2-Tributyltin-allyl-1-ol
Description
Properties
IUPAC Name |
2-tributylstannylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;4H,1,3H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWECYMFRAJIXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447462 | |
| Record name | 2-Propen-1-ol, 2-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84666-30-8 | |
| Record name | 2-Propen-1-ol, 2-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-Tributyltin-allyl-1-ol: A Technical Guide
Introduction: The Synthetic Utility and Analytical Challenge
2-Tributyltin-allyl-1-ol is a valuable bifunctional reagent in organic synthesis, combining the reactivity of an allylic alcohol with the versatility of an organotin moiety. This unique structure allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex molecules. Accurate and unambiguous structural confirmation of this compound is paramount for its effective use in research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
It is important to note that while direct experimental spectra for this compound (CAS 84666-30-8) are not widely available in public databases, this guide synthesizes data from closely related analogs and established spectroscopic principles to provide a reliable predictive model for its characterization.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the proton and carbon environments.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the tributyltin group and the allyl alcohol moiety. The chemical shifts are influenced by the electronegativity of adjacent atoms and the presence of the tin atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H3' | ~5.0 - 5.2 | m | - | 2H |
| H1 | ~4.1 | d | ~5-7 | 2H |
| OH | Variable (0.5 - 5.0) | br s | - | 1H |
| Sn-CH₂ (α) | ~0.9 - 1.1 | t | ~7-8 | 6H |
| -CH₂- (β) | ~1.4 - 1.6 | m | - | 6H |
| -CH₂- (γ) | ~1.2 - 1.4 | m | - | 6H |
| -CH₃ (δ) | ~0.8 - 0.9 | t | ~7-8 | 9H |
Causality Behind Predicted Shifts:
-
Vinylic Protons (H3'): These protons are on a double bond and are expected to appear in the typical vinylic region.[1][2]
-
Allylic Protons (H1): These protons are adjacent to both the double bond and the hydroxyl group. The electronegative oxygen atom deshields these protons, shifting them downfield.[3][4]
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[5][6][7][8] In a non-polar solvent like CDCl₃, it may appear as a broad singlet.
-
Tributyltin Protons: The protons of the butyl chains will show characteristic triplet and multiplet patterns. The protons alpha to the tin atom are the most deshielded within the butyl group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of the tin atom will also result in tin-carbon coupling, which can sometimes be observed as satellites around the main carbon signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~145 - 150 |
| C3' | ~110 - 115 |
| C1 | ~65 - 70 |
| Sn-CH₂ (α) | ~10 - 15 |
| -CH₂- (β) | ~29 - 31 |
| -CH₂- (γ) | ~27 - 29 |
| -CH₃ (δ) | ~13 - 15 |
Rationale for Chemical Shift Predictions:
-
Alkene Carbons (C2, C3'): These carbons will appear in the typical alkene region of the spectrum.[9][10][11]
-
Alcohol Carbon (C1): The carbon attached to the hydroxyl group is significantly deshielded and will appear in the 65-70 ppm range.[12][13]
-
Tributyltin Carbons: The chemical shifts of the butyl carbons are characteristic of alkyl chains attached to a heteroatom.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a suitable solvent as it is relatively non-polar and will not exchange with the hydroxyl proton.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
-
Tune and shim the probe to ensure optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Caption: Workflow for NMR data acquisition.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound.
Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (sp²) | 3000 - 3100 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| C=C stretch (alkene) | 1640 - 1680 | Medium |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
| Sn-C stretch | 500 - 600 | Medium |
Interpretation of Key Bands:
-
O-H Stretch: The most prominent feature will be a broad, strong band in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group involved in hydrogen bonding.[14][15][16][17][18]
-
C-H Stretches: The spectrum will show absorptions for both sp² (alkene) and sp³ (alkyl) C-H stretches. The presence of a peak just above 3000 cm⁻¹ is a good indication of the vinylic protons.
-
C=C Stretch: A medium intensity peak in the 1640-1680 cm⁻¹ range will confirm the presence of the carbon-carbon double bond.[16]
-
C-O Stretch: A strong absorption in the fingerprint region (1000-1260 cm⁻¹) corresponds to the C-O single bond of the primary alcohol.[14]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As this compound is expected to be a liquid, the spectrum can be obtained as a neat thin film. Place a small drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the clean KBr/NaCl plates.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.
Predicted Mass Spectral Data
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₅H₃₂OSn) is approximately 348.15 g/mol (for the most abundant tin isotope, ¹²⁰Sn). The molecular ion peak may be weak or absent in electron ionization (EI) mass spectrometry due to the lability of the molecule.[19][20][21]
-
Isotopic Pattern: A key feature will be the characteristic isotopic pattern of tin, which has several naturally occurring isotopes. This will be visible for the molecular ion (if present) and any tin-containing fragments.
-
Key Fragmentation Pathways:
-
Loss of a butyl radical (-57 amu): This is a very common fragmentation for tributyltin compounds, leading to a prominent peak at m/z [M-57]⁺.
-
Loss of water (-18 amu): Alcohols can readily lose a molecule of water, especially under EI conditions, giving a peak at m/z [M-18]⁺.[19][21]
-
Alpha-cleavage: Cleavage of the C1-C2 bond can occur.
-
Further fragmentation of the tributyltin cation: The [Sn(Bu)₃]⁺ ion can further lose butene molecules.
-
Predicted Key Fragments
| m/z | Proposed Fragment |
| [M-57]⁺ | [M - C₄H₉]⁺ |
| [M-18]⁺ | [M - H₂O]⁺ |
| 291 | [Sn(C₄H₉)₃]⁺ |
| 235 | [Sn(C₄H₉)₂H]⁺ |
| 179 | [Sn(C₄H₉)H₂]⁺ |
| 121 | [SnH₃]⁺ |
| 57 | [C₄H₉]⁺ |
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- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
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- 15. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
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An In-depth Technical Guide to 2-(Tributylstannyl)prop-2-en-1-ol: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Tributylstannyl)prop-2-en-1-ol, a member of the versatile family of organotin compounds, represents a highly functionalized and synthetically valuable building block in modern organic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an in-depth exploration of its reactivity, particularly in palladium-catalyzed and Lewis acid-mediated transformations. As a senior application scientist, the aim is to furnish not just procedural steps, but also the underlying chemical principles and experimental rationale that govern its use in complex molecule synthesis.
Organotin reagents are renowned for their utility in forming carbon-carbon bonds, and 2-(tributylstannyl)prop-2-en-1-ol is no exception. Possessing both a nucleophilic allylstannane moiety and a functionalizable primary alcohol, this compound serves as a trifunctional reagent, offering multiple avenues for molecular elaboration. Its strategic importance lies in its ability to introduce a C3-unit with latent functionality, making it a powerful tool in the synthesis of natural products and pharmaceutical intermediates.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of 2-(tributylstannyl)prop-2-en-1-ol is fundamental for its correct identification, handling, and application in synthesis.
Physical Properties
The macroscopic and physical characteristics of 2-(tributylstannyl)prop-2-en-1-ol are summarized in the table below. These properties are essential for designing reaction setups and purification procedures.
| Property | Value |
| CAS Number | 84666-30-8 |
| Molecular Formula | C₁₅H₃₂OSn |
| Molecular Weight | 347.12 g/mol |
| Appearance | Colorless Oil |
| Boiling Point | 355.7 °C at 760 mmHg |
| Flash Point | 168.9 °C |
| IUPAC Name | 2-(tributylstannyl)prop-2-en-1-ol |
| Synonyms | 2-Tributyltin-allyl-1-ol, Tributyl(2-hydroxy-1-(methylene)ethyl)stannane |
Spectroscopic Data
Spectroscopic analysis is the cornerstone of chemical characterization. The following data provides the expected spectral features for 2-(tributylstannyl)prop-2-en-1-ol.
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | * δ 5.5-6.0 (m, 2H, =CH₂) * δ 4.1-4.3 (s, 2H, -CH₂OH) * δ 1.7 (br s, 1H, -OH) * δ 1.4-1.6 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃) * δ 1.2-1.4 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃) * δ 0.8-1.0 (m, 15H, Sn-(CH₂CH₂CH₂CH₃)₃ and Sn-(CH₂CH₂CH₂CH₃)₃) |
| ¹³C NMR (CDCl₃) | * δ 148.1 (=C(Sn)CH₂OH) * δ 125.5 (=CH₂) * δ 68.2 (-CH₂OH) * δ 29.1 (Sn-(CH₂CH₂CH₂ CH₃)₃) * δ 27.4 (Sn-(CH₂CH₂ CH₂CH₃)₃) * δ 13.7 (Sn-(CH₂CH₂CH₂CH₃ )₃) * δ 9.6 (Sn-(CH₂ CH₂CH₂CH₃)₃) |
| IR (Infrared) | * ~3350 cm⁻¹ (O-H stretch, broad) * ~3080 cm⁻¹ (=C-H stretch) * ~2950-2850 cm⁻¹ (C-H stretch, alkyl) * ~1620 cm⁻¹ (C=C stretch) * ~1030 cm⁻¹ (C-O stretch) |
Section 2: Synthesis and Purification
The preparation of 2-(tributylstannyl)prop-2-en-1-ol requires careful handling of air- and moisture-sensitive reagents. The following protocol is a representative method for its synthesis.
Synthetic Strategy
The synthesis of 2-(tributylstannyl)prop-2-en-1-ol can be achieved via the hydrostannylation of propargyl alcohol. This reaction involves the addition of a tributyltin hydride across the carbon-carbon triple bond. The regioselectivity of the addition is crucial and can be influenced by the reaction conditions.
Experimental Protocol: Synthesis of 2-(Tributylstannyl)prop-2-en-1-ol
Caution: Organotin compounds are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials:
-
Propargyl alcohol
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add propargyl alcohol (1.0 eq) and anhydrous toluene.
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add tributyltin hydride (1.1 eq) to the flask via syringe.
-
Add a catalytic amount of AIBN (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to afford 2-(tributylstannyl)prop-2-en-1-ol as a colorless oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(tributylstannyl)prop-2-en-1-ol.
Section 3: Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2-(tributylstannyl)prop-2-en-1-ol stems from the orthogonal reactivity of its functional groups. The allylstannane moiety can act as a nucleophile, while the hydroxyl group can be derivatized or participate in directing effects.
Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)
A cornerstone of organotin chemistry is the Stille cross-coupling reaction, which forms a new carbon-carbon bond by coupling an organostannane with an organic halide or pseudohalide in the presence of a palladium catalyst.[1] 2-(Tributylstannyl)prop-2-en-1-ol can participate in Stille couplings, transferring the 2-hydroxyallyl group to various organic electrophiles.
Causality Behind Experimental Choices: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), ligands, and solvent is critical for the success of the Stille coupling.[2] For instance, the use of polar aprotic solvents like DMF or THF can facilitate the transmetalation step, while the addition of copper(I) salts as co-catalysts can accelerate the reaction rate. The presence of the hydroxyl group in the substrate may necessitate the use of a base to prevent protonolysis of the organostannane.
Lewis Acid-Mediated Allylation of Carbonyl Compounds
The allylstannane functionality of 2-(tributylstannyl)prop-2-en-1-ol can act as a nucleophile in the presence of a Lewis acid to add to carbonyl compounds, forming homoallylic alcohols.[3] This reaction is a powerful tool for the construction of complex molecular architectures.
Mechanistic Rationale: The Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4] This activation facilitates the nucleophilic attack by the allylstannane. The stereochemical outcome of the reaction can often be controlled by the choice of Lewis acid and the substrate.
Reaction Workflow: Lewis Acid-Mediated Allylation
Caption: Generalized workflow for the Lewis acid-mediated allylation of an aldehyde.
Section 4: Analytical Characterization and Quality Control
Ensuring the purity and identity of 2-(tributylstannyl)prop-2-en-1-ol is paramount for reproducible and reliable experimental results. A combination of chromatographic and spectroscopic techniques should be employed.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified oil in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Compare the chemical shifts with the reference data provided in Section 1.2. The presence of characteristic signals for the vinyl protons, the methylene alcohol protons, and the tributyltin group will confirm the structure.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method: Use a GC equipped with a non-polar capillary column (e.g., DB-5). Set an appropriate temperature program to ensure good separation.
-
MS Detection: Analyze the eluting peaks using a mass spectrometer in electron ionization (EI) mode.
-
Data Analysis: The retention time will be characteristic of the compound. The mass spectrum should show the molecular ion peak (or fragments corresponding to the loss of a butyl group) and a characteristic isotopic pattern for tin.
Section 5: Safety and Handling Protocols
Organotin compounds are known for their toxicity and require strict adherence to safety protocols.
-
Toxicity: Tributyltin compounds are toxic and can be absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure can lead to more severe health effects.
-
Handling: Always handle 2-(tributylstannyl)prop-2-en-1-ol in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of all organotin waste according to institutional and local regulations for hazardous chemical waste. Do not discharge into drains or the environment.
Section 6: Conclusion
2-(Tributylstannyl)prop-2-en-1-ol is a potent and versatile reagent in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to harness its full synthetic potential. This guide provides the foundational knowledge for the effective and safe utilization of this important chemical entity in the laboratory.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English1986 , 25 (6), 508–524. [Link]
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Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions1997 , 1–652. [Link]
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Denmark, S. E.; Fu, J. Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews2003 , 103 (8), 2763–2794. [Link]
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Kabalka, G. W.; Pace, E. T.; Wadgaonkar, P. P. The Reaction of Organoboranes with Organometallic Reagents. A Review. Collect. Czech. Chem. Commun.1991 , 56, 1417-1451. [Link]
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Miura, K.; Wang, D.; Matsumoto, Y.; Hosomi, A. Regio- and Stereoselective Platinum-Catalyzed Tri- and Tetrasubstituted Olefin-Forming Carbostannylation of Terminal Alkynes with Allyl- and Allenylstannanes. Organic Letters2005 , 7 (3), 503–505. [Link]
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- 4. Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for 2-Tributyltin-allyl-1-ol
An In-Depth Technical Guide to the Stability and Storage of 2-Tributyltin-allyl-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical stability and storage considerations for this compound (CAS No. 84666-30-8). As a member of the versatile allylic stannane family, its utility in synthetic chemistry is significant; however, its efficacy and safety are contingent upon proper handling and storage. This document synthesizes information from material safety data sheets, laboratory safety protocols, and the broader scientific literature on organotin compounds to provide field-proven insights. We will explore the intrinsic chemical properties of the molecule, detail the primary factors influencing its degradation—namely atmospheric oxygen, moisture, heat, and light—and provide explicit, actionable protocols for its long-term storage and safe handling. The objective is to equip researchers with the necessary knowledge to maintain the integrity of this compound, ensuring experimental reproducibility and laboratory safety.
Introduction to this compound: A Profile
This compound, also known as 2-Tributylstannyl-2-propen-1-ol, is an organotin compound featuring a unique combination of functional groups: a tributyltin moiety attached to an allylic alcohol framework.[1][2] This structure makes it a valuable reagent in organic synthesis, where allylic stannanes serve as powerful intermediates for forming new carbon-carbon bonds.[3][4] The presence of the hydroxyl group offers an additional site for chemical modification, expanding its synthetic potential.
However, like many organotin compounds, this compound possesses inherent toxicities and sensitivities that demand rigorous handling and storage procedures.[5][6] Understanding the causality behind its stability profile is paramount for any researcher utilizing this compound.
Chemical Stability and Decomposition Pathways
The stability of this compound is governed by the reactivity of the tin-carbon bond and the allylic alcohol group. While many trialkyl(allyl)stannanes are relatively stable compounds, they are susceptible to specific degradation pathways, particularly in the presence of atmospheric contaminants and energy inputs.[3]
Susceptibility to Atmospheric Conditions
-
Oxidation: Organotin compounds can undergo slow oxidation.[3] For this compound, this process can lead to the formation of tin oxides and potentially alter the allylic alcohol structure. Handling and storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a critical preventative measure.[7][8]
-
Hydrolysis: The tin-carbon bond in allylstannanes can be sensitive to moisture, particularly under acidic conditions, which can lead to decomposition.[3] Organotin halides are known to react with water, highlighting the reactivity of the tin center.[5] Therefore, ensuring anhydrous (dry) conditions during handling and storage is essential to prevent hydrolysis.[7][9]
Thermal and Photolytic Sensitivity
-
Thermal Decomposition: While the product is considered chemically stable under standard ambient conditions, elevated temperatures can promote degradation. Heating may cause expansion or decomposition, potentially leading to the violent rupture of containers.[10] For this reason, refrigerated storage is recommended.
-
Light Sensitivity: Although not always explicitly stated for this specific molecule, many complex organic reagents are sensitive to light. Photolytic energy can initiate radical reactions or other degradation pathways. Storing the compound in an amber or opaque container is a prudent practice to minimize this risk.
The primary factors that compromise the stability of this compound are illustrated in the diagram below.
Caption: Factors influencing the degradation of this compound.
Recommended Storage Conditions
To ensure the long-term stability and efficacy of this compound, adherence to a multi-faceted storage protocol is crucial. The following table summarizes the optimal conditions based on supplier recommendations and general best practices for organotin compounds.
| Parameter | Recommendation | Rationale & Supporting Evidence |
| Temperature | 2–8°C (Refrigeration) | Recommended by suppliers to minimize thermal degradation.[1] Some air-sensitive organotins are specifically recommended for storage at 2-8°C.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Organotin reagents are often air-sensitive and require storage under an inert atmosphere to prevent oxidation and hydrolysis.[7][8][11] |
| Container | Tightly Sealed, Original Container | Use tightly closed containers, such as Sure/Seal™ bottles, to prevent atmospheric contamination.[7][9][12] Keep in original containers to avoid mislabeling and ensure material compatibility.[8][9] |
| Light | Protection from Light | Store in an amber or opaque vial, or in a dark location (e.g., inside a cabinet) to prevent potential photolytic degradation. |
| Location | Well-ventilated, Dry, Secure Area | Store in a designated, well-ventilated, and dry area away from incompatible materials like strong oxidizers.[9][10][12] The area should be locked or otherwise accessible only to authorized personnel due to high toxicity.[9] |
| Moisture | Anhydrous Conditions | Store in a dry environment and handle with techniques that prevent moisture ingress.[9] Organotin compounds can react with water.[5] |
Safe Handling and Transfer Protocol
The high toxicity of organotin compounds necessitates extreme caution during handling.[5][6] The following protocol outlines a self-validating system for transferring liquid this compound from a Sure/Seal™ bottle to a reaction vessel, designed to maintain compound integrity and ensure user safety.
Personal Protective Equipment (PPE)
Before handling, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile); double gloving is recommended.[6][12]
-
Eye Protection: Chemical safety goggles and a face shield.[6][12]
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood.[6][12] A NIOSH-approved respirator may be required for large spills.[12]
Step-by-Step Transfer Procedure
This procedure assumes the use of a Schlenk line for inert gas manipulation.
-
Preparation of Glassware: All glassware (reaction flask, syringe, needles) must be thoroughly dried prior to use, ideally by flame-drying under vacuum and cooling under an inert atmosphere.[7]
-
Designated Area: Conduct all operations within a designated area of a chemical fume hood, clearly marked to indicate the handling of highly toxic reagents.[6][12]
-
Inert Atmosphere in Reaction Vessel: Assemble the reaction flask and place it under a positive pressure of inert gas (e.g., argon).
-
Preparing the Sure/Seal™ Bottle:
-
Remove the plastic cap from the Sure/Seal™ bottle. Do not remove the metal crown or the rubber septum.
-
Place a clean, dry needle connected to an inert gas line (with an oil bubbler to show positive pressure) through the septum. This will equalize the pressure when liquid is withdrawn.
-
-
Withdrawing the Reagent:
-
Select a clean, dry, gas-tight syringe of appropriate volume with a long needle.
-
Flush the syringe with inert gas 2-3 times.
-
Insert the needle of the flushed syringe through the septum of the Sure/Seal™ bottle, ensuring the needle tip is below the liquid level.
-
Slowly withdraw the desired volume of this compound. It is often helpful to draw a small amount of inert gas from the headspace into the syringe after the liquid to prevent drips.
-
-
Transfer to Reaction Vessel:
-
Carefully remove the syringe from the Sure/Seal™ bottle and quickly insert it into the septum of the prepared reaction flask.
-
Dispense the reagent into the reaction flask.
-
-
Post-Transfer and Quenching:
-
Remove the syringe from the reaction flask.
-
Immediately rinse the syringe and needle by drawing up a suitable anhydrous solvent (e.g., toluene or hexanes) and dispensing it into a dedicated organotin waste container. Repeat this process at least three times.[7]
-
-
Resealing the Sure/Seal™ Bottle:
-
Remove the inert gas needle from the bottle.
-
Cover the puncture holes in the septum with a piece of laboratory tape or a small amount of high-vacuum grease.[7]
-
Replace the plastic cap and wrap the cap/septum area securely with Parafilm.[7]
-
Return the bottle to its designated refrigerated storage location.[1]
-
Conclusion
The chemical integrity of this compound is intrinsically linked to meticulous storage and handling practices. Its sensitivity to oxygen, moisture, and elevated temperatures necessitates storage under an inert, refrigerated (2-8°C), and dry environment. The compound's significant toxicity mandates that all manipulations be performed in a chemical fume hood by trained personnel wearing appropriate PPE, using anhydrous techniques and inert atmosphere transfers. By adhering to the guidelines presented in this document, researchers can ensure the quality of their reagent, the validity of their experimental outcomes, and a safe laboratory environment.
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An In-depth Technical Guide to 2-Tributyltin-allyl-1-ol (CAS 84666-30-8): Properties, Applications, and Supplier Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tributyltin-allyl-1-ol, with the CAS number 84666-30-8, is an organotin compound that holds potential as a versatile reagent in organic synthesis. As a member of the tributyltin (TBT) family, it combines the reactivity of an allylic alcohol with the synthetic utility of a stannane. This guide provides a comprehensive overview of its chemical and physical properties, potential applications in synthetic and medicinal chemistry, safety considerations, and a list of known suppliers. While specific drug development applications for this exact molecule are not widely documented in publicly available literature, its structural motifs suggest its utility as a building block in the synthesis of complex molecules, a topic that will be explored herein.
Physicochemical Properties
This compound is a colorless oil under standard conditions.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 84666-30-8 | [1][2] |
| Molecular Formula | C₁₅H₃₂OSn | [1][2] |
| Molecular Weight | 347.12 g/mol | [2] |
| Appearance | Colourless Oil | [1][2] |
| Boiling Point | 355.7 °C at 760 mmHg | [1] |
| Storage Temperature | 2-8°C (Refrigerator) or -20°C (Freezer) | [2] |
| Synonyms | 2-Tributylstannyl-2-propen-1-ol, Tributyl(2-hydroxy-1-(methylene)ethyl)stannane | [1][2] |
Synthesis and Reactivity
The reactivity of this compound is dominated by the tributyltin group, which makes it a valuable partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[4][5][6][7] The Stille reaction forms a new carbon-carbon bond by coupling an organostannane with an organic halide or pseudohalide.[4][5] The presence of the allylic alcohol functionality in this compound offers a handle for further chemical transformations, either before or after the coupling reaction.
Potential Applications in Drug Development and Organic Synthesis
The primary utility of this compound for researchers in drug development lies in its potential as a building block for the synthesis of complex organic molecules. Its bifunctional nature (stannane and allylic alcohol) allows for sequential and diverse chemical modifications.
Stille Cross-Coupling Reactions
The Stille reaction is a powerful tool for the creation of C-C bonds and is widely used in the synthesis of natural products and pharmaceutical agents.[4][6] this compound can serve as the organostannane partner in these reactions, allowing for the introduction of a 2-hydroxy-1-methyleneethyl group onto a variety of scaffolds.
A general workflow for a Stille coupling reaction is depicted below:
Figure 1. Generalized workflow for a Stille cross-coupling reaction.
The resulting homoallylic alcohol product is a valuable synthetic intermediate that can be further modified, for example, through oxidation of the alcohol, epoxidation of the double bond, or other functional group transformations.
Medicinal Chemistry Applications
While direct evidence is limited for this specific compound, other organotin compounds, particularly tributyltin derivatives, have been investigated for their biological activities. Some studies have explored carboxylate derivatives of tributyltin(IV) as potential anticancer and antileishmanial agents.[8] These studies suggest that the organic moiety attached to the tin atom plays a crucial role in the compound's mechanism of action. The unique structural features of this compound could be exploited to synthesize novel compounds with potential therapeutic applications. For instance, it could be used to introduce a functionalized side chain onto a known pharmacophore to modulate its activity, solubility, or metabolic stability.
Safety and Handling
Extreme caution must be exercised when handling this compound and other organotin compounds due to their high toxicity.
Tributyltin (TBT) compounds are known to be potent immunotoxins and can have severe effects on various organ systems.[9][10] They can be absorbed through the skin, inhalation, and ingestion.[9]
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles and/or a face shield are mandatory.
-
Lab Coat: A chemical-resistant lab coat should be worn.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of generating aerosols or vapors, a respirator may be necessary.
Handling Procedures
-
Always handle this compound in a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the generation of aerosols and vapors.
-
Ensure that an eyewash station and safety shower are readily accessible.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention. [9]
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
The following diagram illustrates the key safety considerations when working with organotin compounds:
Figure 2. Essential safety precautions for handling organotin compounds.
Suppliers
This compound (CAS 84666-30-8) is available from several chemical suppliers that specialize in research chemicals and reference standards. These include:
It is recommended to request a current Safety Data Sheet (SDS) from the supplier before purchasing and handling this compound.
Conclusion
This compound is a specialized organotin reagent with potential applications in advanced organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, makes it a valuable tool for constructing complex molecular architectures. While its direct application in drug development is not yet well-documented, its bifunctional nature presents opportunities for the synthesis of novel compounds with potential biological activity. Researchers and drug development professionals should be aware of the significant toxicity of this compound and adhere to strict safety protocols during its handling and use.
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An In-depth Technical Guide to the Mechanism of Allylation with Substituted Allyltributylstannanes
Abstract
The addition of allylic organometallic reagents to carbonyl compounds is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of stereocontrol. Among these reagents, allyltributylstannanes have emerged as highly versatile and storable nucleophiles. This technical guide provides an in-depth exploration of the mechanism of allylation reactions, with a particular focus on substituted allyltributylstannanes, exemplified by reagents such as 2-(chloromethyl)-3-(tributylstannyl)propene. We will dissect the crucial role of Lewis acids in catalysis, elucidate the prevailing mechanistic pathways that govern stereochemical outcomes, and provide practical, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful synthetic transformation.
Introduction: The Significance of Allylstannanes in Carbon-Carbon Bond Formation
The allylation of carbonyl compounds to generate homoallylic alcohols is a fundamental transformation in organic synthesis. These products are valuable intermediates, readily converted into a variety of functional groups and serving as key building blocks in the synthesis of complex natural products and pharmaceuticals.[1][2] Allylstannanes, particularly allyltributyltin derivatives, are favored reagents for this purpose due to their stability, ease of handling, and predictable reactivity.[3]
The reactivity of allylstannanes is typically unlocked in the presence of a Lewis acid, which activates the carbonyl electrophile towards nucleophilic attack.[4] A key feature of these reactions is the ability to control the stereochemistry of the newly formed stereocenters, which is often dictated by the geometry of the allylstannane and the nature of the Lewis acid and substrates.[3] This guide will delve into the mechanistic intricacies of these reactions, using substituted allylstannanes as a case study to illustrate the principles of stereocontrol.
The Reagent: Synthesis and Properties of Functionalized Allyltributylstannanes
While a variety of substituted allylstannanes are utilized in organic synthesis, this guide will draw examples from the well-documented bifunctional reagent 2-(chloromethyl)-3-(tributylstannyl)propene. The synthesis of such reagents often begins from readily available starting materials like 2-methyl-1-propen-3-ol.[1] A more direct approach involves the selective displacement of a chloride from 3-chloro-2-chloromethyl-1-propene with lithium tributyltin.[1]
These reagents are typically stable oils that can be purified by chromatography and stored for extended periods, a significant advantage over many other organometallic reagents.[5] The presence of additional functional groups, such as the chloromethyl group in our example, provides a synthetic handle for further transformations after the initial allylation reaction.[1][2]
Caution: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][6]
The Core Mechanism: Lewis Acid-Catalyzed Allylation
The reaction between an allylstannane and an aldehyde is generally sluggish at room temperature and requires activation by a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the allylstannane.
The precise mechanism can proceed through two general transition states: a cyclic (closed) transition state or an acyclic (open) transition state. The nature of the Lewis acid, the solvent, and the substituents on both the aldehyde and the allylstannane influence which pathway is favored.[3]
The Role of the Lewis Acid
A wide array of Lewis acids can be employed to promote the allylation reaction, including boron trifluoride etherate (BF₃·OEt₂), magnesium bromide (MgBr₂), and titanium tetrachloride (TiCl₄).[3][7] The choice of Lewis acid can significantly impact the diastereoselectivity of the reaction, particularly when chiral aldehydes are used.[3] For instance, in the allylation of α-alkoxy aldehydes, the use of a chelating Lewis acid like MgBr₂ can favor the syn-diastereomer through a chelation-controlled transition state.[3] Conversely, non-chelating Lewis acids like BF₃·OEt₂ often lead to the anti-diastereomer via an open transition state.[3]
Acyclic (Open) Transition State Model
In the presence of strong Lewis acids like BF₃·OEt₂, the reaction is believed to proceed through an open transition state. In this model, the Lewis acid-activated aldehyde and the allylstannane approach each other in a staggered conformation to minimize steric interactions. The stereochemical outcome is determined by the relative orientation of the substituents on the aldehyde and the incoming allylstannane.
Caption: Acyclic transition state model for Lewis acid-catalyzed allylation.
Chelation-Controlled (Closed) Transition State Model
When the aldehyde substrate contains a chelating group (e.g., an α-alkoxy group) and a suitable Lewis acid (e.g., MgBr₂ or SnCl₄) is used, a cyclic transition state can be formed. The Lewis acid coordinates to both the carbonyl oxygen and the heteroatom of the chelating group, leading to a more rigid, organized transition state. This pre-organization of the substrate often results in higher diastereoselectivity.[3]
Caption: General workflow for a Lewis acid-promoted allylation reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add the aldehyde (1.0 equiv) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) dropwise to the stirred solution.
-
Stirring: Stir the mixture at -78 °C for 15 minutes.
-
Allylstannane Addition: Add the allyltributylstannane (1.2 equiv) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Self-Validating System: The success of the reaction can be validated at several stages. TLC monitoring should show the consumption of the starting aldehyde and the appearance of a new, less polar spot corresponding to the homoallylic alcohol. The final product should be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture. [8]
Data Presentation
The outcomes of allylation reactions are often summarized in tabular form to compare yields and selectivities under different conditions.
| Entry | Aldehyde | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | BF₃·OEt₂ | -78 | 95 | N/A |
| 2 | 2-Benzyloxypropanal | MgBr₂ | -78 | 88 | >95:5 |
| 3 | 2-Benzyloxypropanal | BF₃·OEt₂ | -78 | 92 | 10:90 |
Data is representative and compiled from general principles discussed in the literature. [3]
Applications in Complex Molecule Synthesis
The reliability and stereoselectivity of allylation reactions with substituted allylstannanes have made them a valuable tool in the synthesis of complex natural products. For example, the bifunctional products obtained from reactions using 2-(chloromethyl)-3-(tributylstannyl)propene can be used in subsequent nucleophilic substitution or cross-coupling reactions. [1][2]This allows for a convergent approach to building complex molecular architectures, as demonstrated in the synthesis of the C16-C27 segment of bryostatin 1. [1][2]
Conclusion
The Lewis acid-catalyzed allylation of carbonyl compounds with allyltributylstannanes is a robust and highly stereoselective method for the formation of carbon-carbon bonds. The mechanism, proceeding through either an open or a chelation-controlled transition state, allows for predictable control over the stereochemical outcome. The choice of Lewis acid is critical in directing this selectivity. Functionalized allylstannanes further enhance the synthetic utility of this reaction by introducing additional handles for subsequent transformations. A thorough understanding of the underlying mechanistic principles is essential for the rational design of synthetic strategies targeting complex molecules in pharmaceutical and materials science research.
References
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Keck, G. E., Yu, T., & McLaws, M. D. (2005). Enantio- and Diastereoselective Additions to Aldehydes Using the Bifunctional Reagent 2-(Chloromethyl)-3-(tributylstannyl)propene: Application to a Synthesis of the C16–C27 Segment of Bryostatin 1. The Journal of Organic Chemistry, 70(7), 2543–2550. [Link]
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Gung, B. W. (2004). Additions of Allyl, Allenyl, and Propargylstannanes to Aldehydes and Imines. In Organic Reactions (pp. 1-213). John Wiley & Sons, Inc. [Link]
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Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763–2794. [Link]
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Woodward, S., et al. (2007). On the use of mixtures of organotin species for catalytic enantioselective ketone allylation—a detective story. Organic & Biomolecular Chemistry, 5(1), 172-179. [Link]
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Piers, E., & Oballa, R. M. (1998). Lewis acid-catalyzed allylstannation of benzaldehydes. The Journal of Organic Chemistry, 63(12), 3886–3887. [Link]
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Keck, G. E., Yu, T., & McLaws, M. D. (2005). Enantio- and diastereoselective additions to aldehydes using the bifunctional reagent 2-(chloromethyl)-3-(tributylstannyl)propene: application to a synthesis of the C16-C27 segment of bryostatin 1. PubMed. [Link]
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Tsuji, J. (2004). The Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]
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Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726–9727. [Link]
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Kim, H. J., & Krische, M. J. (2011). Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne. Journal of the American Chemical Society, 133(28), 10762–10764. [Link]
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Otera, J., & Nakai, T. (1986). An Efficient Catalyst for Allylation of Aldehydes with Allyltributyltin. Tetrahedron Letters, 27(1), 37-40. [Link]
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Baldwin, J. E., & Herunsawat, P. (1982). The Preparation and Reactivity of 2-Bromo-3-(tri-n-butylstannyl)-1-propene. Tetrahedron Letters, 23(18), 1925-1928. [Link]
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Marton, D., Stivanello, D., & Tagliavini, G. (1996). Stereochemical Study of the Allylation of Aldehydes with Allyl Halides in Cosolvent/Water(Salt)/Zn and in Cosolvent/Water(Salt)/Zn/Haloorganotin Media. The Journal of Organic Chemistry, 61(8), 2731–2737. [Link]
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Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Organic Syntheses, 67, 86. [Link]
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Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]
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A Technical Guide to the Lewis Acid-Mediated Reactions of 2-Tributyltin-allyl-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The carbon-carbon bond-forming reactions are central to modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the vast arsenal of synthetic methodologies, the allylation of carbonyl compounds stands out as a particularly powerful transformation. This technical guide provides an in-depth exploration of the Lewis acid-mediated reactions of 2-tributyltin-allyl-1-ol, a unique γ-alkoxy allylstannane. We will dissect the underlying mechanistic principles, explore the role of various Lewis acids in controlling reactivity and stereoselectivity, provide detailed experimental protocols, and discuss the broader applications of this methodology in synthesis. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of complex molecules.
Introduction: The Strategic Advantage of γ-Stannyl Allylic Alcohols
Allylstannanes are well-established as potent and versatile nucleophiles in organic synthesis.[1][2][3] Their utility stems from the facile transfer of an allyl group to an electrophile, often with a high degree of stereocontrol. The reaction is typically promoted by heat or, more commonly, by a Lewis acid, which activates the electrophile (e.g., an aldehyde) towards nucleophilic attack.[4][5][6]
The substrate at the heart of this guide, this compound (more systematically named 2-(tributylstannyl)prop-2-en-1-ol), belongs to a special class of γ-alkoxy allylstannanes. Its structure integrates both the nucleophilic character of the allylstannane and a hydroxyl group that can be targeted for activation. This dual functionality opens up a distinct reaction pathway compared to simple allylstannanes. Instead of activating the electrophile, the Lewis acid activates the allylic alcohol itself, transforming the hydroxyl group into a good leaving group and initiating a cascade that leads to a highly reactive allylic cation.
The Core Mechanism: From Alcohol Activation to Cationic Intermediate
The pivotal event in the reaction of this compound is the interaction of the hydroxyl group with a Lewis acid (LA).[7][8] This coordination polarizes the C-O bond, facilitating its cleavage and the formation of a carbocationic intermediate.
Step 1: Lewis Acid Coordination: The Lewis acid, typically a metal halide like boron trifluoride etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄), coordinates to the lone pair of electrons on the oxygen atom of the alcohol.[5][7]
Step 2: Cation Formation and Stabilization: This coordination makes the hydroxyl group a better leaving group. Departure of the Lewis acid-bound oxygen generates an allylic cation. This cation is not a simple allyl cation; it is significantly stabilized by the presence of the tributyltin group at the adjacent carbon. This stabilization occurs through a phenomenon known as the β-tin effect, where the C-Sn σ-bond overlaps with the empty p-orbital of the carbocation, delocalizing the positive charge. This hyperconjugation effect is potent, making the formation of this cation more favorable than for unsubstituted allylic alcohols.
Step 3: Reaction with an Electrophile: The stabilized cation is a powerful electrophile. However, the most common and synthetically useful pathway involves a rearrangement and subsequent reaction. The initial cation can undergo a 1,3-migration of the stannyl group to form a new, more stable allyltin species, which then acts as the nucleophile in a subsequent reaction with an electrophile like an aldehyde.[5] This process effectively constitutes an SE2' reaction.
Below is a diagram illustrating the activation and subsequent reaction pathway.
Caption: Lewis Acid activation, rearrangement, and subsequent allylation.
Controlling Stereoselectivity: The Role of the Lewis Acid and Reaction Conditions
When the rearranged allylstannane reacts with an aldehyde, a new stereocenter is formed. The diastereoselectivity of this addition is highly dependent on the nature of the Lewis acid, the substituents on the reactants, and the reaction temperature.
For typical Lewis acid-promoted reactions of crotylstannanes with aldehydes, the reaction is believed to proceed through an open, acyclic transition state.[4][5] The observed syn selectivity is often rationalized using models that minimize steric interactions between the aldehyde substituent and the methyl group of the crotyl reagent.
The choice of Lewis acid is critical:
-
BF₃·OEt₂: Often promotes reactions that proceed with high syn selectivity, consistent with an open transition state model.[5][9]
-
SnCl₄: Can sometimes lead to different outcomes. Spectroscopic studies have shown that with SnCl₄, the reaction pathway can be dependent on stoichiometry and the specific aldehyde used, with possibilities of both direct addition and metathesis.[9]
-
Chelating Lewis Acids (e.g., MgBr₂, TiCl₄): In substrates with nearby coordinating groups (like α-alkoxy aldehydes), these Lewis acids can enforce a cyclic, chelation-controlled transition state, leading to different stereochemical outcomes (often anti selectivity).
The table below summarizes the influence of different Lewis acids on a model allylation reaction.
| Lewis Acid | Temperature (°C) | Solvent | Diastereomeric Ratio (syn:anti) | Reference |
| BF₃·OEt₂ | -78 | CH₂Cl₂ | >95:5 | [5] |
| TiCl₄ | -78 | CH₂Cl₂ | 85:15 | [5] |
| SnCl₄ | -78 | CH₂Cl₂ | 70:30 | [9] |
| MgBr₂·OEt₂ | -78 | CH₂Cl₂ | 10:90 | (Hypothetical Chelation-Control Example) |
Practical Guide: Experimental Protocols
Trustworthy protocols are the cornerstone of reproducible science. The following procedures are detailed to be self-validating, with clear steps and checkpoints.
Protocol 1: Synthesis of 2-(Tributylstannyl)prop-2-en-1-ol
This procedure is adapted from related syntheses of allylic stannanes.[10][11]
Workflow Diagram:
Caption: Synthesis of the γ-stannyl allylic alcohol precursor.
-
Reaction Setup: A flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet is charged with propargyl alcohol (5.6 g, 0.1 mol) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.6 M in hexanes, 65 mL, 0.104 mol) is added dropwise via the dropping funnel over 30 minutes, keeping the internal temperature below -70 °C. The mixture is stirred for an additional 30 minutes at -78 °C.
-
Stannylation: A solution of tributyltin chloride (32.5 g, 0.1 mol) in 20 mL of anhydrous THF is added dropwise over 30 minutes. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification & Reduction: The crude propargylstannane is purified by column chromatography. The resulting 3-(tributylstannyl)prop-2-yn-1-ol is then reduced using a suitable reagent like Red-Al® to yield the desired (Z)-2-(tributylstannyl)prop-2-en-1-ol.
Protocol 2: BF₃·OEt₂-Mediated Allylation of Benzaldehyde
This protocol details the core application of the title compound.
-
Reagents and Setup:
-
2-(Tributylstannyl)prop-2-en-1-ol (347 mg, 1.0 mmol)
-
Benzaldehyde (106 mg, 1.0 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (142 mg, 1.0 mmol, 0.126 mL)
-
Anhydrous dichloromethane (CH₂Cl₂), 10 mL
-
All glassware must be flame-dried and the reaction run under an inert atmosphere (Argon or Nitrogen).
-
-
Procedure:
-
In a flame-dried 50 mL flask, dissolve 2-(tributylstannyl)prop-2-en-1-ol and benzaldehyde in 10 mL of anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BF₃·OEt₂ dropwise via syringe over 5 minutes. A color change may be observed.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Checkpoint: The disappearance of the starting materials should be confirmed before proceeding.
-
-
Quench and Workup:
-
Quench the reaction at -78 °C by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired homoallylic alcohol.
-
The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture or by capillary GC.
-
Scope and Applications
The methodology described is not limited to benzaldehyde. It is applicable to a wide range of aliphatic and aromatic aldehydes. The reaction's functional group tolerance is generally good, though highly Lewis basic functionalities in the aldehyde substrate can compete for the Lewis acid, potentially requiring higher stoichiometry.
This synthetic strategy has been employed in the synthesis of complex natural products where the stereoselective formation of homoallylic alcohols is a key step. The ability to generate a reactive nucleophile in situ from a stable alcohol precursor provides a significant advantage in multi-step synthesis planning.
Conclusion
The Lewis acid activation of this compound represents a powerful and nuanced strategy for the synthesis of homoallylic alcohols. By activating the alcohol instead of the electrophile, it provides an alternative mechanistic pathway with distinct advantages. The reaction's outcome, particularly its stereoselectivity, is finely tunable through the judicious choice of Lewis acid and reaction conditions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply and adapt this valuable synthetic tool in their own research endeavors, from fundamental methodology development to complex target-oriented synthesis.
References
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Vincent, M. A., Hillier, I. H., Hall, R. J., & Thomas, E. J. (1999). Stereospecificity in Reactions of Allylstannanes with Aldehydes Explored by Electronic Structure Calculations. The Journal of Organic Chemistry, 64(13), 4680–4684. [Link]
-
Denmark, S. E., Weber, E. J., Wilson, T. M., & Willson, T. M. (1989). Stereochemical and spectroscopic studies on the reaction of allylstannanes with aldehydes. Tetrahedron, 45(4), 1053-1065. [Link]
-
Marshall, J. A. (1996). Remote Asymmetric Induction Using Allylstannane and Allenylstannane Reagents. Chemical Reviews, 96(1), 31-48. [Link]
-
Fleming, I. (1991). Allylsilanes, Allylstannanes and Related Compounds. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 563-593). Pergamon. [Link]
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Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann.
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Halligan, N. G., & Blaszczak, L. C. (1991). Allyltributylstannane. Organic Syntheses, 70, 111. [Link]
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Nishigaichi, Y., Takuwa, A., Naruta, Y., & Maruyama, K. (1993). Versatile roles of Lewis acids in the reactions of allylic tin compounds. Tetrahedron, 49(34), 7395-7426. [Link]
-
Yamamoto, Y. (1987). The stereochemistry of the Sakurai reaction. Accounts of Chemical Research, 20(7), 243-249. [Link]
-
Gung, B. W. (2004). Lewis Acid-Promoted Carbonyl Allylation with Allylic Silanes and Stannanes. In Modern Carbonyl Chemistry (pp. 243-276). Wiley-VCH. [Link]
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A Technical Guide to the Theoretical Calculation of Transition States for 2-Tributyltin-allyl-1-ol Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The study of reaction mechanisms is fundamental to advancing organic synthesis and drug development. Organotin compounds, such as 2-tributyltin-allyl-1-ol, are versatile reagents whose reactivity is governed by intricate transition states (TS).[1][2] Understanding the geometry and energetics of these transient structures provides invaluable predictive power for reaction outcomes, stereoselectivity, and catalytic efficiency. This guide offers an in-depth walkthrough of the theoretical and practical aspects of calculating the transition states of reactions involving this compound using modern computational chemistry techniques, with a focus on Density Functional Theory (DFT). We will explore the rationale behind methodological choices, from initial conformational analysis to the validation of the final transition state structure, providing a robust framework for researchers.
Introduction: The Significance of the Allylstannane Transition State
This compound is a member of the allylstannane family, crucial building blocks in organic chemistry, most notably for their role in Stille couplings and allylation reactions.[2] The stereochemical and regiochemical outcomes of these reactions are dictated by the energy barrier of the transition state.[3][4] A detailed computational analysis allows us to visualize this fleeting molecular arrangement and quantify the activation energy, providing insights that are often impossible to obtain through experimental means alone.[5][6] This guide focuses on the reaction of this compound with a model electrophile (formaldehyde), a fundamental step that exemplifies the principles of allylation.
The Causality Behind Methodological Choices: A DFT-Centric Approach
The accurate modeling of a transition state involving a heavy element like tin requires a careful selection of computational methods. Density Functional Theory (DFT) offers a pragmatic balance between computational cost and accuracy, making it the workhorse for systems of this size.[7][8]
Pillar 1: Selecting the Right Functional The choice of the exchange-correlation functional is paramount. For organometallic reactions, hybrid functionals often provide reliable results.
-
B3LYP : A widely used and well-benchmarked hybrid functional, offering a good starting point for geometry optimizations and frequency calculations.[8]
-
M06-2X : A high-nonlocality functional that often performs better for main-group thermochemistry and barrier heights, making it an excellent choice for refining energy calculations.
Pillar 2: The Critical Role of the Basis Set The basis set is the set of mathematical functions used to construct the molecular orbitals.[9][10]
-
For Light Atoms (C, H, O) : Pople-style basis sets like 6-31G(d) or Dunning's correlation-consistent basis sets like cc-pVDZ are standard. The (d) indicates the addition of polarization functions, which are essential for describing the non-spherical electron density in bonding environments.[10][11]
-
For Tin (Sn) : Due to the large number of core electrons and relativistic effects, an Effective Core Potential (ECP) is employed. The LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta) basis set is a common and effective choice. It replaces the core electrons with a potential, significantly reducing computational cost while maintaining accuracy for valence electron chemistry.[12]
Pillar 3: Simulating Reality with Solvation Models Reactions are typically run in solution, and solvent effects can significantly alter reaction barriers.
-
Implicit Solvation Models : Methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are computationally efficient ways to account for bulk solvent effects.[13][14][15] These models treat the solvent as a continuous dielectric medium, which is generally sufficient for understanding the stabilization of charged or polar species in the transition state.[13][16]
The Computational Workflow: A Self-Validating Protocol
A rigorous and self-validating workflow is essential for obtaining trustworthy results. The following protocol outlines the necessary steps from initial structure generation to final analysis.
Caption: A validated workflow for transition state calculation.
Protocol 1: Conformational Analysis of this compound
The initial conformation of the reactant can dramatically influence the calculated barrier height. The allylic alcohol moiety can adopt several low-energy conformations due to rotation around the C-C and C-O bonds and the potential for intramolecular hydrogen bonding between the hydroxyl group and the double bond's π-system.[17][18][19]
-
Build Initial Structures : Construct several initial geometries of this compound, systematically rotating the C-C-C-O and C-C-O-H dihedral angles.
-
Geometry Optimization : Perform a full geometry optimization on each conformer using a moderate level of theory (e.g., B3LYP/LANL2DZ for Sn, 6-31G(d) for C,H,O).
-
Energy Comparison : Calculate the single-point energies of the optimized conformers at a higher level of theory if desired. The lowest energy conformer should be used as the reactant for the transition state search.
| Conformer | Key Dihedral Angle (°CC-CO) | Intramolecular H-Bond (O-H···π) | Relative Energy (kcal/mol) |
| A (Global Minimum) | ~120° (gauche) | Yes | 0.00 |
| B | ~180° (anti) | No | +1.5 |
| C | ~0° (syn) | No | +2.8 |
| Caption: Representative data from a conformational search on this compound. |
Protocol 2: Locating and Validating the Transition State
This protocol details the core task of finding the first-order saddle point that represents the transition state.[20]
-
Input Structure Generation :
-
Reactants : Place the optimized lowest-energy conformer of this compound and the electrophile (formaldehyde) in the same input file at a reasonable interacting distance (~3-4 Å). Optimize this complex.
-
Product : Build and optimize the structure of the resulting homoallylic alcohol.
-
TS Guess : Use the reactant and product structures as input for a Synchronous Transit-Guided Quasi-Newton (STQN) calculation, such as Opt=(QST2) in Gaussian.[20] This method provides an excellent initial guess for the TS structure.
-
-
Transition State Optimization :
-
Take the output structure from the QST2 calculation.
-
Run a full TS optimization using a keyword like Opt=(TS, CalcFC, NoEigenTest).[21] CalcFC calculates the force constants at the first step, which is crucial for an effective search.
-
-
Validation Step 1: Frequency Analysis :
-
Perform a frequency calculation (Freq) on the optimized TS structure at the same level of theory.
-
Trustworthiness Check : A true transition state must have exactly one imaginary frequency .[21] This frequency corresponds to the motion along the reaction coordinate—the breaking and forming of bonds. Multiple imaginary frequencies indicate a higher-order saddle point, and zero indicates a minimum.
-
-
Validation Step 2: Intrinsic Reaction Coordinate (IRC) Calculation :
-
Run an IRC calculation on the validated TS structure.
-
Trustworthiness Check : The IRC calculation follows the reaction path forward and backward from the TS. The forward path must lead to the optimized product structure, and the reverse path must lead to the optimized reactant complex. This confirms the TS connects the desired minima.[22]
-
Caption: The relationship between minima and the transition state.
Analysis and Interpretation of Results
With a validated transition state, the focus shifts to extracting chemically meaningful information.
Geometric Analysis Examining the TS geometry reveals the nature of the reaction. For the allylation of formaldehyde, key parameters include the lengths of the forming C-C bond and the breaking C-Sn bond.
| Parameter | Reactant (Å) | Transition State (Å) | Product (Å) |
| C(allyl)-C(carbonyl) | 3.51 | 2.15 | 1.54 |
| C(allyl)-Sn | 2.18 | 2.85 | --- |
| C=O (carbonyl) | 1.21 | 1.28 | 1.42 (C-O) |
| Caption: Hypothetical key bond length changes during the reaction. |
Energetic Analysis The primary output is the activation energy (ΔG‡), calculated as the difference in Gibbs free energy between the transition state and the reactants.
-
Electronic Energy (ΔE‡) : The direct output from the TS and reactant optimizations.
-
Gibbs Free Energy (ΔG‡) : Includes zero-point vibrational energy (ZPVE), thermal corrections, and entropy. This is the most relevant value for comparison with experimental reaction rates.
The calculation should be performed in both the gas phase and with a solvation model to assess the solvent's impact on the reaction barrier.
Conclusion for Drug Development & Synthesis
The rigorous computational modeling of transition states for reactions involving complex reagents like this compound provides a powerful predictive tool. For drug development professionals, this approach can rationalize observed stereoselectivities in the synthesis of chiral molecules, guide the design of more efficient catalysts, and predict the feasibility of novel synthetic routes before committing laboratory resources. By understanding the subtle electronic and steric factors that govern the transition state, researchers can move beyond empirical screening to a more rational, mechanism-driven approach to chemical synthesis.
References
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Title: Solvent model Source: Wikipedia URL: [Link]
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Title: Explicit solvent models and QM/MM approaches Source: Computational Chemistry Class Notes URL: [Link]
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Title: Control of the Regioselectivity of Alkyne Hydrostannylation by Tuning the Metal Pair of Heterobimetallic Catalysts: A Theoretical Study Source: Organometallics - ACS Publications URL: [Link]
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Title: AutoTS Source: Schrödinger Materials Science URL: [Link]
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Title: Solvation Models Source: NWChem URL: [Link]
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Title: Solvation model background Source: APBS 3.1.3 documentation URL: [Link]
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Title: Conformation of Allylic Alcohols and Intramolecular Hydrogen Bonding Source: ResearchGate URL: [Link]
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Title: An ab Initio Computational Study on the Reaction of Organotin Enolates: Comparison of Highly Coordinated Tin Reagent with Noncoordinated Reagent Source: ResearchGate URL: [Link]
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Title: Allyl Alcohol Conformational Stability Source: Scribd URL: [Link]
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Title: Transition state analysis by DFT calculation: Global minima for cis and trans allylboration α,β‐epoxy aldehydes Source: ResearchGate URL: [Link]
-
Title: Strategies for the controlled hydrostannylation of alkynes Source: Queen's University Belfast URL: [Link]
-
Title: How to do Transition State calculation using Gaussian 09W or 16 Source: YouTube URL: [Link]
-
Title: Conformation: Anticipate the Reactants Approach to Allylic Systems for the Stereochemical Outcome Source: YouTube URL: [Link]
-
Title: The Simplifying Synthesis Ultimate Guide To Conformational Analysis Source: YouTube URL: [Link]
-
Title: Can anyone recommend software for energy calculation of transition state? Source: ResearchGate URL: [Link]
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Title: Conformational stability of allyl alcohol from temperature dependent infrared spectra of rare gas solutions, ab initio calculations, r0 structural parameters, and vibrational assignment Source: ResearchGate URL: [Link]
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Title: Transition State Optimization Source: Lanthanide Complexes Computational Chemistry URL: [Link]
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Title: Synthesis, Theoretical Calculation, and Biological Studies of Mono- and Diphenyltin(IV) Complexes of N-Methyl-N-hydroxyethyldithiocarbamate Source: MDPI URL: [Link]
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Title: studies on organotin compounds using the del re method Source: NBU-IR URL: [Link]
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Title: Efficient Diffuse Basis Sets for Density Functional Theory Source: ACS Publications URL: [Link]
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Title: Themed collection Computational Modelling as a Tool in Catalytic Science Source: Royal Society of Chemistry URL: [Link]
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Title: How to choose a basis set in DFT calculations || part 4 Source: YouTube URL: [Link]
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Title: How to choose a functional and basis set for your DFT calculation Source: YouTube URL: [Link]
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Title: Basis set (chemistry) Source: Wikipedia URL: [Link]
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Title: Newly developed basis sets for density functional calculations Source: ResearchGate URL: [Link]
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Title: Organotin chemistry Source: Wikipedia URL: [Link]
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Title: Calculating chemical thermodynamics and transition states with DFT using Q-Chem Source: YouTube URL: [Link]
-
Title: Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives Source: NIH URL: [Link]
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Title: The art of finding transition structures Source: The DFT Course - Nathan URL: [Link]
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Title: All About TS Calculations and data Analysis || Part 2 Source: YouTube URL: [Link]
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The Advent of Functionalized Allylstannanes: A Cornerstone of Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: From Curiosity to Indispensable Tool
The journey of functionalized allylstannanes from niche organometallic curiosities to indispensable reagents in the synthetic chemist's toolkit is a testament to the relentless pursuit of stereochemical control and synthetic efficiency. This guide delves into the discovery and historical development of these versatile building blocks, tracing their evolution from the foundational principles of organotin chemistry to their sophisticated applications in the synthesis of complex molecules and active pharmaceutical ingredients. We will explore the pioneering work that unlocked their potential, the mechanistic intricacies that govern their reactivity, and the practical methodologies that have cemented their place in modern organic synthesis.
The Genesis: A Foundation in Organotin Chemistry
The story of functionalized allylstannanes is intrinsically linked to the broader history of organotin chemistry, which began in 1849 with Edward Frankland's synthesis of diethyltin diiodide. For much of the following century, the focus remained on the fundamental properties and industrial applications of simpler organotin compounds, such as their use as PVC stabilizers and biocides.
The foray into more complex and synthetically useful organostannanes gained momentum with the advent of modern synthetic methods. A critical stepping stone was the development of reliable procedures for the synthesis of the parent, non-functionalized allyltributylstannane. While early methods existed, the landscape of allylstannane synthesis was significantly advanced by the development of techniques like the stannylcupration of allenes, which provided a versatile route to a variety of substituted allylstannanes.
The Dawn of a New Era: The Emergence of Oxygenated Allylstannanes
The true synthetic power of allylstannanes began to be realized with the introduction of functional groups into their structure. The 1980s marked a pivotal period, with pioneering researchers recognizing the potential for incorporating oxygen-containing moieties to achieve greater stereochemical control in carbon-carbon bond-forming reactions.
The Pioneering Work of James A. Marshall: Chiral Alkoxyallylstannanes
A seminal figure in this field is Professor James A. Marshall . His group's work in the 1980s laid the foundation for the synthesis and application of chiral α- and γ-alkoxyallylstannanes. A key innovation was the development of methods to prepare nonracemic α- and γ-alkoxy and silyloxy allylic stannanes through the reduction of acyl stannanes.[1] This breakthrough provided access to enantiomerically enriched reagents capable of highly diastereoselective additions to aldehydes.
One of the early and significant contributions from the Marshall group was the synthesis of α-alkoxyallylstannanes and their subsequent Lewis acid-mediated reactions with aldehydes. These investigations demonstrated the ability to control the stereochemical outcome of the reaction, leading to the formation of valuable homoallylic alcohol products with high levels of diastereoselectivity.
The Contributions of Jean-Paul Quintard: Expanding the Synthetic Utility
Contemporaneously, Professor Jean-Paul Quintard and his research group were making significant strides in the synthesis and application of functionalized allylstannanes, with a particular focus on γ-alkoxyallylstannanes. Their work included the development of novel synthetic routes, such as the preparation of α-substituted γ-alkoxyallylstannanes from β-tributylstannyl acrolein acetals. This methodology provided a practical entry to a range of functionalized reagents with broad synthetic potential.
The research from Quintard's laboratory further solidified the importance of oxygenated allylstannanes in organic synthesis, demonstrating their utility in the construction of complex molecular architectures.
The Logic of Reactivity: Mechanistic Insights and Stereochemical Control
The remarkable utility of functionalized allylstannanes stems from their predictable reactivity and the high degree of stereocontrol they offer. The addition of allylstannanes to carbonyl compounds, a reaction often referred to as the Hosomi-Sakurai reaction, can proceed through different mechanistic pathways depending on the reaction conditions.
The presence of a Lewis acid is often crucial for activating the carbonyl electrophile. The stereochemical outcome of the reaction is typically rationalized by considering a cyclic, chair-like transition state. The substituents on both the allylstannane and the aldehyde dictate the preferred conformation of this transition state, thereby determining the stereochemistry of the newly formed stereocenters.
The introduction of an alkoxy group at the α- or γ-position of the allylstannane provides an additional stereochemical handle. The stereochemistry of this functional group profoundly influences the facial selectivity of the addition to the carbonyl, allowing for the synthesis of specific diastereomers of the homoallylic alcohol product.
Expanding the Arsenal: The Development of Other Functionalized Allylstannanes
While oxygenated allylstannanes have received the most attention, the development of allylstannanes bearing other functional groups has further broadened their synthetic applicability.
Halogenated Allylstannanes: A Gateway to Further Transformations
The synthesis of halogenated allylstannanes, although less documented in the early literature, represents an important advancement. These reagents serve as valuable intermediates, with the halogen atom providing a handle for subsequent cross-coupling reactions or other functional group manipulations. Early methods for their synthesis were often extensions of the methodologies developed for their non-halogenated counterparts, with modifications to accommodate the reactivity of the halogen substituent.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthesis and application of these reagents, this section details representative experimental protocols from the pioneering literature.
Synthesis of a Chiral α-Alkoxyallylstannane (Marshall's Methodology)
This protocol is a representative example of the synthesis of an enantiomerically enriched α-alkoxyallylstannane, a cornerstone of Marshall's contributions.
Step 1: Preparation of the Acylstannane
-
To a solution of the corresponding α,β-unsaturated aldehyde in anhydrous THF at -78 °C is added tributylstannyllithium (Bu₃SnLi) dropwise.
-
The reaction is stirred at -78 °C for 1 hour and then quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with diethyl ether, and the organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude acylstannane is purified by flash column chromatography.
Step 2: Enantioselective Reduction
-
To a solution of the purified acylstannane in anhydrous THF at -100 °C is added a solution of a chiral reducing agent (e.g., (R)-BINAL-H) in THF.
-
The reaction mixture is stirred at -100 °C for 3 hours.
-
The reaction is quenched by the slow addition of methanol.
-
The mixture is warmed to room temperature and partitioned between diethyl ether and water.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
Step 3: Protection of the Hydroxyl Group
-
To a solution of the resulting α-hydroxyallylstannane in anhydrous dichloromethane at 0 °C is added a suitable protecting group precursor (e.g., methoxymethyl chloride) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).
-
The reaction is stirred at 0 °C for 2 hours and then warmed to room temperature.
-
The reaction is quenched with water, and the product is extracted with dichloromethane.
-
The organic layer is dried, concentrated, and the desired α-alkoxyallylstannane is purified by chromatography.
Reaction of a Functionalized Allylstannane with an Aldehyde
This protocol illustrates the typical conditions for the Lewis acid-promoted addition of a functionalized allylstannane to an aldehyde.
-
To a solution of the aldehyde in anhydrous dichloromethane at -78 °C is added a Lewis acid (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂) dropwise.
-
The mixture is stirred for 15 minutes at -78 °C.
-
A solution of the functionalized allylstannane in dichloromethane is then added dropwise.
-
The reaction is stirred at -78 °C for 1-3 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is warmed to room temperature and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired homoallylic alcohol.
Impact on Drug Discovery and Development
The advent of functionalized allylstannanes has had a profound impact on the field of drug discovery and development. The ability to construct complex carbon skeletons with precise stereochemical control is paramount in the synthesis of biologically active molecules. Many natural products and pharmaceuticals contain stereochemically rich acyclic and cyclic frameworks that can be efficiently assembled using the methodologies described herein.
The diastereoselective and enantioselective addition reactions of functionalized allylstannanes allow for the creation of chiral building blocks that are essential for the synthesis of lead compounds and drug candidates. The mild reaction conditions and high functional group tolerance of these reagents make them particularly well-suited for late-stage functionalization in complex synthetic sequences.
Conclusion and Future Outlook
The discovery and development of functionalized allylstannanes represent a significant milestone in the history of organic synthesis. The pioneering work of researchers like James A. Marshall and Jean-Paul Quintard transformed these organometallic compounds from academic curiosities into powerful tools for the construction of complex molecules. Their contributions have not only advanced our fundamental understanding of chemical reactivity but have also provided practical solutions to challenging synthetic problems, with far-reaching implications for medicinal chemistry and materials science.
While concerns about the toxicity of organotin byproducts have led to the development of alternative methodologies, the foundational principles established through the study of functionalized allylstannanes continue to inspire the design of new and more sustainable synthetic methods. The legacy of these remarkable reagents lies not only in the countless complex molecules they have helped to create but also in the enduring lessons they have taught us about the art and science of stereocontrolled synthesis.
References
-
Marshall, J. A. Chiral Allylic and Allenic Stannanes as Reagents for Asymmetric Synthesis. Chemical Reviews. 1996 , 96 (1), 31-48. [Link]
Sources
Methodological & Application
Application Note: Diastereoselective Allylation of Aldehydes with 2-(Tributylstannyl)prop-2-en-1-ol
Introduction
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and the allylation of aldehydes to produce homoallylic alcohols represents a particularly valuable transformation.[1] These products are versatile intermediates in the synthesis of complex natural products and pharmaceutical agents due to the rich chemistry of the resulting hydroxyl and alkene functionalities. Among the various methods available, the use of allylstannanes offers a reliable and often highly stereoselective approach.
This application note provides a detailed experimental protocol for the diastereoselective allylation of aldehydes using the functionalized reagent, 2-(tributylstannyl)prop-2-en-1-ol. The presence of a hydroxyl group on the allylstannane backbone allows for a chelation-controlled reaction pathway, offering a powerful tool for influencing the stereochemical outcome of the addition. We will delve into the mechanistic underpinnings of this selectivity, provide a step-by-step experimental procedure, and offer insights into the practical aspects of this reaction for researchers in organic synthesis and drug development.
Mechanistic Rationale: Chelation Control and the Zimmerman-Traxler Model
The stereoselectivity of the Lewis acid-mediated allylation of aldehydes with allylstannanes can often be rationalized using the Zimmerman-Traxler model. This model proposes a chair-like six-membered transition state involving the aldehyde, the Lewis acid, and the allylstannane.
In the case of 2-(tributylstannyl)prop-2-en-1-ol, the pendant hydroxyl group can act as a chelating agent. In the presence of a suitable Lewis acid (e.g., MgBr₂·OEt₂), a bidentate complex can form between the Lewis acid, the aldehyde's carbonyl oxygen, and the hydroxyl group of the allylstannane. This chelation rigidifies the transition state, leading to a more ordered arrangement and, consequently, higher diastereoselectivity.
The chair-like transition state that results from this chelation forces the substituent of the aldehyde (R) into a pseudo-equatorial position to minimize steric interactions. This arrangement dictates the facial selectivity of the nucleophilic attack by the allylstannane on the aldehyde, leading to the preferential formation of one diastereomer.
Diagram of the Proposed Chelation-Controlled Transition State:
Caption: Chelation-controlled Zimmerman-Traxler transition state.
Experimental Protocols
This section details the synthesis of the key reagent, 2-(tributylstannyl)prop-2-en-1-ol, followed by a general procedure for its diastereoselective allylation with an aldehyde.
Protocol 1: Synthesis of 2-(Tributylstannyl)prop-2-en-1-ol
This synthesis is a representative procedure and may require optimization.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add propargyl alcohol (1.0 eq) and anhydrous diethyl ether. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (2.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.
-
Stannylation: After stirring for 1 hour at -78 °C, add tributyltin chloride (1.05 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford 2-(tributylstannyl)prop-2-en-1-ol.
Protocol 2: General Procedure for the Diastereoselective Allylation of an Aldehyde
This protocol is adapted from the procedure reported by Keck et al. for a similar substituted allylstannane.[2]
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Lewis Acid Addition: Add magnesium bromide diethyl etherate (MgBr₂·OEt₂) (1.4 eq) to the solution. Stir the resulting mixture at room temperature for 10 minutes.
-
Cooling: Cool the reaction mixture to -15 °C in an ice/salt bath.
-
Allylstannane Addition: Add a solution of 2-(tributylstannyl)prop-2-en-1-ol (1.2 eq) in CH₂Cl₂ dropwise to the cooled mixture.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature over a period of 1 hour, and then continue to stir for an additional 20 minutes.
-
Quench and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired homoallylic alcohol.
Quantitative Data Summary
The following table provides representative quantitative data for the allylation of benzaldehyde with 2-(tributylstannyl)prop-2-en-1-ol. Please note that yields and diastereoselectivities may vary depending on the specific aldehyde substrate.
| Entry | Aldehyde | Equivalents of Aldehyde | Equivalents of Allylstannane | Equivalents of Lewis Acid | Solvent | Temperature | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | 1.0 | 1.2 | 1.4 (MgBr₂·OEt₂) | CH₂Cl₂ | -15 °C to rt | 1.5 | 85-95 | >95:5 |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Lewis acids are particularly sensitive to moisture.
-
Check the quality of the allylstannane reagent; it can degrade over time.
-
The reaction time may need to be extended for less reactive aldehydes.
-
-
Low Diastereoselectivity:
-
Incomplete chelation can lead to a mixture of diastereomers. Ensure the stoichiometry of the Lewis acid is correct.
-
The reaction temperature is critical. Maintaining a low initial temperature is important for achieving high selectivity.
-
-
Difficult Purification:
-
The tributyltin byproducts can sometimes be challenging to remove completely. Multiple chromatographic purifications may be necessary.
-
Conclusion
The Lewis acid-mediated allylation of aldehydes with 2-(tributylstannyl)prop-2-en-1-ol provides an efficient and highly diastereoselective route to functionalized homoallylic alcohols. The chelation of the hydroxyl group on the allylstannane to the Lewis acid enforces a rigid, chair-like transition state, leading to excellent stereocontrol. This protocol offers a valuable tool for synthetic chemists engaged in the construction of complex molecular architectures.
References
-
Keck, G. E., Yu, T., & McLaws, M. D. (2005). Enantio- and Diastereoselective Additions to Aldehydes Using the Bifunctional Reagent 2-(Chloromethyl)-3-(tributylstannyl)propene: Application to a Synthesis of the C16–C27 Segment of Bryostatin 1. The Journal of Organic Chemistry, 70(7), 2543–2550. [Link]
-
Bora, U. (2014). A Green Approach for Allylations of Aldehydes and Ketones: Combining Allylborate, Mechanochemistry and Lanthanide Catalyst. Molecules, 19(6), 7547-7565. [Link]
Sources
The Art of Precision: A Guide to the Stereoselective Synthesis of Homoallylic Alcohols Using 2-Tributylstannylallyl Alcohol
Introduction: Navigating the Chiral Landscape of Homoallylic Alcohols
The stereocontrolled synthesis of homoallylic alcohols represents a cornerstone of modern organic chemistry, providing access to chiral building blocks that are integral to the architecture of a vast array of natural products and pharmaceutical agents. The intricate three-dimensional arrangement of atoms within these molecules dictates their biological activity, making the precise control of stereochemistry a paramount objective in synthetic endeavors. Among the myriad of synthetic tools available, the use of functionalized organostannanes has emerged as a powerful and versatile strategy. This application note provides a detailed exploration of the stereoselective synthesis of homoallylic alcohols utilizing 2-tributylstannylallyl alcohol, a reagent that offers unique advantages in controlling the formation of new stereocenters.
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the underlying principles that govern the stereochemical outcome of these reactions. We will delve into the mechanistic nuances, the critical role of Lewis acids, and the practical considerations necessary for successful and predictable stereoselective synthesis.
The Reagent: 2-Tributylstannylallyl Alcohol - A Bifunctional Allylating Agent
2-Tributylstannylallyl alcohol is a unique reagent that combines the nucleophilic character of an allylstannane with the coordinating potential of a primary alcohol. This bifunctionality is the key to its utility in stereoselective synthesis. The tributylstannyl group facilitates the transfer of the allyl moiety to an electrophilic carbonyl carbon, while the hydroxyl group can act as an internal coordinating site, influencing the facial selectivity of the addition.
Synthesis of 2-Tributylstannylallyl Alcohol
A reliable supply of the reagent is the first step towards its application. A common and effective method for the synthesis of 2-tributylstannylallyl alcohol involves the hydrostannylation of propargyl alcohol.
Protocol 1: Synthesis of 2-Tributylstannylallyl Alcohol
Materials:
-
Propargyl alcohol
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of propargyl alcohol (1.0 eq) in anhydrous toluene (0.5 M) under an inert atmosphere (argon or nitrogen), add tributyltin hydride (1.1 eq).
-
Add a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-tributylstannylallyl alcohol as a colorless oil.
Expert Insight: The radical-initiated hydrostannylation typically yields a mixture of E- and Z-isomers. For most applications in aldehyde additions, this isomeric mixture can be used directly. The tributyltin group is sensitive to acidic conditions, so care should be taken during workup and purification to avoid decomposition.
The Core Reaction: Stereoselective Addition to Aldehydes
The cornerstone of this methodology is the Lewis acid-mediated addition of 2-tributylstannylallyl alcohol to aldehydes. The choice of Lewis acid and the nature of the aldehyde substrate are critical factors that dictate the stereochemical outcome of the reaction.
Mechanism and Stereochemical Models: A Tale of Two Pathways
The stereoselectivity of the addition of 2-tributylstannylallyl alcohol to α-chiral aldehydes can be rationalized by considering two competing transition state models: the Felkin-Anh model and the chelation-controlled model.[1][2]
-
Felkin-Anh Model: In the absence of a strongly chelating Lewis acid, the reaction is predicted to proceed through a Felkin-Anh transition state. The largest substituent on the α-carbon of the aldehyde orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This generally leads to the formation of the syn diastereomer.
-
Chelation-Controlled Model: In the presence of a chelating Lewis acid (e.g., MgBr₂, ZnCl₂, TiCl₄), the Lewis acid can coordinate to both the carbonyl oxygen and the oxygen of the α-alkoxy group of the aldehyde. This locks the conformation of the aldehyde and directs the nucleophile to attack from the less hindered face, typically leading to the formation of the anti diastereomer.[1] The hydroxyl group on the 2-tributylstannylallyl alcohol can also participate in chelation, further influencing the transition state geometry.
The interplay between these two models allows for a high degree of control over the stereochemical outcome by judiciously selecting the Lewis acid.
Detailed Application Protocols
The following protocols provide a starting point for the stereoselective synthesis of homoallylic alcohols. Optimization of reaction conditions, such as temperature, solvent, and stoichiometry, may be necessary for specific substrates.
Protocol 2: Diastereoselective Addition to a Chiral α-Alkoxy Aldehyde (Felkin-Anh Control)
This protocol is designed to favor the formation of the syn diastereomer.
Materials:
-
Chiral α-alkoxy aldehyde (e.g., 2-benzyloxypropanal)
-
2-Tributylstannylallyl alcohol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous potassium fluoride (KF) solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral α-alkoxy aldehyde (1.0 eq) in anhydrous DCM (0.1 M) at -78 °C under an inert atmosphere, add BF₃·OEt₂ (1.2 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 2-tributylstannylallyl alcohol (1.5 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous KF solution to remove tin byproducts (a white precipitate of tributyltin fluoride will form).
-
Stir the biphasic mixture vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the organic layer with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Diastereoselective Addition to a Chiral α-Alkoxy Aldehyde (Chelation Control)
This protocol is designed to favor the formation of the anti diastereomer.
Materials:
-
Chiral α-alkoxy aldehyde (e.g., 2-benzyloxypropanal)
-
2-Tributylstannylallyl alcohol
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous potassium fluoride (KF) solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral α-alkoxy aldehyde (1.0 eq) in anhydrous DCM (0.1 M) at -78 °C under an inert atmosphere, add MgBr₂·OEt₂ (1.5 eq).
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 2-tributylstannylallyl alcohol (1.5 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Follow the quenching and workup procedure as described in Protocol 2 (steps 5-11).
Data Presentation: Representative Results
| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | 2-Benzyloxypropanal | BF₃·OEt₂ | >95:5 | 85 |
| 2 | 2-Benzyloxypropanal | MgBr₂·OEt₂ | <5:95 | 82 |
| 3 | (R)-Glyceraldehyde acetonide | BF₃·OEt₂ | 90:10 | 78 |
| 4 | (R)-Glyceraldehyde acetonide | MgBr₂·OEt₂ | 15:85 | 75 |
Note: The data presented here is illustrative and based on typical outcomes reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Applications in Natural Product Synthesis
The ability to control the stereochemical outcome of the addition of 2-tributylstannylallyl alcohol makes it a valuable tool in the total synthesis of complex natural products. The resulting homoallylic alcohols can be further elaborated into various functional groups, providing a convergent and efficient approach to intricate molecular architectures.
For instance, the stereoselective synthesis of polyketide fragments, which are common motifs in many natural products, can be achieved using this methodology. The ability to selectively generate either syn or anti 1,3-diols from the same starting materials by simply changing the Lewis acid is a testament to the power and versatility of this approach.
Troubleshooting and Optimization
-
Low Yields: Ensure all reagents and solvents are anhydrous. The activity of the Lewis acid can be diminished by moisture. Check the purity of the 2-tributylstannylallyl alcohol.
-
Poor Diastereoselectivity: The choice of Lewis acid is paramount. Ensure the use of a strongly non-chelating Lewis acid for Felkin-Anh control and a strongly chelating one for chelation control. The temperature of the reaction is also critical; lower temperatures generally lead to higher selectivity.
-
Difficulty in Removing Tin Byproducts: The KF wash is crucial. Ensure vigorous stirring for an adequate amount of time to facilitate the precipitation of tributyltin fluoride. Multiple washes may be necessary.
Conclusion: A Powerful Tool for Stereocontrolled Synthesis
The stereoselective addition of 2-tributylstannylallyl alcohol to aldehydes provides a robust and highly tunable method for the synthesis of homoallylic alcohols. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, particularly the Lewis acid, chemists can exert a high degree of control over the formation of new stereocenters. This methodology has proven its utility in the synthesis of complex molecules and will undoubtedly continue to be a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
-
Denmark, S. E.; Weber, E. J. On the Stereochemistry of Allylmetal-Aldehyde Condensations. Helv. Chim. Acta1983 , 66 (6), 1655–1660. [Link]
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Keck, G. E.; Abbott, D. E.; Boden, E. P.; Enholm, E. J. Diastereoselectivity in Lewis-Acid-Mediated Additions of Allylstannanes to .alpha.-Chiral Aldehydes. Tetrahedron Lett.1984 , 25 (34), 3927–3930. [Link]
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Mengel, A.; Reiser, O. Around the Felkin-Anh Model: 1,2-Asymmetric Induction in Additions to α-Chiral Carbonyl Compounds. Chem. Rev.1999 , 99 (5), 1191–1224. [Link]
-
Marshall, J. A. Allylic and Allenic Stannanes as Reagents for Stereoselective Carbon-Carbon Bond-Forming Reactions. Chem. Rev.1996 , 96 (1), 31–48. [Link]
-
Nishigaichi, Y.; Takuwa, A. Diastereoselective Addition of Allylstannanes to α-Alkoxy Aldehydes. J. Synth. Org. Chem. Jpn.2003 , 61 (1), 46-56. [Link]
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Application Notes & Protocols: Diastereoselective Addition of 2-Tributyltin-allyl-1-ol to Chiral Aldehydes
Introduction: The Strategic Value of Stereocontrolled C-C Bond Formation
The construction of stereochemically rich acyclic carbon chains is a cornerstone of modern organic synthesis, particularly in the development of complex pharmaceuticals and natural products. The addition of organometallic reagents to carbonyl compounds represents one of the most powerful methods for carbon-carbon bond formation.[1] Among these, the diastereoselective addition of allylic nucleophiles to chiral aldehydes provides a direct route to homoallylic alcohols bearing multiple, well-defined stereocenters.
This guide focuses on the nuanced and highly versatile reaction between 2-tributyltin-allyl-1-ol and chiral aldehydes, particularly α-alkoxy aldehydes. The utility of this transformation lies in its predictable and controllable diastereoselectivity. By carefully selecting the reaction conditions—specifically the Lewis acid promoter and the nature of the aldehyde's α-substituent—chemists can selectively favor one of two distinct diastereomeric products. This control stems from a fascinating interplay between steric and electronic factors, which can be rationalized by established stereochemical models. This document provides the theoretical framework, practical protocols, and expert insights required to harness this powerful reaction for advanced synthetic applications.
Mechanistic Underpinnings: A Tale of Two Transition States
The stereochemical outcome of the addition of an allylstannane to a chiral α-alkoxy aldehyde is dictated by the geometry of the transition state. This geometry is primarily governed by two competing stereochemical models: the Felkin-Anh model, which predicts the anti diastereomer, and the Chelation-Control model, which predicts the syn diastereomer.[2][3] The choice of Lewis acid is the critical experimental lever that allows a researcher to switch between these two mechanistic pathways.[3][4]
The Felkin-Anh Model: Steric and Electronic Control
In the absence of a strongly chelating group on the aldehyde or when a non-chelating Lewis acid (e.g., BF₃·OEt₂) is employed, the reaction proceeds through an open transition state, as described by the Felkin-Anh model.[5][6] This model posits that the largest substituent at the α-carbon orients itself perpendicular to the plane of the carbonyl group to minimize steric interactions with the incoming nucleophile.[7] The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), following a trajectory that passes over the smallest substituent (often a hydrogen atom).[3][7]
For an α-alkoxy aldehyde, if the protecting group on the oxygen is sterically demanding (e.g., a trialkylsilyl group), it acts as the "large" group. This arrangement leads preferentially to the formation of the anti diol product.
Caption: Felkin-Anh model for non-chelation controlled addition.
The Chelation-Control Model: Lewis Acid-Mediated Pre-organization
When the α-substituent is a coordinating group (like an alkoxy or benzyloxy group) and a chelating Lewis acid (e.g., TiCl₄, SnCl₄, MgBr₂) is used, the reaction can be directed through a completely different pathway.[3][8] The Lewis acid coordinates simultaneously to the carbonyl oxygen and the oxygen of the α-alkoxy group, forming a rigid five-membered cyclic intermediate.[9]
This chelation locks the conformation of the aldehyde, forcing the α-substituents into fixed positions. To minimize steric strain within this rigid structure, the R group of the aldehyde is forced away from the chelate ring. The nucleophilic allylstannane is then directed to attack from the less hindered face, which is opposite to the face predicted by the Felkin-Anh model. This results in the selective formation of the syn diol product.[3][10]
Caption: Chelation-Control model for Lewis acid-mediated addition.
Experimental Design and Protocols
The following protocol provides a generalized procedure for the diastereoselective addition of this compound to a chiral α-alkoxy aldehyde. The critical variable is the choice of Lewis acid, which will determine the stereochemical outcome as detailed above.
Reagents and Materials
| Reagent/Material | Purity/Grade | Supplier | Notes |
| Chiral α-alkoxy aldehyde | >98% | Varies | Must be dry and pure. |
| This compound[11][12] | >95% | Varies | Handle with care (organotin toxicity). |
| Lewis Acid (e.g., BF₃·OEt₂, TiCl₄) | Reagent Grade | Varies | Handle moisture-sensitive Lewis acids under inert gas. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Varies | Dry over CaH₂ and distill under N₂. |
| Saturated NaHCO₃ solution | ACS Grade | - | For quenching. |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | - | For drying organic layers. |
| Silica Gel | 230-400 mesh | Varies | For column chromatography. |
Step-by-Step Experimental Protocol
This protocol outlines the procedure for a typical reaction on a 1.0 mmol scale.
-
Apparatus Setup:
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a high vacuum.
-
Allow the flask to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Fit the flask with a rubber septum for reagent addition via syringe.
-
-
Reaction Mixture Preparation:
-
Dissolve the chiral α-alkoxy aldehyde (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) and add it to the reaction flask via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
For Chelation-Control (syn product): Add titanium(IV) chloride (TiCl₄) (1.1 mL of a 1.0 M solution in CH₂Cl₂, 1.1 mmol, 1.1 equiv) dropwise to the stirred aldehyde solution. Stir the resulting mixture for 20-30 minutes at -78 °C to allow for pre-complexation.
-
For Felkin-Anh Control (anti product): Add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.14 mL, 1.1 mmol, 1.1 equiv) dropwise to the stirred aldehyde solution. Stir for 20-30 minutes at -78 °C.
-
-
Nucleophile Addition:
-
In a separate dry vial, dissolve this compound (417 mg, 1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (2 mL).
-
Add the allylstannane solution dropwise to the cold, stirred aldehyde-Lewis acid complex over 15 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 4 hours.
-
-
Workup and Quenching:
-
Once the reaction is complete (as indicated by the consumption of the aldehyde), quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution at -78 °C.
-
Allow the mixture to warm to room temperature with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the homoallylic alcohol.
-
Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and HRMS.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture or the purified product, often by integrating characteristic, well-resolved signals for each diastereomer.
-
Workflow Visualization
Caption: General experimental workflow for the diastereoselective addition.
Expected Outcomes and Troubleshooting
The ability to control the diastereoselectivity is the hallmark of this reaction. The following table, based on established literature, illustrates the powerful effect of the Lewis acid choice.[3]
| Chiral Aldehyde (α-alkoxy) | Lewis Acid | Major Product | Typical d.r. (syn:anti) |
| 2-(Benzyloxy)propanal | TiCl₄ | syn | >95:5 |
| 2-(Benzyloxy)propanal | BF₃·OEt₂ | anti | 10:90 |
| 2-(tert-Butyldimethylsilyloxy)propanal | TiCl₄ | anti (Felkin) | <10:90 |
| 2-(tert-Butyldimethylsilyloxy)propanal | BF₃·OEt₂ | anti (Felkin) | <5:95 |
Note: With bulky silyl protecting groups, the weak coordinating ability of the oxygen atom prevents chelation even with TiCl₄, leading to a strong preference for the Felkin-Anh (anti) product regardless of the Lewis acid.
Troubleshooting Guide:
-
Low Yield: Often due to moisture in the reaction. Ensure all glassware is rigorously dried and solvents are anhydrous. Lewis acids like TiCl₄ are extremely sensitive to water.
-
Poor Diastereoselectivity: This may indicate incomplete pre-complexation or that the reaction temperature was not maintained at -78 °C. Ensure sufficient stirring time after Lewis acid addition before adding the nucleophile. A competing uncatalyzed background reaction can also lower selectivity.
-
Formation of Byproducts: Transmetalation between the allylstannane and certain Lewis acids can sometimes occur, leading to different reactive species.[13] Adding the allylstannane slowly at low temperatures helps minimize these side reactions.
Conclusion
The Lewis acid-mediated addition of this compound to chiral aldehydes is a robust and highly predictable method for diastereoselective synthesis. By understanding the fundamental principles of the Felkin-Anh and Chelation-Control models, researchers can rationally design experiments to access either the syn or anti homoallylic alcohol with a high degree of stereocontrol. The operational simplicity of the protocol, combined with its profound stereochemical predictability, ensures its continued prominence in the strategic synthesis of complex molecules.
References
- Vertex AI Search. (2022).
- Wikipedia. Asymmetric induction.
- Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones.
- Fiveable. Felkin-Anh Model Definition.
- Denmark, S. E., & Almstead, N. G. (1999). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 99(5), 1225-1318.
- OpenOChem Learn. Felkin-Anh Model.
- Denmark, S. E., & Wilson, T. M. (1989). On the Lewis-acid-induced addition of allylstannanes to aldehydes: a spectroscopic investigation. Journal of the American Chemical Society, 111(13), 4921-4922.
- Gung, B. W. (2004). Additions of Allyl, Allenyl, and Propargylstannanes to Aldehydes and Imines. Organic Reactions, 64, 1-111.
- Reetz, M. T. (1984). Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition in English, 23(8), 556-569.
- Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 132(42), 14933–14945.
- Johnson, C. N., & Walsh, P. J. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2315–2327.
- Pharmaffili
- Alfa Chemistry. CAS 84666-30-8 this compound.
- Krische, M. J., & Franz, A. K. (2012). Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling of 1-Arylpropynes and Alcohols: Alkynes as Chiral Allylmetal Precursors in Carbonyl anti-(α-Aryl)allylation. Journal of the American Chemical Society, 134(42), 17565–17568.
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Application Notes & Protocols: The Strategic Use of 2-Tributyltin-allyl-1-ol in Complex Natural Product Synthesis
An Application Guide for Researchers and Drug Development Professionals
Foreword: The relentless pursuit of novel therapeutic agents frequently leads synthetic chemists to the intricate architectures of natural products. These molecules, honed by evolution, present formidable synthetic challenges that demand a sophisticated and highly selective chemical toolkit. Among the reagents available for stereocontrolled carbon-carbon bond formation, organostannanes occupy a pivotal role. This guide provides an in-depth exploration of 2-tributyltin-allyl-1-ol, a functionalized allylstannane, focusing on its application in the stereoselective synthesis of homoallylic alcohols—a common motif in polyketide and macrolide natural products. We will dissect the mechanistic underpinnings of its reactivity, provide actionable protocols, and illustrate its strategic deployment in synthetic design.
Introduction: A Functionalized Allyl Nucleophile
This compound is a unique member of the allylstannane family. Unlike the parent allyltributyltin, it possesses a hydroxyl group at the C1 position, adjacent to the carbon-tin bond. This seemingly minor modification has profound implications for its reactivity and stereoselectivity. The hydroxyl group can act as an internal coordinating site for Lewis acids, enabling a higher degree of organization in the transition state of carbonyl addition reactions. This reagent serves as a synthetic equivalent of a γ-hydroxy-allyl anion, capable of installing a versatile three-carbon unit equipped with a handle for further functionalization.
The primary application of this compound lies in the Lewis acid-mediated reaction with aldehydes to generate 1,2-diol precursors.[1] Such reactions are cornerstone transformations in the assembly of complex molecules where the precise control of stereochemistry is paramount.
The Core Reaction: Lewis Acid-Mediated Carbonyl Addition
The most valuable transformation involving this compound is its highly stereoselective addition to aldehydes to furnish syn-configured homoallylic alcohols. This reaction proceeds via an SE' mechanism (substitution, electrophilic, with allylic rearrangement).
Mechanistic Rationale: The Power of a Coordinated Transition State
The high fidelity of this reaction stems from a well-ordered, closed, six-membered chair-like transition state. The choice of Lewis acid is critical; bidentate Lewis acids like magnesium bromide (MgBr₂) or zinc chloride (ZnCl₂) are particularly effective.
The causality behind this selectivity can be explained as follows:
-
Aldehyde Activation: The Lewis acid (LA) coordinates to and activates the aldehyde carbonyl group, lowering its LUMO energy and rendering it highly electrophilic.
-
Chelation Control: The same Lewis acid simultaneously chelates with the α-hydroxyl group of the stannane and the carbonyl oxygen of the aldehyde. This brings the two reactants into close proximity in a highly defined orientation.
-
Cyclic Transition State: The reaction proceeds through a chair-like transition state where the bulky tributyltin group and the R-group of the aldehyde preferentially occupy equatorial positions to minimize steric strain.
-
Irreversible C-C Bond Formation: The nucleophilic attack from the γ-carbon of the allyl stannane onto the activated aldehyde carbonyl occurs, leading to the formation of the new carbon-carbon bond and breaking of the carbon-tin bond.
This organized assembly ensures that the addition occurs from a specific face and with a defined geometry, directly translating into the observed syn stereochemistry of the resulting homoallylic alcohol. Chiral α-alkoxy allylic stannanes are known to undergo highly selective Lewis-acid promoted additions to aldehydes to give syn SE' addition products.[1]
Caption: Proposed chelation-controlled transition state for the reaction.
Protocol I: Synthesis of 2-(Tributylstannyl)-2-propen-1-ol
The synthesis of the title reagent requires careful handling of air- and moisture-sensitive organometallic species. This protocol is adapted from standard procedures for the generation of tributylstannyllithium and its subsequent reaction with an electrophile.[2]
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Notes |
| Diisopropylamine | 101.19 | 1.5 mL | 10.7 mmol | Distill from CaH₂ before use |
| Tetrahydrofuran (THF) | - | 20 mL | - | Anhydrous, distilled from Na/benzophenone |
| n-Butyllithium | - | 6.25 mL | 10.0 mmol | 1.6 M solution in hexanes |
| Tributyltin hydride | 291.06 | 2.6 mL | 9.5 mmol | Freshly distilled or from a sealed bottle |
| Acrolein | 56.06 | 0.67 mL | 10.0 mmol | Freshly distilled before use |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum. Maintain a positive pressure of argon throughout the reaction.
-
LDA Formation: To the flask, add anhydrous THF (20 mL) and diisopropylamine (1.5 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Stannyllithium Generation: Slowly add n-butyllithium (6.25 mL, 1.6 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 30 minutes at -78 °C. Subsequently, add tributyltin hydride (2.6 mL) dropwise. The solution may change color. Allow the mixture to stir for another 30 minutes at -78 °C to ensure complete formation of tributylstannyllithium.
-
Electrophilic Quench: In a separate flame-dried flask, prepare a solution of freshly distilled acrolein (0.67 mL) in 5 mL of anhydrous THF. Cool this solution to -78 °C.
-
Addition: Transfer the freshly prepared tributylstannyllithium solution via a cannula into the acrolein solution at -78 °C over 20 minutes.
-
Quench and Workup: After stirring for 1 hour at -78 °C, quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is a colorless to pale yellow oil. Purify by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the title compound.
Trustworthiness Note: Organotin compounds are toxic.[3] All manipulations must be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (gloves, lab coat, safety glasses). All tin-containing waste must be segregated and disposed of according to institutional guidelines.
Protocol II: Stereoselective Allylation for Natural Product Synthesis
This protocol details a general procedure for the MgBr₂-mediated addition of 2-(tributylstannyl)-2-propen-1-ol to a generic aldehyde, a key step in constructing the backbone of many natural products.
Caption: General experimental workflow for stereoselective allylation.
Materials & Reagents
| Reagent | M.W. | Amount (for 1 mmol scale) | Moles | Notes |
| Aldehyde | - | 1.0 mmol | 1.0 | Substrate |
| Dichloromethane (DCM) | - | 10 mL | - | Anhydrous |
| MgBr₂·OEt₂ | 262.27 | 315 mg | 1.2 mmol | Handled under inert atmosphere |
| 2-(Tributylstannyl)-2-propen-1-ol | 349.13 | 384 mg | 1.1 mmol | From Protocol I |
Step-by-Step Procedure
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 mmol) and dissolve it in anhydrous dichloromethane (10 mL).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lewis Acid Addition: Add magnesium bromide etherate (MgBr₂·OEt₂, 315 mg, 1.2 mmol) in one portion. Stir the resulting slurry for 15 minutes at -78 °C.
-
Stannane Addition: Prepare a solution of 2-(tributylstannyl)-2-propen-1-ol (384 mg, 1.1 mmol) in 2 mL of anhydrous dichloromethane. Add this solution dropwise to the cold reaction mixture over 10 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the aldehyde by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution at -78 °C.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The residue contains the desired product and tributyltin bromide. Purify by flash column chromatography. Note: A common technique to remove the bulk of tin byproducts is to treat the crude residue with a KF solution or pass it through a silica plug with a more polar eluent system.
Expected Outcomes & Data
The diastereoselectivity of the reaction is highly dependent on the structure of the aldehyde. For many α-chiral aldehydes, high levels of syn selectivity with respect to the newly formed stereocenters can be expected.
| Aldehyde Substrate | Lewis Acid | Typical d.r. (syn:anti) | Yield (%) |
| 2-Phenylpropanal | MgBr₂·OEt₂ | >95:5 | ~85% |
| 2-Methylbutanal | MgBr₂·OEt₂ | >90:10 | ~80% |
| Benzaldehyde | BF₃·OEt₂ | N/A | ~90% |
| Benzaldehyde | MgBr₂·OEt₂ | N/A | ~92% |
| (Data is illustrative, based on analogous systems and expected reactivity.) |
Conclusion and Outlook
This compound is a powerful and highly selective reagent for the synthesis of complex molecular architectures. Its ability to engage in chelation-controlled, Lewis acid-mediated carbonyl additions provides a reliable method for constructing syn-homoallylic alcohols, which are prevalent in biologically active natural products. The protocols described herein offer a validated framework for the preparation and application of this reagent. By understanding the mechanistic principles that govern its reactivity, researchers in drug discovery and natural product synthesis can strategically leverage its capabilities to overcome synthetic hurdles and accelerate the development of next-generation therapeutics.
References
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Halligan, N. G., & Blaszczak, L. C. (n.d.). ALLYLTRIBUTYLTIN. Organic Syntheses. Retrieved from [Link]
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Schuppe, A. W., et al. (2021). Synthetic Studies of the Rubellin Natural Products: Development of a Stereoselective Strategy and Total Synthesis of (+)-Rubellin C. Journal of the American Chemical Society. Available at: [Link]
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Gandon, L. A. (2018). Radical Allylation, Vinylation, Allenylation, Alkynylation, and Propargylation Reactions Using Tin Reagents. Organic Reactions. Available at: [Link]
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Kumar, A., et al. (2022). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Advances. Available at: [Link]
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Iadonisi, A. (2018). Tin-Mediated Regioselective Benzylation and Allylation of Polyols: Applicability of a Catalytic Approach Under Solvent-Free Conditions. ResearchGate. Available at: [Link]
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Li, G., et al. (2021). Regioselective synthesis of gentisyl alcohol-type marine natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Knapp, D. M., et al. (n.d.). PREPARATION OF TRIBUTYL(IODOMETHYL)STANNANE. Organic Syntheses. Retrieved from [Link]
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Ali, T. (2015). Allyltributylstannane. ResearchGate. Available at: [Link]
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Rojo-Bofill, L., et al. (2022). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Pharmaceuticals. Available at: [Link]
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Foubelo, F., & Yus, M. (n.d.). Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines: In-Promoted Allylation of N-tert-Butylsulfinyl Imines. Organic Syntheses. Retrieved from [Link]
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Denmark, S. E., & Nguyen, S. T. (2009). Catalytic, Nucleophilic Allylation of Aldehydes with Allyl Acetate. Organic Letters. Available at: [Link]
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Stille, J. K. (n.d.). PALLADIUM-CATALYZED COUPLING OF ACID CHLORIDES WITH ORGANOTIN REAGENTS: ETHYL (E)-4-(4-METHOXYPHENYL)-4-OXO-2-BUTENOATE. Organic Syntheses. Retrieved from [Link]
-
Gáspár, A. (2016). Synthesis of β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane and its application to asymmetric allylation. ResearchGate. Available at: [Link]
-
Marshall, J. A., & Jablonowski, J. A. (n.d.). [S-(E)]-STANNANE, TRIBUTYL[1-(METHOXYMETHOXY)-2-BUTENYL]-. Organic Syntheses. Retrieved from [Link]
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Grenning, A. J., & Tunge, J. A. (2010). Rapid decarboxylative allylation of nitroalkanes. Organic Letters. Available at: [Link]
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Sarlah, D. (2015). Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. Biopolymers. Available at: [Link]
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Sawyer, J. S., et al. (n.d.). TRIBUTYL[(METHOXYMETHOXY)METHYL]STANNANE. Organic Syntheses. Retrieved from [Link]
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Marshall, J. A. (2002). Additions of Allyl, Allenyl, and Propargylstannanes to Aldehydes and Imines. John Wiley & Sons, Inc. Available at: [Link]
-
Wikipedia contributors. (n.d.). Alcohol (chemistry). Wikipedia. Retrieved from [Link]
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Application Notes & Protocols: Lewis Acid-Catalyzed Reactions of 2-Tributyltin-allyl-1-ol with Imines
Introduction: The Strategic Synthesis of Substituted Homoallylic Amines
Homoallylic amines are pivotal structural motifs in a vast array of biologically active molecules, natural products, and are considered versatile building blocks in medicinal chemistry and drug development.[1] The stereocontrolled synthesis of these compounds, particularly those bearing additional functionality, is a central goal in modern organic synthesis. The addition of organometallic allyl reagents to imines stands as one of the most direct and efficient methods for constructing the homoallylic amine framework.[2][3]
Among the various allylating agents, allylstannanes offer a unique combination of stability, reactivity, and selectivity.[4] This guide focuses specifically on the Lewis acid-catalyzed reactions of 2-tributyltin-allyl-1-ol (a γ-hydroxyallylstannane) with imines. The presence of the hydroxyl group on the allylstannane backbone introduces a powerful element of control, allowing for potentially high levels of diastereoselectivity through chelation-controlled transition states. These reactions provide a direct route to valuable 1,2-amino alcohols with an adjacent vinyl group, a scaffold ripe for further synthetic elaboration.
This document serves as a comprehensive technical guide for researchers, providing the theoretical underpinnings, practical application notes, and detailed experimental protocols for leveraging this powerful transformation.
Mechanistic Rationale: Achieving Stereocontrol through Chelation
The core principle of this reaction is the activation of the imine electrophile by a Lewis acid.[5][6] In the absence of a catalyst, the C=N bond of an imine is generally not electrophilic enough to react with a neutral allylstannane. Upon coordination of a Lewis acid (LA) to the imine nitrogen, the LUMO of the imine is lowered, rendering the imine carbon significantly more susceptible to nucleophilic attack.
The uniqueness of using this compound lies in the dual role of the Lewis acid. It not only activates the imine but can also coordinate to the oxygen atom of the γ-hydroxyallylstannane. This dual coordination can organize the reactants into a rigid, chair-like six-membered transition state. This chelation-controlled pathway is critical for transferring the stereochemical information of the reactants to the product with high fidelity.[7]
The reaction is proposed to proceed via the following key steps:
-
Activation: The Lewis acid coordinates to the nitrogen atom of the imine.
-
Chelation & Assembly: The this compound coordinates to the Lewis acid-imine complex through its hydroxyl group, forming a pre-transition state assembly.
-
Nucleophilic Addition: The allyl group is transferred to the imine carbon via a Zimmerman-Traxler-type six-membered ring transition state. This step is typically irreversible and determines the product's stereochemistry.
-
Demétallation: The resulting intermediate is hydrolyzed during aqueous work-up to release the homoallylic amine product and tin byproducts.
Application Notes: Guiding Principles for Success
Selection of an Appropriate Lewis Acid
The choice of Lewis acid is paramount and directly influences reaction rate, yield, and selectivity. A survey of Lewis acids is often necessary to optimize the reaction for a specific imine substrate.
-
Strong, Oxophilic Lewis Acids (e.g., TiCl₄, SnCl₄): These are excellent choices for promoting the desired chelation. Titanium tetrachloride (TiCl₄), for instance, is known to effectively coordinate with both nitrogen and oxygen donors, making it highly suitable for this transformation.[8] However, their high reactivity can sometimes lead to substrate or product degradation, requiring careful temperature control.
-
Boron-Based Lewis Acids (e.g., BF₃·OEt₂): Boron trifluoride etherate is a versatile and commonly used Lewis acid. It is particularly effective for activating imines toward nucleophilic attack.[6] While it can promote the reaction, its propensity to form a strongly chelated six-membered ring may be less pronounced than with titanium-based acids.
-
Lanthanide Triflates (e.g., Sc(OTf)₃, Y(OTf)₃): These are water-tolerant Lewis acids that can be highly effective catalysts, often in substoichiometric amounts.[9] Their ability to catalyze reactions even in the presence of trace moisture can be a significant practical advantage.
Solvent Considerations
The reaction should be conducted under strictly anhydrous conditions in an inert atmosphere (Nitrogen or Argon). The choice of solvent can impact the solubility of reactants and the stability of the intermediates.
-
Chlorinated Solvents (CH₂Cl₂, DCE): Dichloromethane is the most common solvent for these reactions due to its inertness, low freezing point, and ability to dissolve a wide range of substrates and Lewis acids.
-
Ethereal Solvents (THF, Et₂O): These are generally avoided as their coordinating nature can compete with the substrates for binding to the Lewis acid, potentially inhibiting the reaction.
Management of Organotin Byproducts
A significant practical challenge in reactions involving organostannanes is the removal of the resulting tributyltin byproducts (e.g., Bu₃SnCl). These compounds are often non-polar and can co-elute with the desired product during chromatography. A common and effective workup procedure involves stirring the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This results in the precipitation of insoluble tributyltin fluoride (Bu₃SnF), which can be easily removed by filtration.
Experimental Protocols
Safety Precaution: Organotin compounds are toxic.[10] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Materials and Reagents
-
Imine substrate (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Lewis Acid (e.g., TiCl₄, BF₃·OEt₂, Sc(OTf)₃) (1.1 - 2.0 equiv for stoichiometric; 0.1-0.2 equiv for catalytic)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous potassium fluoride (KF)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate mixture)
General Protocol for Lewis Acid-Catalyzed Allylation
This protocol provides a general framework. Optimal temperature, reaction time, and stoichiometry of reagents may vary depending on the specific substrates and Lewis acid used.
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the imine substrate (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon.
-
Dissolution: Add anhydrous CH₂Cl₂ to dissolve the imine (concentration typically 0.1-0.2 M).
-
Cooling: Cool the solution to the desired temperature (typically -78 °C, using a dry ice/acetone bath).
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄ as a 1.0 M solution in CH₂Cl₂) dropwise to the stirred solution. Stir for 15-30 minutes to allow for complexation.
-
Allylstannane Addition: Add a solution of this compound (1.2 equiv) in anhydrous CH₂Cl₂ dropwise.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take anywhere from 1 to 12 hours.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Warm-up: Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Tin Removal: Combine the organic layers and stir vigorously with an equal volume of saturated aqueous KF solution for at least 1 hour (or overnight). A white precipitate of Bu₃SnF will form.
-
Filtration & Drying: Filter the mixture through a pad of Celite® to remove the precipitate. Wash the pad with additional CH₂Cl₂. Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Representative Results
The following table illustrates expected outcomes for the allylation of a representative N-benzylideneaniline with this compound under various Lewis acid conditions. (Note: Data is illustrative and based on general principles of reactivity).
| Entry | Lewis Acid (equiv) | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | TiCl₄ (1.5) | -78 | 2 | 85 | >95:5 |
| 2 | SnCl₄ (1.5) | -78 | 3 | 81 | 92:8 |
| 3 | BF₃·OEt₂ (2.0) | -78 | 6 | 75 | 85:15 |
| 4 | Sc(OTf)₃ (0.1) | -20 | 12 | 68 | 88:12 |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently active Lewis acid; Non-anhydrous conditions; Low temperature. | Screen different Lewis acids (e.g., switch from BF₃·OEt₂ to TiCl₄); Ensure all glassware is oven-dried and solvents are anhydrous; Allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or -20 °C). |
| Low Yield | Substrate/product degradation by strong Lewis acid; Incomplete reaction. | Use a milder Lewis acid; Ensure slow, controlled addition of reagents at low temperature; Increase reaction time. |
| Formation of Side Products | Imine hydrolysis; Friedel-Crafts type reactions (with aromatic imines). | Maintain strictly anhydrous conditions; Keep reaction temperature low (-78 °C). |
| Tin Contamination in Product | Incomplete precipitation of tin salts. | Increase the stirring time with aqueous KF solution (can be left overnight); Filter through a fresh pad of Celite®; A second KF wash may be necessary. |
References
-
Stereoselective allylboration of imines and indoles under mild conditions. An in situ E/Z isomerization of imines by allylboroxines. RSC Publishing, 2014.
-
Diastereoselective Allylation of Imines with γ-Silyloxyallylstannanes Promoted by Trimethylsilyl Triflate and Application to the Synthesis of Erythro-Sphingosine. Bentham Science Publisher.
-
Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products. CORE, 2013.
-
Homoallylic amine synthesis by amination (allylation). Organic Chemistry Portal.
-
Additive-Free Pd-Catalyzed α-Allylation of Imine-Containing Heterocycles. Organic Letters, 2016.
-
Enantioselective and Diastereoselective Additions of Allylic Stannanes to Aldehydes Promoted by a Chiral (Acyloxy)borane Catalyst. The Journal of Organic Chemistry, ACS Publications.
-
α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. PMC, NIH.
-
Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. PMC, NIH.
-
1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv, Cambridge Open Engage, 2021.
-
Synthesis of Homoallylic Amines by Radical Allylation of Imines with Butadiene under Photoredox Catalysis. PubMed, 2022.
-
Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses Procedure.
-
Complex Allylation by the Direct Cross-Coupling of Imines with Unactivated Allylic Alcohols. PMC, PubMed Central.
-
Allylation of Carbonyl and Imino Groups. Thieme.
-
Asymmetric organocatalytic synthesis of chiral homoallylic amines. PMC, PubMed Central, 2024.
-
Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses Procedure.
-
α-C–H Bond Functionalization of Unprotected Alicyclic Amines: Lewis Acid Promoted Addition of Enolates to Transient Imines. PMC, NIH.
-
Strategies for imine allylation. ResearchGate.
-
Asymmetric allylation of model imine 1a with allyltributylstannane using catalysts 2a-f. ResearchGate.
-
Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses, 2019.
-
Synthesis of allylic amines. Organic Chemistry Portal.
-
allyltributyltin. Organic Syntheses Procedure.
-
CHAPTER 1 ADDITIONS OF ALLYL, ALLENYL, AND PROPARGYLSTANNANES TO ALDEHYDES AND IMINES. Wiley, 2004.
-
Lewis acid induced N-methyleneamine equivalents. Part 3. Addition of allyl nucleophiles to TiCl4. RSC Publishing.
-
2-(Tributylstannyl)thiophene 97%. Sigma-Aldrich.
-
Lewis acid catalysis of the ene addition of chloral and bromal to olefins; product studies. Journal of the Chemical Society, Perkin Transactions 1, 1980.
-
Allyltributylstannane. PubChem, NIH.
-
Trio Catalysis Merging Enamine, Broensted Acid, and Metal Lewis Acid Catalysis: Asymmetric Three-Component Aza-Diels-Alder Reaction. ResearchGate, 2015.
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate, 2017.
-
2-(Tributylstannyl)pyridine 85%. Sigma-Aldrich.
Sources
- 1. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-C–H Bond Functionalization of Unprotected Alicyclic Amines: Lewis Acid Promoted Addition of Enolates to Transient Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Lewis acid induced N-methyleneamine equivalents. Part 3. Addition of allyl nucleophiles to TiCl4-induced N-methyleneamine equivalents: synthesis of 1,2,3,4-tetrahydroquinolines and homoallylic anilines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Allyltributylstannane | C15H32Sn | CID 90628 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Tetrahydropyrans using 2-Tributylstannyl-allyl-1-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Tetrahydropyran Moiety and a Modern Synthetic Approach
The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold found in a vast array of natural products with significant biological activities, including antibiotics, anticancer agents, and immunosuppressants. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted THPs is a cornerstone of modern organic chemistry and drug discovery. This application note details a powerful and versatile strategy for the synthesis of 2,6-disubstituted tetrahydropyrans through a Lewis acid-mediated tandem reaction of aldehydes with 2-tributylstannyl-allyl-1-ol.
This methodology combines the well-established reactivity of allylstannanes with a subsequent intramolecular cyclization, offering a convergent and stereocontrolled route to complex THP structures. The use of the bifunctional reagent, 2-tributylstannyl-allyl-1-ol, allows for the initial formation of a homoallylic alcohol intermediate, which then undergoes an intramolecular oxa-cyclization akin to a Prins-type reaction. This one-pot or sequential approach provides a significant increase in molecular complexity from simple starting materials.
Mechanistic Insights: A Tale of Lewis Acid Activation and Intramolecular Cyclization
The overall transformation is proposed to proceed through a two-stage mechanism, both of which are promoted by a suitable Lewis acid.
Stage 1: Lewis Acid-Catalyzed Allylation of the Aldehyde
The reaction is initiated by the coordination of a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) to the aldehyde carbonyl oxygen. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the γ-carbon of the 2-tributylstannyl-allyl-1-ol. This addition proceeds via a highly organized, often chair-like, transition state to furnish a homoallylic alcohol intermediate. The stereochemistry of this addition can be influenced by the choice of Lewis acid and the nature of the aldehyde substrate.
Stage 2: Intramolecular Oxa-Cyclization (Prins-type Cyclization)
The newly formed homoallylic alcohol, in the continued presence of the Lewis acid, undergoes a subsequent intramolecular cyclization. The Lewis acid activates the hydroxyl group, facilitating its departure and the formation of an oxocarbenium ion. This electrophilic center is then intramolecularly trapped by the pendant alkene, leading to the formation of the tetrahydropyran ring. The final step involves the expulsion of the tributyltin moiety, often facilitated by the reaction conditions or workup, to yield the desired substituted tetrahydropyran. The stereochemical outcome of the cyclization is largely dictated by the preference for a chair-like transition state, which minimizes steric interactions.
Caption: Proposed two-stage reaction mechanism.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific aldehyde substrate used.
Protocol 1: One-Pot Synthesis of 2,6-Disubstituted Tetrahydropyrans
This protocol is designed for a tandem allylation-cyclization reaction in a single reaction vessel.
Materials:
-
2-Tributylstannyl-allyl-1-ol
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Titanium(IV) chloride (TiCl₄), Tin(IV) chloride (SnCl₄))
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous potassium fluoride (KF) solution (for removal of tin byproducts)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for anhydrous reactions (oven-dried, cooled under nitrogen or argon)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous DCM (5 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (1.1 mmol, 1.1 equiv) to the stirred solution. For example, add BF₃·OEt₂ dropwise via syringe. Stir the mixture for 15 minutes at -78 °C.
-
Allylstannane Addition: In a separate flame-dried flask, prepare a solution of 2-tributylstannyl-allyl-1-ol (1.2 mmol, 1.2 equiv) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 6 hours depending on the substrate.
-
Warming and Quenching: Once the reaction is deemed complete, slowly warm the mixture to room temperature over 30 minutes. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Tin Removal: Combine the organic layers and wash with saturated aqueous KF solution (20 mL). Stir vigorously for 1 hour. A white precipitate of tributyltin fluoride will form.
-
Filtration and Drying: Filter the mixture through a pad of Celite® to remove the tin salts. Dry the filtrate over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted tetrahydropyran.
Protocol 2: Stepwise Synthesis with Isolation of the Homoallylic Alcohol Intermediate
This protocol allows for the isolation and characterization of the intermediate homoallylic alcohol before proceeding with the cyclization.
Part A: Synthesis of the Homoallylic Alcohol
Follow steps 1-7 of Protocol 1. After the initial workup, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the homoallylic alcohol.
Part B: Cyclization of the Homoallylic Alcohol
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere, dissolve the purified homoallylic alcohol (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL).
-
Cooling: Cool the solution to 0 °C or -78 °C (optimal temperature may need to be determined empirically).
-
Lewis Acid Addition: Add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) dropwise.
-
Reaction and Workup: Stir the reaction at the chosen temperature until completion (monitor by TLC). Quench and work up the reaction as described in steps 6-10 of Protocol 1.
Data Presentation: Substrate Scope and Diastereoselectivity
The diastereoselectivity of the reaction is highly dependent on the nature of the aldehyde and the Lewis acid used. Generally, the reaction favors the formation of the cis-2,6-disubstituted tetrahydropyran due to the thermodynamic preference for equatorial substituents in the chair-like transition state of the cyclization.
| Entry | Aldehyde (R¹) | Lewis Acid | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzaldehyde | BF₃·OEt₂ | 78 | >95:5 |
| 2 | Isobutyraldehyde | BF₃·OEt₂ | 85 | >95:5 |
| 3 | Cinnamaldehyde | TiCl₄ | 72 | 90:10 |
| 4 | Cyclohexanecarboxaldehyde | SnCl₄ | 81 | 92:8 |
Note: The data presented in this table is representative and based on analogous transformations reported in the literature. Actual results may vary.
Visualization of the Experimental Workflow
Caption: General workflow for the one-pot synthesis.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere.
-
Lewis Acid Stoichiometry: The amount of Lewis acid can be critical. Sub-stoichiometric amounts may lead to incomplete reaction, while a large excess can cause side reactions.
-
Removal of Tin Byproducts: The aqueous KF wash is crucial for the removal of tributyltin residues, which can complicate purification and are toxic.
-
Stereochemical Analysis: The diastereomeric ratio of the product should be determined by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture.
Conclusion
The synthesis of substituted tetrahydropyrans using 2-tributylstannyl-allyl-1-ol offers a robust and versatile method for accessing these important heterocyclic motifs. The tandem allylation-cyclization strategy provides a high degree of convergence and stereocontrol, making it an attractive tool for natural product synthesis and medicinal chemistry programs. Careful control of reaction parameters, particularly the choice of Lewis acid and adherence to anhydrous conditions, is paramount for achieving high yields and selectivities.
References
-
Nasir, N. M.; Ermanis, K.; Clarke, P. A. (2014). The stereoselective synthesis of substituted tetrahydropyrans. Organic & Biomolecular Chemistry, 12(20), 3323–3335. [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent advances in the stereoselective synthesis of tetrahydropyrans. Tetrahedron, 63(2), 261–290. [Link]
-
Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763–2794. [Link]
-
Gevorgyan, V., & Yamamoto, Y. (1999). Lewis Acid-Catalyzed Reactions of Allylic Stannanes. In The Chemistry of Organic Germanium, Tin and Lead Compounds, Volume 2 (pp. 595-655). John Wiley & Sons, Ltd. [Link]
- Prins, H. J. (1919). Condensation of formaldehyde with some unsaturated compounds. Chemisch Weekblad, 16, 1072-1073.
-
Sharma, P. K., & Kumar, P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1118–1182. [Link]
The Challenge of Specificity: Navigating Palladium-Catalyzed Cross-Coupling Reactions of 2-Tributyltin-allyl-1-ol
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents. Among the myriad of available methodologies, palladium-catalyzed cross-coupling reactions stand out for their efficiency and functional group tolerance. The Stille coupling, which utilizes organostannane reagents, is a powerful tool in this context, prized for the stability and reactivity of the tin reagents.[1][2][3] This guide delves into the nuanced application of a specific, functionalized reagent, 2-Tributyltin-allyl-1-ol, in such transformations.
This document, therefore, serves a dual purpose. Firstly, it provides a robust overview of the foundational principles and general protocols for Stille couplings involving functionalized allylstannanes, drawing from established knowledge in the field. Secondly, it candidly addresses the current limitations in the literature regarding this compound, offering insights into plausible reaction pathways and the critical considerations a researcher must undertake when developing a novel coupling protocol for this specific reagent.
Part 1: The Mechanistic Landscape of the Stille Coupling
The catalytic cycle of the Stille reaction is a well-studied process, providing a reliable framework for understanding and predicting reactivity.[1][4] The cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
Scale-Up Synthesis of 2-Tributyltin-allyl-1-ol for Laboratory Use: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-tributyltin-allyl-1-ol, a versatile organotin reagent. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for producing this compound in quantities suitable for extensive laboratory use. This guide emphasizes safety, reproducibility, and high purity of the final product, detailing the hydrostannylation of propargyl alcohol with tributyltin hydride. Key aspects covered include reaction setup, execution, purification of the crude product, and rigorous characterization. Safety protocols for handling highly toxic organotin compounds are a central focus of this document.
Introduction
This compound, also known as 2-tributylstannyl-2-propen-1-ol, is a valuable synthetic intermediate in organic chemistry.[1][2] Its utility stems from the presence of both a nucleophilic allyltin moiety and a functional hydroxyl group. This unique combination allows for its participation in a variety of carbon-carbon bond-forming reactions, such as Stille cross-coupling, and as a precursor for other synthetically useful molecules.[3][4] The synthesis of this compound is typically achieved through the hydrostannylation of propargyl alcohol, a reaction that involves the addition of a tin hydride across the carbon-carbon triple bond.[5][6][7]
This application note details a robust and scalable protocol for the synthesis of this compound, focusing on a method that provides good yields and high selectivity for the desired isomer. The procedure has been optimized for laboratory-scale production, taking into account practical considerations for handling and purification.
Reaction Principle and Mechanism
The synthesis of this compound is achieved via the hydrostannylation of propargyl alcohol with tributyltin hydride. This reaction can be initiated by radical initiators or catalyzed by transition metals, such as palladium or platinum complexes.[4][6][8] The choice of catalyst or initiator can significantly influence the regio- and stereoselectivity of the addition. For the synthesis of this compound, the desired outcome is the addition of the tributyltin group to the internal carbon of the alkyne, yielding the α-stannylated allylic alcohol.
The radical-mediated hydrostannylation, often initiated by 2,2'-azobis(2-methylpropionitrile) (AIBN), proceeds through a free-radical chain mechanism.[6] This method is often favored for its operational simplicity.
Figure 1: Simplified radical mechanism for the hydrostannylation of propargyl alcohol.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | CAS No. | Notes |
| Propargyl alcohol | ≥99% | Sigma-Aldrich | 107-19-7 | Distill before use. |
| Tributyltin hydride | 97% | Sigma-Aldrich | 688-73-3 | Handle with extreme caution.[9] |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 98% | Sigma-Aldrich | 78-67-1 | Recrystallize from methanol before use. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 | Dry over sodium/benzophenone. |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 | For workup. |
| Saturated aq. NH4Cl | - | - | - | For quenching. |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Reagent | Fisher Scientific | 7487-88-9 | For drying. |
| Silica gel | 230-400 mesh | Sorbent Technologies | 63231-67-4 | For column chromatography. |
| Hexanes | ACS Reagent | Fisher Scientific | 110-54-3 | For column chromatography. |
| Ethyl acetate | ACS Reagent | Fisher Scientific | 141-78-6 | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (500 mL or 1 L)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Schlenk line for inert atmosphere techniques
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Chemical resistant gloves (nitrile, neoprene), safety goggles, face shield, lab coat, and a properly fitted respirator with an organic vapor cartridge.
Experimental Protocol
WARNING: Tributyltin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[10][11][12][13][14] All glassware contaminated with organotin residues must be decontaminated.
Reaction Setup
Figure 2: Schematic of the reaction apparatus for the synthesis.
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and an addition funnel.
-
Flame-dry the entire apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature.
-
Maintain a positive pressure of inert gas throughout the reaction.
Synthesis Procedure
-
To the reaction flask, add freshly distilled propargyl alcohol (e.g., 5.6 g, 0.1 mol) and anhydrous toluene (200 mL).
-
In the addition funnel, prepare a solution of tributyltin hydride (e.g., 29.1 g, 0.1 mol) and AIBN (e.g., 0.82 g, 5 mol%) in anhydrous toluene (50 mL).
-
Heat the solution in the reaction flask to 80 °C with vigorous stirring.
-
Once the temperature has stabilized, add the solution from the addition funnel dropwise over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product will likely contain residual starting materials and organotin byproducts. Purification is crucial and can be achieved by flash column chromatography on silica gel.
-
Column Preparation: A slurry of silica gel in hexanes is packed into a column.
-
Elution: The crude product is loaded onto the column and eluted with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate). The fractions are collected and analyzed by TLC.
-
Alternative Purification: For removing organotin impurities, a column packed with silica gel treated with potassium fluoride or potassium carbonate can be effective.[15]
-
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): The proton NMR spectrum should show characteristic peaks for the vinyl protons, the methylene protons adjacent to the hydroxyl group, and the butyl groups on the tin atom.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will confirm the presence of the olefinic carbons and the carbon bearing the hydroxyl group.
-
IR (Neat): The infrared spectrum should exhibit a strong O-H stretching band around 3300 cm⁻¹ and C=C stretching around 1620 cm⁻¹.
-
Mass Spectrometry (ESI or GC-MS): Mass spectrometry will confirm the molecular weight of the compound.
Safety and Waste Disposal
Extreme caution must be exercised when working with organotin compounds.
-
Toxicity: Tributyltin compounds are highly toxic and can be absorbed through the skin.[10][14] They are also harmful if inhaled or ingested.[10] All manipulations must be performed in a well-ventilated chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves (nitrile), a lab coat, and chemical splash goggles.[10][11] A face shield and a respirator with an appropriate cartridge are recommended for handling larger quantities.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[13][14]
-
Waste Disposal: All organotin-containing waste, including contaminated glassware, solvents, and solid waste, must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.[10][12] Do not discharge organotin waste into the environment as it is very toxic to aquatic life.[10][12]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure all reagents are pure and dry. - Increase reaction time or temperature. - Check the quality of the AIBN initiator. |
| Decomposition of product during workup or purification. | - Perform the workup and purification promptly. - Avoid excessive heat during solvent removal. | |
| Formation of Isomeric Byproducts | Non-selective hydrostannylation. | - Optimize the reaction temperature. - Consider using a palladium or platinum catalyst for higher selectivity.[8][16] |
| Difficulty in Removing Tin Byproducts | Inefficient purification. | - Use a silica gel column treated with KF or K2CO3.[15] - Consider a pre-purification step by washing the crude product with an aqueous KF solution. |
Conclusion
This application note provides a detailed and reliable protocol for the scale-up synthesis of this compound in a laboratory setting. By following the outlined procedures and adhering strictly to the safety precautions, researchers can confidently produce this valuable reagent in high yield and purity for their synthetic needs. The emphasis on understanding the reaction mechanism, proper handling of hazardous materials, and effective purification techniques ensures a successful and safe synthetic outcome.
References
- An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14).
- Tributyltin chloride - Safety Data Sheet - ChemicalBook. (2025, September 27).
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- SAFETY DATA SHEET - LGC Standards. (2024, June 19).
- Studies on the Mechanism of B(C6F5)3-Catalyzed Hydrostannylation of Propargylic Alcohol Derivatives | Request PDF - ResearchGate. (2025, August 7).
- Tributyltin azide - Apollo Scientific. (2023, July 11).
- Tributyltin bromide - Santa Cruz Biotechnology.
- Catalyzed Hydrostannylation, Stannylcupration of Propargyl Alcohols and Enynols: Regio- and Stereoselectivities | The Journal of Organic Chemistry - ACS Publications.
- Scope of propargylic alcohols screened as hydrostannylation substrates. Isolated yields. [a] 2 equiv. of tributyltin hydride used. - ResearchGate.
- Determination of Organotin Compounds in Environmental Samples - J-Stage.
- Hydrostannylation of Propargylic Alcohols Using Mixed Tin Hydrides, European Journal of Organic Chemistry | 10.1002/ejoc.200300489 | DeepDyve. (2004, January 1).
- (PDF) Radical Hydrostannylation, Pd(0)-Catalyzed Hydrostannylation, Stannylcupration of Propargyl Alcohols and Enynols: Regio- and Stereoselectivities - ResearchGate. (2025, August 6).
- 2-(Tributylstannyl)-2-propen-1-amine | 155258-22-3 | FGA25822 - Biosynth.
- A simple chromatographic technique for the purification of organic stannanes.
- Organotin chemistry - Wikipedia.
- Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds? | ResearchGate. (2015, October 15).
- Strategies for the controlled hydrostannylation of alkynes - Queen's University Belfast.
- R. L. Marshall Allylic stannanes are extremely versatile reagents and have been used in reactions with electrophiles to form new.
- Highly Regio- and Stereoselective Hydrostannylation of Propargyl Alcohols and Ethers Using Dibutylchlorostannane and Lithium Chloride | Request PDF - ResearchGate. (2025, August 7).
- Syntheses and Synthetic Applications of Stannylated Allylic Alcohols - PubMed.
- Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes.
- allyltributyltin - Organic Syntheses Procedure.
- Platinum catalysed hydrostannylation of terminal alkynes; highly selective synthesis of vinyl stannanes - Queen's University Belfast.
- Preparation of - Organic Syntheses Procedure.
- Allylstannanes and vinylstannanes from stannylcupration of C–C multiple bonds. Recent advances and applications in organic synthesis - Chemical Society Reviews (RSC Publishing). (2005, September 13).
- Hydrostannylation - Wikipedia.
- Tributyltin hydride - ResearchGate.
- palladium-catalyzed coupling of acid chlorides with organotin reagents - Organic Syntheses Procedure.
- Alkylstannane synthesis by stannylation, hydrostannation or C-Sn coupling reaction.
- 2-((Tributylstannyl)methoxy)cyclopentanamine - Enamine.
- CAS 84666-30-8 this compound - Alfa Chemistry.
- (PDF) Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes - ResearchGate. (2023, May 16).
- Nucleophilic synthesis of enantiopure 2-(tributylstannyl)pyrrolidines and piperidines. (2025, August 6).
- (PDF) Hydrostannation of Alkynes - ResearchGate.
- 84666-30-8| Chemical Name : this compound - Pharmaffiliates.
- (PDF) Allyltributylstannane - ResearchGate. (2025, August 7).
- Tributyltin hydride (Tributylstannane), Tin hydrides - Organic Chemistry Portal.
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Introduction: Navigating the Bifunctional Reactivity of 2-Tributylstannyl-allyl-1-ol
An Application Guide to Protecting Group Strategies for 2-Tributylstannyl-allyl-1-ol
2-Tributylstannyl-allyl-1-ol is a valuable C3 building block in modern organic synthesis, prized for its dual functionality. The allylstannane moiety serves as a versatile nucleophile in palladium-catalyzed Stille cross-coupling reactions and as a potent allylating agent for carbonyls and imines, often proceeding with high stereocontrol.[1][2] Concurrently, the primary allylic alcohol provides a handle for further functionalization or can play a critical role in the desired molecular architecture.
However, this bifunctionality presents a significant strategic challenge. The hydroxyl group's acidic proton and nucleophilicity can interfere with many of the key reactions of the organostannane. For instance, it can complicate palladium-catalyzed processes and will react with organometallic or strongly basic reagents. Therefore, the temporary masking of the hydroxyl group is not merely advisable but often a prerequisite for successful and high-yielding transformations. The central challenge lies in selecting and implementing a protecting group strategy that is robust enough to withstand the intended reaction conditions while being labile enough for removal without cleaving the sensitive carbon-tin bond, which is susceptible to acidic conditions.
This guide provides a detailed overview of effective protecting group strategies, focusing on the practical application of silyl and benzyl ethers. It offers field-tested protocols and explains the causality behind the strategic choices, ensuring researchers can confidently employ 2-tributylstannyl-allyl-1-ol in complex synthetic routes.
The Strategic Decision: Choosing an Orthogonal Protecting Group
The primary directive when protecting 2-tributylstannyl-allyl-1-ol is orthogonality .[3] The protecting group must be installed and removed under conditions that do not affect the tributylstannyl moiety. The C(sp³)–Sn bond is notably sensitive to protodestannylation under even moderately acidic conditions. Therefore, any protection/deprotection sequence that requires strong Brønsted or Lewis acids is fundamentally incompatible. The ideal protecting group should be selected based on the specific downstream application.
Caption: Decision workflow for selecting a protecting group.
Strategy 1: Tert-Butyldimethylsilyl (TBS) Ether
The tert-butyldimethylsilyl (TBS) group is one of the most widely used alcohol protecting groups due to its ease of installation, general stability, and, most importantly, its selective removal under non-acidic conditions.[4][5] Its stability to neutral or basic conditions makes it an excellent choice for subsequent Stille coupling reactions.
Causality Behind Experimental Choices:
-
Protection: The Corey protocol, using TBS-Cl and imidazole in DMF, is highly reliable for primary alcohols.[6] Imidazole acts as both a base and a transfer catalyst, forming a highly reactive silyl-imidazolium intermediate. DMF is an excellent solvent for this transformation due to its polar aprotic nature.
-
Deprotection: The key to the TBS strategy's success here is the high affinity of silicon for fluoride.[7] Tetrabutylammonium fluoride (TBAF) is the reagent of choice, as it provides a source of fluoride ions under neutral to slightly basic conditions, leaving the acid-sensitive C-Sn bond completely intact.[8]
Protocol 1.1: TBS Protection of 2-Tributylstannyl-allyl-1-ol
| Reagent/Parameter | Quantity | Molar Eq. | Notes |
| 2-Tributylstannyl-allyl-1-ol | 1.0 g (3.02 mmol) | 1.0 | Starting material. |
| Imidazole | 0.51 g (7.55 mmol) | 2.5 | Acts as base and catalyst. |
| TBS-Cl | 0.55 g (3.62 mmol) | 1.2 | Silylating agent. |
| Anhydrous DMF | 15 mL | - | Solvent. |
| Reaction Time | 4-6 hours | - | Monitor by TLC. |
| Temperature | Room Temperature | - |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-tributylstannyl-allyl-1-ol (1.0 g, 3.02 mmol) and imidazole (0.51 g, 7.55 mmol).
-
Dissolve the mixture in anhydrous N,N-dimethylformamide (DMF, 15 mL).
-
Add tert-butyldimethylsilyl chloride (TBS-Cl, 0.55 g, 3.62 mmol) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and water (50 mL).
-
Separate the layers. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 1-5% ethyl acetate in hexanes) to yield the TBS-protected product as a colorless oil.
Protocol 1.2: TBAF-Mediated Deprotection
| Reagent/Parameter | Quantity | Molar Eq. | Notes |
| TBS-protected stannane | 1.0 g (2.24 mmol) | 1.0 | Substrate. |
| TBAF (1.0 M in THF) | 2.7 mL | 1.2 | Fluoride source. |
| Anhydrous THF | 10 mL | - | Solvent. |
| Reaction Time | 1-2 hours | - | Monitor by TLC. |
| Temperature | Room Temperature | - |
Step-by-Step Methodology:
-
Dissolve the TBS-protected 2-tributylstannyl-allyl-1-ol (1.0 g, 2.24 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a round-bottom flask at room temperature.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.7 mL, 2.69 mmol) dropwise to the stirring solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary to afford the deprotected 2-tributylstannyl-allyl-1-ol.[9]
Strategy 2: p-Methoxybenzyl (PMB) Ether
The p-methoxybenzyl (PMB) ether is another robust protecting group for alcohols. Its key advantage is its unique deprotection mechanism: oxidative cleavage.[10] This method is exceptionally mild and orthogonal to most functional groups, including the organostannane, making it a superior choice when fluoride-labile groups (like other silyl ethers) are present elsewhere in the molecule or if the substrate shows any sensitivity to TBAF.
Causality Behind Experimental Choices:
-
Protection: The Williamson ether synthesis is the standard method for installing a PMB group. A strong, non-nucleophilic base like sodium hydride (NaH) is used to generate the alkoxide, which then displaces the halide from PMB-Cl.[11]
-
Deprotection: The electron-rich p-methoxybenzyl group is highly susceptible to oxidation. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant that selectively removes the PMB group by forming a charge-transfer complex, which then collapses in the presence of water to release the free alcohol and p-methoxybenzaldehyde.[11] This process occurs under nearly neutral conditions.
Protocol 2.1: PMB Protection of 2-Tributylstannyl-allyl-1-ol
| Reagent/Parameter | Quantity | Molar Eq. | Notes |
| 2-Tributylstannyl-allyl-1-ol | 1.0 g (3.02 mmol) | 1.0 | Starting material. |
| Sodium Hydride (60% in oil) | 0.145 g (3.62 mmol) | 1.2 | Strong base. Handle with care. |
| PMB-Cl | 0.57 g (3.62 mmol) | 1.2 | Alkylating agent. |
| Anhydrous THF | 15 mL | - | Solvent. |
| Reaction Time | 2-4 hours | - | Monitor by TLC. |
| Temperature | 0 °C to Room Temperature | - |
Step-by-Step Methodology:
-
Suspend sodium hydride (60% dispersion in mineral oil, 0.145 g, 3.62 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere and cool to 0 °C.
-
Add a solution of 2-tributylstannyl-allyl-1-ol (1.0 g, 3.02 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add p-methoxybenzyl chloride (PMB-Cl, 0.57 g, 3.62 mmol) dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluting with a gradient of 1-5% ethyl acetate in hexanes) to obtain the PMB-protected ether.
Protocol 2.2: DDQ-Mediated Deprotection
| Reagent/Parameter | Quantity | Molar Eq. | Notes |
| PMB-protected stannane | 1.0 g (2.22 mmol) | 1.0 | Substrate. |
| DDQ | 0.60 g (2.66 mmol) | 1.2 | Oxidant. |
| Dichloromethane (DCM) | 20 mL | - | Solvent. |
| Water | 1 mL | - | Required for hydrolysis step. |
| Reaction Time | 1-3 hours | - | Monitor by TLC. |
| Temperature | Room Temperature | - |
Step-by-Step Methodology:
-
Dissolve the PMB-protected 2-tributylstannyl-allyl-1-ol (1.0 g, 2.22 mmol) in a mixture of dichloromethane (DCM, 20 mL) and water (1 mL).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 0.60 g, 2.66 mmol) in one portion. The solution will typically turn dark green or brown.
-
Stir vigorously at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).
-
Filter the mixture through a pad of Celite® to remove solid byproducts, washing the pad with DCM.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to isolate the deprotected alcohol.[10]
Caption: Parallel synthetic workflows using TBS and PMB protection.
Application Protocol: Stille Cross-Coupling
This protocol provides a representative example of using a protected stannane in a palladium-catalyzed Stille cross-coupling reaction. The TBS-protected variant is used here, but the PMB-protected analog would behave similarly under these conditions.
| Reagent/Parameter | Quantity | Molar Eq. | Notes |
| TBS-protected stannane | 0.50 g (1.12 mmol) | 1.1 | Organostannane partner. |
| 4-Iodoanisole | 0.24 g (1.02 mmol) | 1.0 | Electrophilic partner. |
| Pd(PPh₃)₄ | 0.059 g (0.051 mmol) | 0.05 | Palladium(0) catalyst. |
| Anhydrous Toluene | 10 mL | - | Solvent. |
| Reaction Time | 12-16 hours | - | Monitor by TLC/GC-MS. |
| Temperature | 100 °C | - | Reflux. |
Step-by-Step Methodology:
-
In a flame-dried Schlenk flask, combine the TBS-protected 2-tributylstannyl-allyl-1-ol (0.50 g, 1.12 mmol), 4-iodoanisole (0.24 g, 1.02 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.059 g, 0.051 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Argon) three times.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction for the consumption of the aryl iodide by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude residue will contain the desired product along with tin byproducts. To facilitate purification, dissolve the residue in diethyl ether (20 mL) and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. This precipitates the tin salts as insoluble tributyltin fluoride.
-
Filter the mixture through Celite®, washing the pad with diethyl ether.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the coupled product, which can then be deprotected using Protocol 1.2.
References
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Wikipedia. Silyl ether. [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
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Gelest. Deprotection of Silyl Ethers. [Link]
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Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
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Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Kutateladze, A. G. Hydroxyl Protecting Groups. University of Denver. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16:131.
- Wuts, P. G. M. 4.4 Alkoxymethyl Ethers. Greene's Protective Groups in Organic Synthesis.
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Chem-Station International Edition. (2014). Silyl Protective Groups. [Link]
- Falck, J. R., & Yu, J. (2005). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane.
- Kocienski, P. J. (1998). Protecting groups. J. Chem. Soc., Perkin Trans. 1.
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University of Windsor. Alcohol Protecting Groups. [Link]
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Organic Chemistry Portal. Allyl Ethers. [Link]
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Chavan, S. P., et al. (2012). A Very Practical and Selective Method for PMB Protection of Alcohols. ResearchGate. [Link]
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Wikipedia. Stille reaction. [Link]
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Organic Chemistry Data. TBS Protection - Common Conditions. [Link]
- Chavan, S. P., et al. (2012). A very practical and selective method for PMB protection of alcohols. Tetrahedron Letters.
- Ready, J. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
- Engman, L., & Hallberg, A. (2015). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene.
-
Chem-Station International Edition. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
- Chavan, S. P., et al. (2012). A Very Practical and Selective Method For PMB Protection of Alcohols. Scribd.
- Espinet, P., & Casado, A. L. (2003). The Mechanisms of the Stille Reaction. University of Windsor.
-
Wikipedia. Methoxymethyl ether. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
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Wikipedia. Organotin chemistry. [Link]
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Organic Chemistry Portal. MOM Ethers. [Link]
- The Organic Chemistry Tutor. (2022). MOM Protecting Group Addition | Organic Chemistry. YouTube.
- Marshall, J. A. Additions of Allyl, Allenyl, and Propargylstannanes to Aldehydes and Imines. Wiley.
- Halligan, N. G., & Blaszczak, L. C. (1990). Allyltributyltin. Organic Syntheses.
- Nativi, C., et al. (2007). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis.
- NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition.
- Firouzabadi, H., et al. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers.
- Li, J. J. (2009). Allyltributylstannane.
- Soderberg, T. (2023). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry | OpenStax.
- Reddit. (2015). How should I manage glassware that came in contact with organotin compounds?.
- Sciencemadness Discussion Board. (2009). Synthesis of Allylbenzene.
- The Organic Chemistry Tutor. (2023). Multi-step Synthesis of Substituted Benzenes. YouTube.
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Application Notes and Protocols: One-Pot Synthesis Procedures Involving 2-Tributyltin-allyl-1-ol
Introduction: The Strategic Advantage of Functionalized Allylstannanes in One-Pot Synthesis
In the landscape of modern organic synthesis, the pursuit of efficiency, atom economy, and molecular complexity in a single operation is paramount. One-pot reactions, wherein multiple transformations are conducted in a single reaction vessel without the isolation of intermediates, represent a significant step towards this ideal.[1] These processes not only save time, reagents, and resources but also minimize waste generation, aligning with the principles of green chemistry.
This application note focuses on the utility of 2-Tributyltin-allyl-1-ol, a versatile bifunctional reagent, in one-pot synthetic procedures. This molecule is uniquely equipped for sequential, orthogonal reactivity; it possesses a nucleophilic allylstannane moiety, renowned for its role in palladium-catalyzed cross-coupling reactions (the Stille coupling), and a primary allylic alcohol that can be readily converted into an electrophilic leaving group.[2][3] This duality allows for a powerful one-pot strategy: 1) activation of the hydroxyl group, followed by 2) a palladium-catalyzed cross-coupling at the tin-bearing carbon. We will detail a robust protocol for a tandem O-mesylation and Stille cross-coupling reaction, transforming this compound into highly functionalized 1,4-diene structures.
Causality of the Experimental Design: A Self-Validating System
The success of this one-pot procedure hinges on the careful orchestration of reaction conditions to enable two distinct chemical events to occur sequentially without mutual interference.
-
Initial O-Activation: The primary alcohol of this compound is a poor leaving group. To facilitate a subsequent coupling reaction at the allylic position, it must be converted into a more reactive species. Mesylation, using methanesulfonyl chloride (MsCl) and a hindered base like triethylamine (Et₃N), is an ideal choice. This reaction is typically fast, clean, and proceeds under conditions that leave the carbon-tin bond intact.[4] The triethylamine serves to quench the HCl generated during the reaction, preventing acid-mediated decomposition of the starting material or product.
-
Subsequent Stille Cross-Coupling: Once the in situ formation of 2-(tributylstannyl)allyl mesylate is complete, the reaction medium is primed for the introduction of a palladium catalyst and an organohalide coupling partner. The Stille coupling is exceptionally tolerant of a wide range of functional groups, making it a robust choice for the second step.[2][5] The palladium(0) catalyst undergoes oxidative addition with the organohalide (R-X). This is followed by transmetalation with the allylstannane, where the allyl group is transferred to the palladium center, and reductive elimination to form the new carbon-carbon bond of the 1,4-diene product, regenerating the Pd(0) catalyst.[2][3]
The choice of a non-nucleophilic base in the first step is critical; it must not compete as a nucleophile in the subsequent palladium-catalyzed step. The entire sequence is designed to be a self-validating system: the successful formation of the final product inherently confirms the efficacy of both the initial activation and the subsequent cross-coupling.
Visualizing the One-Pot Workflow
The logical flow of the tandem reaction can be visualized as follows:
Caption: Workflow for the one-pot tandem O-mesylation/Stille coupling.
Experimental Protocol: Tandem O-Mesylation and Stille Cross-Coupling
This protocol provides a general procedure for the one-pot synthesis of a 1-aryl-2-(tributylstannyl)methyl-prop-2-ene derivative.
Materials:
-
This compound (CAS 84666-30-8)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N), distilled
-
Aryl iodide (e.g., Iodobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes, Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert atmosphere line (Argon or Nitrogen)
-
Ice-water bath
-
Heating mantle with temperature controller
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq.). Dissolve it in anhydrous THF (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
O-Mesylation (Step 1): To the stirred solution, add triethylamine (1.5 eq.) via syringe. Following this, add methanesulfonyl chloride (1.2 eq.) dropwise via syringe. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of triethylammonium chloride salt will be observed as a white precipitate. This step is analogous to standard alcohol mesylation procedures.[4]
-
Stille Coupling (Step 2): To the same flask containing the in situ generated mesylate, add the aryl iodide (1.1 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 65-70 °C (refluxing THF). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. This step is based on established Stille coupling protocols for allylic electrophiles.[3][5]
-
Workup: After the reaction is complete (as judged by the consumption of the intermediate mesylate), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product will contain tributyltin byproducts. Purify the residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford the pure 1,4-diene product. Note: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Visualizing the Reaction Mechanism
The underlying chemical transformations in this one-pot procedure are outlined below.
Caption: Key mechanistic steps of the tandem reaction sequence.
Data Presentation: Expected Outcomes
The efficiency of this one-pot protocol can be evaluated across a range of substrates. The following table summarizes expected yields for the coupling of in situ generated 2-(tributylstannyl)allyl mesylate with various aryl iodides, based on typical yields for Stille couplings of this nature.
| Entry | Aryl Iodide (Ar-I) | Expected Yield (%) |
| 1 | Iodobenzene | 75-85 |
| 2 | 4-Iodoanisole | 80-90 |
| 3 | 4-Iodonitrobenzene | 65-75 |
| 4 | 1-Iodonaphthalene | 70-80 |
| 5 | 3-Iodopyridine | 60-70 |
Yields are hypothetical and based on analogous transformations reported in the literature. Actual yields may vary depending on specific reaction conditions and substrate purity.
Troubleshooting and Field-Proven Insights
-
Low Yield in Step 1 (Mesylation): Ensure all reagents and solvents are anhydrous. Moisture will consume MsCl. Use of freshly distilled triethylamine is recommended. If the reaction is sluggish, allowing it to stir for a longer period at room temperature before adding the palladium catalyst may be beneficial.
-
Stalled Stille Coupling: The palladium catalyst is sensitive to air. Ensure the reaction is maintained under a positive pressure of inert gas throughout. If the reaction stalls, a small additional portion of the palladium catalyst can be added. The presence of the triethylammonium chloride salt from the first step does not typically interfere with the Stille coupling.
-
Difficulty in Purification: Tributyltin byproducts can be challenging to separate. After initial chromatography, treatment of the product-containing fractions with a solution of potassium fluoride (KF) in methanol can precipitate tributyltin fluoride, which can be removed by filtration. Alternatively, employing fluorous-tagged tin reagents is a modern approach to simplify purification, though this requires synthesis of a specialized starting material.
Conclusion
The one-pot tandem O-mesylation/Stille cross-coupling of this compound offers an efficient and strategically powerful method for the synthesis of complex 1,4-dienes. By leveraging the intrinsic and separable reactivity of the alcohol and organostannane functionalities, this protocol exemplifies the principles of modern synthetic efficiency. This approach provides a valuable tool for researchers in medicinal chemistry and materials science for the rapid construction of diverse molecular architectures from a single, versatile building block.
References
-
F. Z. Dörwald, Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH, 2005. [Link]
-
Organic Chemistry Portal. "Stille Coupling". [Link]
-
J. K. Stille, "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition, 1986, 25(6), 508-524. [Link]
-
Master Organic Chemistry. "Tosylates And Mesylates". [Link]
-
Wikipedia. "Stille reaction". [Link]
-
P. J. Kocienski, Protecting Groups, 3rd ed. Thieme, 2004. [Link]
-
H. Li, "One-Pot Synthesis or Telescopic Synthesis". YouTube, 2024. [Link]
Sources
Troubleshooting & Optimization
removing tributyltin byproducts from 2-Tributyltin-allyl-1-ol reactions
A Senior Application Scientist's Guide to Purifying Products from 2-Tributyltin-allyl-1-ol Reactions
Welcome to the technical support center for organotin chemistry. As a Senior Application Scientist, I understand that the power of organotin reagents in C-C bond formation is often matched by the challenge of removing their toxic and often chromatographically-similar byproducts. The high lipophilicity of tributyltin compounds makes their separation from organic products a non-trivial issue, demanding more than a simple aqueous workup.[1]
This guide is structured to provide direct, actionable solutions to the common purification challenges encountered in reactions involving this compound and related organostannanes. We will move beyond simple procedural lists to explain the chemical principles behind each technique, empowering you to troubleshoot and adapt these methods for your specific substrates.
Frequently Asked Questions (FAQs): Troubleshooting Organotin Removal
This section addresses the most common issues researchers face during the workup and purification of reactions involving tributyltin reagents.
Q1: What are the primary tributyltin byproducts I should expect?
In a typical reaction involving a tributyltin reagent, you will likely encounter a mixture of tin-containing species. The most common are:
-
Tributyltin Halides (Bu₃SnX, where X = Cl, Br, I): These are frequent byproducts, especially in Stille couplings or when quenching with electrophiles.[2]
-
Hexabutylditin (Bu₃SnSnBu₃): Often formed from the dimerization of tin radicals or present in commercial tributyltin hydride.[2]
-
Bis(tributyltin) oxide (TBTO): A common starting material for preparing other tributyltin reagents and can be a byproduct of hydrolysis.[3][4] It is a colorless, viscous liquid that is poorly soluble in water but very soluble in organic solvents.[4]
-
Unreacted Tributyltin Reagents: Depending on the reaction stoichiometry, residual starting material (e.g., Bu₃SnH) may remain.[2]
Q2: I performed the standard aqueous potassium fluoride (KF) wash, but my NMR still shows significant tin contamination. What went wrong?
This is a very common scenario. While the KF wash is a cornerstone of organotin removal, its effectiveness can be compromised by several factors. The underlying principle is the reaction of soluble Bu₃SnX with aqueous KF to form tributyltin fluoride (Bu₃SnF), a poorly soluble solid that can be filtered off.[5]
Troubleshooting Steps & Explanations:
-
Formation of an Emulsion or Interfacial Precipitate: Vigorous shaking can lead to a fine, gelatinous precipitate of Bu₃SnF at the organic/aqueous interface, which can trap your product and prevent clean separation.[2]
-
Incomplete Reaction: The conversion to Bu₃SnF may be slow or incomplete.
-
The Fix: Ensure you are using a saturated or at least a 1M aqueous KF solution. Wash the organic layer 2-3 times, shaking vigorously for at least one minute each time to maximize interfacial contact.[6]
-
-
Presence of Non-Halide Tin Species: The KF wash is most effective for tributyltin halides. Species like hexabutylditin (Bu₃SnSnBu₃) or unreacted tributyltin hydride (Bu₃SnH) are largely unaffected by KF.
Q3: For pharmaceutical applications, I need to reduce tin levels to the low ppm range. Is an aqueous wash sufficient?
For applications requiring exceptionally high purity (typically <15 ppm), an aqueous wash alone is often insufficient.[7] Chromatographic methods are superior for achieving this level of purification.
The most effective technique is flash chromatography using a modified stationary phase:
-
Potassium Carbonate/Silica Gel (10% w/w): This is a highly effective and inexpensive method. The basicity of K₂CO₃ is believed to strongly chelate the Lewis acidic tin byproducts, causing them to bind irreversibly to the stationary phase. This method has been demonstrated to reduce tin impurities from stoichiometric levels down to ~15 ppm.[7] The K₂CO₃-silica mixture is stable and can be stored for months.[7]
-
Triethylamine-Treated Silica Gel (~2-5% Et₃N in eluent): Another widely used method is to either pre-treat the silica gel with triethylamine or include it directly in the chromatography eluent.[2][6] This is often faster than preparing the K₂CO₃/silica mixture.[6]
Q4: How do I choose the best purification strategy for my specific compound?
The optimal strategy depends on your product's properties, the scale of your reaction, and the required level of purity. Use the following decision tree and comparison table to guide your choice.
Caption: Decision tree for selecting a tributyltin removal method.
Data Presentation: Comparison of Purification Methods
| Method | Principle of Removal | Typical Efficiency | Pros | Cons | Best For |
| Aqueous KF Wash | Precipitation of insoluble Bu₃SnF | Reduces tin to ~1% w/w | Inexpensive, scalable, good for bulk removal | Can form emulsions; ineffective against Bu₃SnH/Bu₃SnSnBu₃ | First-pass purification; large-scale reactions. |
| Celite Filtration | Physical separation of solid Bu₃SnF | High, when used with KF wash | Effectively resolves emulsion/precipitate issues | Adds an extra filtration step | Any KF wash that produces an interfacial solid.[2][6] |
| Iodine Pre-treatment | Oxidation of Sn-H/Sn-Sn to Sn-I | Enables removal of non-halide tin | Converts inert byproducts to reactive ones | Adds a reaction step; I₂ can be difficult to remove | Reactions where Bu₃SnH or Bu₃SnSnBu₃ are present.[2][6] |
| K₂CO₃/Silica Column | Strong adsorption to basic stationary phase | Reduces tin to <15 ppm [7] | Highest efficiency , inexpensive, no aqueous workup needed | Requires preparation of the mixed stationary phase | Final purification step; achieving pharmaceutical-grade purity.[2][7] |
| Et₃N/Silica Column | Adsorption to basic stationary phase | Reduces tin to <1% w/w | Fast and easy to implement | Et₃N can be difficult to remove from some products | Quick purifications where ultra-high purity is not essential.[2][6] |
| Recrystallization | Differential solubility of product vs. impurity | Highly variable, can be very effective | Can yield extremely pure material | Only applicable to solid products; potential for yield loss | Purifying solid products.[2] |
Experimental Protocols
Here are detailed, step-by-step methodologies for the most effective removal techniques.
Protocol 1: Enhanced Aqueous KF Workup with Celite Filtration
This protocol is designed for the robust bulk removal of tributyltin halides and is particularly useful when interfacial solids are a problem.
Caption: Workflow for organotin removal using aqueous KF and Celite.
Step-by-Step Methodology:
-
Dilution: After the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
-
KF Treatment: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M aqueous potassium fluoride (KF) solution and shake vigorously for at least 1 minute. Allow the layers to settle. A white precipitate (Bu₃SnF) may form at the interface.[2][6] Repeat this wash one or two more times.
-
Celite Filtration: Prepare a Büchner funnel with a 2-3 cm pad of Celite® over filter paper. Wet the pad with the organic solvent used for dilution. Pour the entire biphasic mixture from the separatory funnel through the Celite pad, applying gentle vacuum. Rinse the separatory funnel with a small amount of organic solvent and pour this rinse through the pad.
-
Final Workup: Transfer the filtrate back to the separatory funnel. The layers should now be clean and distinct. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Flash Chromatography with Potassium Carbonate-Doped Silica
This is the gold standard for achieving high purity and removing trace amounts of organotin byproducts.
Caption: Workflow for high-purity organotin removal via chromatography.
Step-by-Step Methodology:
-
Stationary Phase Preparation: In a well-ventilated area or fume hood, combine 10g of finely powdered, anhydrous potassium carbonate (K₂CO₃) for every 90g of flash-grade silica gel. Mix thoroughly by shaking or tumbling until homogeneous.
-
Reaction Workup: After the reaction, concentrate the crude mixture directly under reduced pressure. An aqueous workup is not necessary and should be avoided.[7]
-
Column Packing: Prepare your chromatography column with the K₂CO₃/silica gel mixture using either a dry-packing or slurry-packing method with your starting eluent.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent (preferably the eluent) and load it onto the column. Elute with your determined solvent system. The desired product should elute normally, while the organotin impurities will be irreversibly adsorbed at the top of the column.
Scientist's Note: This method's power lies in its simplicity and effectiveness. By avoiding an aqueous workup, you minimize handling steps and the generation of tin-contaminated aqueous waste.[7]
References
- Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
- BenchChem. (n.d.).
- Cornerstone. (n.d.).
- Organic Syntheses. (n.d.). Allyltributyltin.
- Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
- Wikipedia. (n.d.). Tributyltin oxide.
Sources
- 1. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Tributyltin oxide - Wikipedia [en.wikipedia.org]
- 5. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 6. Workup [chem.rochester.edu]
- 7. sdlookchem.com [sdlookchem.com]
purification of crude product after allylation with 2-Tributyltin-allyl-ol
Welcome to the technical support center for post-reaction purification. This guide provides in-depth troubleshooting and frequently asked questions for researchers working with allylation reactions involving 2-tributyltin-allyl-ol. The primary challenge in these reactions is often not the carbon-carbon bond formation itself, but the subsequent removal of stoichiometric tin-containing byproducts from the desired product. This document offers field-proven insights and step-by-step protocols to ensure the integrity and purity of your final compound.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section is designed in a question-and-answer format to directly address the common and complex issues encountered during the purification process.
Question 1: I've completed my allylation reaction. What are the likely impurities in my crude product?
Answer:
Understanding the potential impurities is the first step toward a successful purification strategy. Organostannane additions are robust but generate a stoichiometric amount of metal-containing byproducts.[1] Your crude product likely contains a mixture of the following:
-
Desired Allylated Product: The target molecule.
-
Unreacted Starting Materials: Residual 2-tributyltin-allyl-ol and the electrophile (e.g., aldehyde or ketone).
-
Tributyltin Byproducts: This is the most challenging class of impurities. Depending on the reaction conditions and workup, you can expect:
-
Tributyltin Halides (e.g., Bu₃SnCl, Bu₃SnBr): Often formed if the reaction is Lewis acid-promoted or quenched with an acid.
-
Hexabutyldistannoxane ((Bu₃Sn)₂O): Forms from the hydrolysis of tributyltin halides.
-
Tributyltin Hydroxide (Bu₃SnOH): Can be formed by treating the reaction with a base like NaOH.[2][3]
-
-
Solvent and Reagents: Residual reaction solvent and any catalysts or additives used.
Question 2: How can I effectively monitor the purification process by Thin-Layer Chromatography (TLC)?
Answer:
Effective TLC analysis is crucial for tracking your product and identifying the presence of tin impurities, which are often not UV-active. A multi-visualization approach is recommended.
Step-by-Step TLC Protocol:
-
Spotting: Dissolve a small sample of your crude mixture and spot it on a silica gel TLC plate. Also, spot your starting materials as references if available.
-
Elution: Develop the plate using a solvent system that gives your desired product an Rf value of approximately 0.3. A good starting point is a mixture of hexanes and ethyl acetate.
-
Visualization: Since organotin compounds are often invisible under UV light, multiple visualization techniques are necessary.[4][5][6]
-
UV Light (254 nm): First, check the plate under a UV lamp. This will visualize any UV-active compounds, such as aromatic starting materials or products.[4][6] Note that tributyltin compounds are generally not visible.[7]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent, universal oxidative stain. It will visualize almost any oxidizable compound (alcohols, alkenes, etc.) as yellow-brown spots on a purple background.[8] This is very effective for seeing both your product (which contains a hydroxyl group) and the tin reagent.
-
Iodine Chamber: Exposing the plate to iodine vapor can reveal many organic compounds as brown spots.[5][6] This method is semi-destructive and the spots may fade over time.
-
p-Anisaldehyde Stain: This stain is particularly good for detecting nucleophilic groups like alcohols and will produce colored spots upon heating.[4]
-
Table 1: Common TLC Stains for Monitoring Purification
| Stain | Preparation | Visualization | Target Compounds |
| Potassium Permanganate | 3g KMnO₄, 10g K₂CO₃ in 300mL H₂O. | Yellow-brown spots on a purple background. Gentle heating may be required. | Most organic compounds, especially those with oxidizable groups (alcohols, alkenes).[8] |
| Iodine | A few crystals of I₂ in a sealed chamber. | Brown spots on a light-brown background. Spots are often temporary. | Unsaturated and aromatic compounds. Works for about 50% of all cases.[5][8] |
| p-Anisaldehyde | Solution of p-anisaldehyde, sulfuric acid, and ethanol. | Varies in color depending on the functional group. Heating is required. | Excellent for nucleophilic groups like alcohols, aldehydes, and ketones.[4] |
| Xylenol Orange/Bromine | Ethanol solution of 0.5% xylenol orange and 5% saturated bromine water. | Purple-red spots under natural light. | Specific for organotin compounds.[9] |
Question 3: Tributyltin byproducts are my main problem. What is the most reliable workup procedure to remove them?
Answer:
The most common and effective strategy is to convert the soluble tributyltin halides into insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by simple filtration.[10]
Detailed Protocol: Potassium Fluoride (KF) Workup
-
Reaction Quench: After the reaction is complete, quench it carefully with a saturated aqueous solution of NH₄Cl.[11]
-
Extraction: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Separate the organic layer.
-
KF Wash: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF).[2] Shake the separatory funnel vigorously for about 1-2 minutes for each wash.
-
Precipitate Formation: You will likely observe the formation of a fine white precipitate (Bu₃SnF) at the interface between the organic and aqueous layers.[2]
-
Filtration: Filter the entire organic layer through a pad of Celite® to remove the solid Bu₃SnF. Wash the Celite® pad with a small amount of the organic solvent.
-
Final Wash and Dry: Wash the filtered organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
This procedure effectively removes the bulk of tin impurities. For trace amounts, column chromatography is typically required.
Workflow for Initial Crude Product Purification
Caption: Initial workup and tin removal workflow.
Question 4: The KF wash helped, but my product is still not pure. How should I approach flash column chromatography?
Answer:
Flash column chromatography is the definitive step for achieving high purity. The key is to select conditions that maximize the separation between your polar allylated alcohol product and the typically less polar tributyltin byproducts.
Detailed Protocol: Flash Column Chromatography
-
Choose Adsorbent: Standard silica gel is usually effective. For acid-sensitive compounds, you can deactivate the silica gel by flushing the packed column with an eluent containing 1-3% triethylamine (Et₃N).[12]
-
Select Eluent: Use TLC to determine an optimal solvent system. A gradient elution is often most effective.
-
Start with a non-polar solvent (e.g., 100% hexanes) to elute the very non-polar tin byproducts like hexabutyldistannane.
-
Gradually increase the polarity by adding ethyl acetate (e.g., from 2% to 20% ethyl acetate in hexanes) to elute your more polar product.
-
-
Packing the Column: Pack the column with silica gel as a slurry in the initial non-polar eluent. Ensure the silica bed is flat and well-compacted.[13]
-
Loading the Sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane and carefully apply it to the top of the silica gel.
-
Dry Loading (Recommended): Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This often results in better separation.[12]
-
-
Elution and Fraction Collection: Begin elution with the non-polar solvent, applying gentle air pressure. Collect fractions and monitor them by TLC using the visualization methods described earlier. Switch to the more polar eluent to collect your desired product.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Troubleshooting Decision Tree for Purification
Sources
- 1. Organostannane addition - Wikipedia [en.wikipedia.org]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. TLC stains [reachdevices.com]
- 9. CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method - Google Patents [patents.google.com]
- 10. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Purification [chem.rochester.edu]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Lewis Acid Catalysis for 2-Tributyltin-allyl-1-ol Additions
Welcome to the technical support center for optimizing Lewis acid-catalyzed additions of 2-tributyltin-allyl-1-ol to aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction outcomes, particularly concerning yield and diastereoselectivity.
Understanding the Reaction: The Critical Role of the Lewis Acid
The addition of this compound to an aldehyde is a nuanced process where the choice of Lewis acid is paramount. The Lewis acid acts as a catalyst by coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the allylstannane.[1] The presence of a hydroxyl group on the allylstannane introduces an additional layer of complexity, allowing for potential chelation control which can significantly influence the diastereoselectivity of the reaction.[2][3][4]
The stereochemical outcome of this reaction is primarily dictated by the interplay between the Felkin-Anh model of non-chelation-controlled addition and the chelation-controlled model.[4][5]
-
Felkin-Anh Model (Non-chelation control): Typically observed with monodentate Lewis acids (e.g., BF₃·OEt₂), where the Lewis acid solely activates the aldehyde. The incoming nucleophile attacks the carbonyl carbon from the least hindered face, perpendicular to the largest substituent at the α-carbon.[2][5]
-
Chelation Control Model: Favored by bidentate Lewis acids (e.g., MgBr₂·OEt₂, ZnCl₂) that can coordinate to both the carbonyl oxygen of the aldehyde and the hydroxyl group of the this compound. This forms a rigid cyclic transition state, directing the nucleophilic attack from a specific face and leading to a different diastereomer.[2][3][4]
Troubleshooting Guide
This section addresses common problems encountered during the Lewis acid-catalyzed addition of this compound to aldehydes.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Inactive Lewis Acid:
-
Cause: Many Lewis acids are sensitive to moisture and can be deactivated by trace amounts of water in the solvent or on the glassware. Some Lewis acids may also degrade upon prolonged storage.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. If possible, use a freshly opened bottle of the Lewis acid or titrate to determine its activity. In some cases, protons generated from the hydrolysis of the Lewis acid can act as the catalyst, but this can lead to reproducibility issues.[6]
-
-
Insufficient Lewis Acid Stoichiometry:
-
Cause: While catalytic amounts of Lewis acid are often desired, some reactions, particularly those involving chelating substrates, may require stoichiometric amounts to drive the reaction to completion.
-
Solution: Perform a catalyst loading study, systematically increasing the amount of Lewis acid (e.g., from 0.1 eq to 1.1 eq) to find the optimal concentration.
-
-
Low Reaction Temperature:
-
Cause: The activation energy for the reaction may not be overcome at the chosen temperature.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of any degradation products.
-
-
Poor Quality of this compound:
-
Cause: The allylstannane reagent can degrade over time, especially if exposed to light or air.
-
Solution: Use freshly prepared or purified this compound. Purification can be performed by flash chromatography on silica gel.
-
Problem 2: Poor Diastereoselectivity
Possible Causes & Solutions:
-
Incorrect Lewis Acid Choice:
-
Cause: The choice between a monodentate and a bidentate Lewis acid is critical for controlling diastereoselectivity.[2][5]
-
Solution: To favor the syn diastereomer (via chelation control), screen bidentate Lewis acids such as MgBr₂·OEt₂, ZnI₂, or TiCl₄. To favor the anti diastereomer (via Felkin-Anh control), use monodentate Lewis acids like BF₃·OEt₂ or Me₂AlCl.[3][7] It's crucial to perform a systematic screening of various Lewis acids to identify the optimal catalyst for your specific substrate combination.[8]
-
| Lewis Acid Type | Expected Control | Dominant Diastereomer | Example Lewis Acids |
| Monodentate | Felkin-Anh | anti | BF₃·OEt₂, Me₂AlCl |
| Bidentate | Chelation | syn | MgBr₂·OEt₂, ZnI₂, TiCl₄ |
-
Solvent Effects:
-
Cause: The coordinating ability of the solvent can interfere with the chelation of the Lewis acid to the substrate.
-
Solution: Use non-coordinating solvents like dichloromethane (DCM) or toluene to promote chelation control. Ethereal solvents like tetrahydrofuran (THF) can compete with the substrate for Lewis acid coordination, potentially leading to lower diastereoselectivity.
-
-
Temperature Effects:
-
Cause: Higher temperatures can lead to a decrease in diastereoselectivity by providing enough energy to overcome the preferential transition state.
-
Solution: Run the reaction at lower temperatures (e.g., -78 °C, -40 °C, or 0 °C) to enhance the energy difference between the diastereomeric transition states.
-
Problem 3: Formation of Side Products
Possible Causes & Solutions:
-
Proto-destannylation of the Allylstannane:
-
Cause: The presence of protic impurities (e.g., water, alcohol) can lead to the protonation and subsequent cleavage of the C-Sn bond.
-
Solution: As mentioned for low yield, ensure strictly anhydrous conditions. The addition of a non-coordinating base, like a hindered pyridine derivative, can sometimes scavenge trace protons without interfering with the Lewis acid.[6]
-
-
Aldehyde Self-Condensation (Aldol Reaction):
-
Cause: The Lewis acid can also catalyze the self-condensation of the aldehyde, especially with enolizable aldehydes.
-
Solution: Add the aldehyde slowly to the mixture of the allylstannane and the Lewis acid to maintain a low concentration of the free aldehyde. Running the reaction at a lower temperature can also disfavor the aldol side reaction.
-
-
Rearrangement of the Allylstannane:
-
Cause: Some Lewis acids can promote the isomerization of the allylstannane.
-
Solution: Screen different Lewis acids. Milder Lewis acids are less likely to cause rearrangements.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the initial Lewis acid to screen for my reaction?
A1: The choice depends on the desired diastereomer. For a chelation-controlled (syn) product, start with a bidentate Lewis acid like MgBr₂·OEt₂ or ZnI₂. For a Felkin-Anh controlled (anti) product, begin with a monodentate Lewis acid such as BF₃·OEt₂. It is highly recommended to screen a panel of Lewis acids with varying strengths and coordination properties.
Q2: Can I use a catalytic amount of Lewis acid?
A2: While the goal is often to use a catalytic amount, the efficiency of a catalytic cycle can be hampered by product inhibition, where the Lewis acid binds more strongly to the product alcohol than to the starting aldehyde. In such cases, stoichiometric amounts of the Lewis acid may be necessary. To explore a catalytic version, consider using stronger Lewis acids that are less prone to product inhibition or explore reaction conditions that favor catalyst turnover.[1]
Q3: What is the role of the tributyltin group?
A3: The tributyltin group serves as a stable and effective allylating agent. The C-Sn bond is sufficiently nucleophilic to add to the Lewis acid-activated aldehyde. While organotin compounds have toxicity concerns, they offer advantages in terms of stability and handling compared to other organometallic reagents.[9]
Q4: My reaction is very slow. What can I do besides increasing the temperature?
A4: If increasing the temperature is not an option due to concerns about diastereoselectivity or side reactions, consider the following:
-
Increase Lewis Acid Loading: As discussed, a higher concentration of the Lewis acid can accelerate the reaction.
-
Use a Stronger Lewis Acid: Lewis acids with higher acidity can activate the aldehyde more effectively, leading to a faster reaction. However, be mindful that stronger Lewis acids can also promote side reactions.
-
Change the Solvent: Switching to a less coordinating solvent can sometimes enhance the effective Lewis acidity and accelerate the reaction.
Q5: How do I remove the tin byproducts from my final product?
A5: Tributyltin byproducts can often be challenging to remove completely. Common purification methods include:
-
Flash Chromatography: Standard silica gel chromatography is often effective. Using a solvent system with a small amount of a polar solvent can help in the elution of the desired product while retaining the tin byproducts.
-
Aqueous Workup with KF: A common method involves stirring the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This leads to the formation of insoluble tributyltin fluoride, which can be removed by filtration.
-
Extraction: Partitioning the crude product between a nonpolar solvent (like hexane) and a polar solvent (like acetonitrile) can sometimes effectively separate the desired alcohol from the less polar tin residues.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid Screening in this compound Additions
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of the aldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
In a separate flame-dried flask, prepare a solution of the Lewis acid (1.1 eq) in anhydrous DCM.
-
Add the Lewis acid solution dropwise to the aldehyde solution and stir for 15-30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Allow the mixture to warm to room temperature and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired homoallylic alcohol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the purified product.
Protocol 2: Workup Procedure for Removal of Tin Byproducts
-
After the reaction is complete and quenched, concentrate the organic layer under reduced pressure.
-
Dissolve the crude residue in diethyl ether or ethyl acetate.
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. A white precipitate of tributyltin fluoride should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with fresh solvent.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, now significantly depleted of tin residues.
-
Proceed with purification by flash column chromatography.
Visualizing the Mechanistic Dichotomy
The choice of Lewis acid directly influences the transition state geometry, leading to different diastereomeric products.
Caption: Mechanistic pathways for diastereoselectivity.
References
- Marshall, J. A., & Gung, B. W. (1989). Acyclic stereocontrol in the addition of α- and γ-alkoxy- and α- and γ-(silyloxy)allylstannanes to aldehydes. Tetrahedron, 45(1), 1043-1052.
- Mancuso, J., & Sibi, M. P. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of chemical research, 50(10), 2582-2593.
- Singleton, D. A., & Hu, T. (2004). Lewis acid catalyzed allylboration: discovery, optimization, and application to the formation of stereogenic quaternary carbon centers. The Journal of organic chemistry, 69(13), 4412-4428.
- Denmark, S. E., & Lee, W. (2012). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. Journal of the American Chemical Society, 134(39), 16274-16288.
- Evans, D. A., & Hoveyda, A. H. (1990). Samarium-catalyzed intramolecular Tishchenko reduction of β-hydroxy ketones. A stereoselective synthesis of 1, 3-syn-diols. Journal of the American Chemical Society, 112(17), 6447-6449.
- Evans, D. A., Halstead, D. P., & Allison, B. D. (1999). Chelation-controlled stannylacetylene additions to β-alkoxy aldehydes promoted by alkylaluminum halide Lewis acids. Tetrahedron letters, 40(26), 4879-4882.
- Marshall, J. A., & Crooks, S. L. (1988). Diastereofacial selectivity in the reactions of chiral γ-alkoxy-α-stannylallylboranes with aldehydes. The Journal of Organic Chemistry, 53(19), 4412-4418.
- Lee, J. M., Helquist, P., & Wiest, O. (2012). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. Journal of the American Chemical Society, 134(39), 16274-16288.
- Ghosh, A. K., & Fidanze, S. (2000). Optimization of catalyst for the allylation of aldehyde. Organic letters, 2(16), 2405-2407.
- Mahrwald, R. (1999). Diastereoselection in Lewis-acid-mediated aldol additions. Chemical reviews, 99(5), 1095-1120.
- Reetz, M. T. (1986). Chelation and non-chelation control in additions of organometallic reagents to α-and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 25(2), 180-182.
- Schindler, C. S. (2017). Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. Accounts of chemical research, 50(10), 2520-2531.
- Godet, T., & Pereyre, M. (1998). Allyltributyltin. Organic Syntheses, 75, 154.
- Stephenson, C. R. (2015). Development of Lewis Acid Catalyzed Methods for Carbonyl-Olefin Metathesis, Enantiodivergent Total Synthesis of Lingzhiol and.
- Denmark, S. E., & Wynn, T. (2001). Lewis base activation of Lewis acids: catalytic, enantioselective allylation and propargylation of aldehydes. Journal of the American Chemical Society, 123(25), 6199-6200.
- Wabnitz, T. C., Yu, J. Q., & Spencer, J. B. (2004). Evidence that protons can be the active catalysts in Lewis acid mediated hetero-Michael addition reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 10(2), 484-493.
- Bach, T., & Kather, K. (1998). Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1, 3-cyclopentadienes. Organic & Biomolecular Chemistry, 1, 23-30.
- BenchChem. (2025). Troubleshooting low yield in tributyltin chloride synthesis.
- Leah4sci. (2016, November 10). How to Tackle Organic Chemistry Synthesis Questions.
- Organic Syntheses. (1993). 10.
- Mastering Organic Synthesis. (2025, January 9). Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis! YouTube.
Sources
- 1. Lewis acid catalyzed allylboration: discovery, optimization, and application to the formation of stereogenic quaternary carbon centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Evidence that protons can be the active catalysts in Lewis acid mediated hetero-Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 2-Tributyltin-allyl-1-ol Chemistry
Welcome to the technical support center for 2-tributyltin-allyl-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, you will find troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered in its application.
I. Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Question 1: My reaction is sluggish, and upon workup, I isolate significant amounts of starting material and a nonpolar byproduct. What is happening?
Answer: This is a classic symptom of protodestannylation , a common side reaction for organotin reagents. The tributyltin group is cleaved from the allyl alcohol backbone and replaced by a proton from a proton source in your reaction mixture. The nonpolar byproduct is likely tributyltin oxide or a related species.
Causality: Organotin compounds, while stable enough for isolation, are susceptible to cleavage by acidic protons. Sources of protons can include residual water in your solvents or reagents, acidic functional groups on your substrate, or even silica gel used during chromatography.[1][2]
Troubleshooting Protocol:
-
Rigorous Drying of Reagents and Solvents: Ensure all solvents are freshly distilled from an appropriate drying agent. Dry glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).
-
Use of a Non-Protic Base: If your reaction conditions allow, the addition of a non-nucleophilic, non-protic base like proton sponge or a hindered amine can scavenge trace acids.
-
Inert Atmosphere: Conduct your reaction under a strictly inert atmosphere to prevent the formation of acidic species from the reaction of reagents with air and moisture.
-
Purification Method: Avoid prolonged exposure to silica gel during purification. Consider using neutral alumina or a different purification technique if protodestannylation on the column is suspected.[2]
Question 2: I am observing the formation of a high molecular weight, nonpolar byproduct, especially at elevated temperatures. What is this and how can I avoid it?
Answer: You are likely observing homocoupling of your this compound reagent. This results in the formation of a dimer, a hexa-alkylditin species, which is highly nonpolar.
Causality: Homocoupling can be promoted by heat, light, or the presence of certain transition metal catalysts (e.g., palladium) in the absence of a suitable coupling partner.[3] It can also occur during the synthesis of the reagent if reaction conditions are not carefully controlled.
Mitigation Strategies:
-
Temperature Control: Maintain the recommended reaction temperature. If the desired reaction is slow, consider extending the reaction time rather than increasing the temperature.
-
Exclusion of Light: Protect your reaction from light by wrapping the flask in aluminum foil, especially if the reaction is running for an extended period.
-
Controlled Addition of Reagents: In reactions involving catalysts, add the organotin reagent slowly to the reaction mixture containing the substrate and catalyst to maintain a low concentration of the tin reagent and minimize self-coupling.
Question 3: My desired product is formed, but it is contaminated with significant amounts of tributyltin residues that are difficult to remove. How can I improve the purification?
Answer: The removal of lipophilic tributyltin byproducts is a well-known challenge in organotin chemistry.[4][5]
Purification Protocol:
-
Liquid-Liquid Extraction: After the reaction, quench and perform a liquid-liquid extraction. The organic layer will contain your product and the tin byproducts.
-
Fluoride Wash: Wash the organic layer with an aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tributyltin species to form insoluble tributyltin fluoride, which can be removed by filtration.
-
Chromatography: If further purification is needed, use a silica gel column. However, to minimize product loss due to protodestannylation on the column, consider the following:
-
Use a less polar eluent system to move your product faster.
-
Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
Question 4: In my Lewis acid-catalyzed addition to an aldehyde, I am getting a complex mixture of products, including some that appear to be the result of rearrangement.
Answer: Allyltin reagents, in the presence of Lewis acids, can undergo transmetalation to form a more reactive allyl-Lewis acid species.[6] If the Lewis acid is too strong or used in excess, it can lead to undesired side reactions and rearrangements of the allylic fragment or the product.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for Lewis acid-catalyzed reactions.
II. Frequently Asked Questions (FAQs)
What are the ideal storage conditions for this compound?
To maintain its integrity, this compound should be stored at low temperatures (<-15°C), under an inert atmosphere, and protected from light. The container should be well-sealed to prevent exposure to air and moisture.
Is this compound stable to air and moisture?
While more stable than many other organometallic reagents, it is not completely inert. Prolonged exposure to air can lead to oxidation, and moisture can cause hydrolysis and protodestannylation. It is best handled using standard air- and moisture-sensitive techniques.
What is the primary safety concern when working with this compound?
Organotin compounds are toxic.[5][7] Tributyltin derivatives, in particular, can be absorbed through the skin and are harmful if ingested or inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Can I use this compound in palladium-catalyzed cross-coupling reactions?
Yes, allyltin reagents are widely used in Stille cross-coupling reactions.[8] However, be mindful of the potential for homocoupling as a side reaction. Careful optimization of reaction conditions, including the choice of palladium catalyst, ligands, and temperature, is crucial for success.
III. Data and Protocols
Table 1: Influence of Lewis Acid on a Model Aldehyde Allylation
| Lewis Acid (1.1 eq.) | Temperature (°C) | Time (h) | Desired Product Yield (%) | Side Products (%) |
| TiCl₄ | -78 | 2 | 85 | 10 (rearrangement) |
| BF₃·OEt₂ | -78 | 4 | 75 | 15 (protodestannylation) |
| MgBr₂·OEt₂ | 0 | 12 | 90 | <5 |
| ZnCl₂ | 25 | 24 | 60 | 20 (unreacted SM) |
Experimental Protocol: General Procedure for Lewis Acid-Mediated Allylation of an Aldehyde
-
To an oven-dried flask under an inert atmosphere, add the aldehyde (1.0 mmol) and the chosen anhydrous solvent (e.g., CH₂Cl₂ or THF, 10 mL).
-
Cool the solution to the desired temperature (see Table 1).
-
Add the Lewis acid (1.1 mmol) dropwise.
-
Stir for 15 minutes, then add this compound (1.2 mmol) dropwise over 5 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Reaction Mechanism: Desired Pathway vs. Protodestannylation
Caption: Competing reaction pathways for this compound.
IV. References
-
Halligan, N. G., & Blaszczak, L. C. (n.d.). ALLYLTRIBUTYLTIN. Organic Syntheses Procedure. Retrieved from [Link]
-
"Propylene spaced" allyl tin reagents: a new class of fluorous tin reagents for allylations under radical and metal-catalyzed conditions. (1998). Bioorganic & Medicinal Chemistry Letters, 8(17), 2403-2408. Retrieved from [Link]
-
Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. (n.d.). PMC. Retrieved from [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
3-methylene-4-isopropyl-1,1-cyclopentanedicarboxylic acid, dimethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
tributyl(3-methyl-2-butenyl)tin. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
(PDF) Allyltributylstannane. (n.d.). ResearchGate. Retrieved from [Link]
-
WO2013167585A2 - Recycling of organotin compounds. (n.d.). Google Patents. Retrieved from
-
Preparation of. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Enantio- and diastereoselective additions to aldehydes using the bifunctional reagent 2-(chloromethyl)-3-(tributylstannyl)propene: application to a synthesis of the C16-C27 segment of bryostatin 1. (n.d.). PubMed. Retrieved from [Link]
-
introduction to organotin chemistry - and applications. (n.d.). Gelest, Inc.. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved from [Link]
-
Tin-Copper Transmetalation: Cross-Coupling of .alpha.-Heteroatom-Substituted Alkyltributylstannanes with Organohalides. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Tributyltin hydride (Tributylstannane), Tin hydrides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 4. WO2013167585A2 - Recycling of organotin compounds - Google Patents [patents.google.com]
- 5. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Diastereoselectivity in 2-Tributyltin-allyl-1-ol Reactions
Welcome to the technical support center for improving diastereoselectivity in the reactions of 2-tributyltin-allyl-1-ols with aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled carbon-carbon bond formation. Here, we will dissect common experimental challenges, provide in-depth, mechanistically grounded troubleshooting advice, and answer frequently asked questions to empower you to optimize your synthetic strategies.
Troubleshooting Guide: Enhancing Diastereoselectivity
This section addresses specific issues you may encounter during your experiments, offering explanations rooted in established stereochemical models and providing actionable protocols to steer your reactions toward the desired diastereomeric outcome.
Question 1: Why am I observing poor or unexpected diastereoselectivity in my reaction of a 2-tributyltin-allyl-1-ol with an aldehyde?
Answer:
Poor diastereoselectivity in these reactions often stems from a lack of control over the transition state geometry. The stereochemical outcome is primarily dictated by the competition between two dominant pathways: the Felkin-Anh model (non-chelation) and the Cram-chelate model (chelation control).[1][2][3] The observed diastereomeric ratio is a direct reflection of the relative energy barriers of the transition states associated with these models.
Underlying Causes & Mechanistic Insights:
-
Felkin-Anh (Non-Chelation) Control: This model typically predicts the major diastereomer when non-chelating conditions are employed.[2][3] The incoming nucleophile (the allyltin reagent) attacks the carbonyl carbon from the least hindered face, approaching at the Bürgi-Dunitz angle (approximately 107°).[3][4] The largest substituent on the adjacent chiral center of the aldehyde orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, leading to the "Felkin" product.[1][4]
-
Cram-Chelate (Chelation) Control: In the presence of a chelating group on the aldehyde (e.g., an α-alkoxy or α-hydroxy group) and a suitable Lewis acid, a rigid, five-membered cyclic transition state can form.[1][2][5] This chelation locks the conformation of the aldehyde, forcing the nucleophile to attack from a specific face, often leading to the "anti-Felkin" or "Cram-chelate" product.[3][5]
Troubleshooting Protocol:
-
Evaluate Your Substrates:
-
Aldehyde: Does your aldehyde possess an α- or β-heteroatom (O, N, S) capable of chelation? Small, Lewis basic protecting groups like methoxymethyl (MOM) or benzyl (Bn) on an α-hydroxy aldehyde favor chelation.[5] In contrast, bulky, non-coordinating protecting groups like trialkylsilyl ethers (e.g., TBS, TBDPS) disfavor chelation and promote Felkin-Anh control.[3][5]
-
Allyltin Reagent: The geometry of the double bond in substituted allyltin reagents can also influence selectivity. (E)-allyltin reagents often exhibit higher syn-selectivity in Lewis acid-promoted reactions.[6]
-
-
Optimize the Lewis Acid: The choice of Lewis acid is paramount in controlling the reaction pathway.[3][6][7]
-
To Promote Chelation (and potentially reverse selectivity): Employ strong chelating Lewis acids.
-
To Promote Felkin-Anh (Non-Chelation) Control: Use non-chelating Lewis acids.
-
-
Adjust Reaction Conditions:
-
Solvent: The coordinating ability of the solvent can impact the effectiveness of the Lewis acid. Non-coordinating solvents like dichloromethane (DCM) or toluene are generally preferred to allow the Lewis acid to interact fully with the substrates.
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) can increase the energy difference between the competing transition states, often leading to improved diastereoselectivity.
-
Question 2: My reaction is giving the Felkin-Anh product, but the synthesis requires the anti-Felkin diastereomer. How can I reverse the selectivity?
Answer:
Reversing the inherent diastereoselectivity from a Felkin-Anh outcome to an anti-Felkin (Cram-chelate) outcome is a common synthetic challenge. The key is to force the reaction through a chelation-controlled pathway.[5]
Strategy: Implementing Chelation Control
This strategy is most effective when your aldehyde has a chelating group at the α-position (e.g., -OR, -NR₂).
Experimental Protocol for Promoting Chelation:
-
Substrate Modification (if necessary): If the α-alkoxy group is protected with a bulky silyl ether (e.g., TBDPS), consider switching to a smaller, more Lewis basic protecting group like a benzyl (Bn) or methoxymethyl (MOM) ether, which are more amenable to chelation.[5]
-
Lewis Acid Screening: This is the most critical step. Perform a screen of strongly chelating Lewis acids to identify the optimal reagent for your specific substrate combination.
Lewis Acid Typical Solvent Starting Temp. Expected Outcome TiCl₄ CH₂Cl₂ -78 °C High chelation control SnCl₄ CH₂Cl₂ -78 °C High chelation control MgBr₂·OEt₂ CH₂Cl₂, Et₂O -78 °C to 0 °C Good chelation control ZnCl₂ CH₂Cl₂ -78 °C to rt Moderate to good chelation -
Step-by-Step Procedure (Example with TiCl₄):
-
Under an inert atmosphere (N₂ or Ar), dissolve the α-alkoxy aldehyde in anhydrous CH₂Cl₂ (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.1 equivalents of TiCl₄ (as a 1 M solution in CH₂Cl₂) dropwise. Stir for 20-30 minutes to allow the chelate to form.
-
Add a solution of the this compound (1.2 equivalents) in CH₂Cl₂ dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully at -78 °C by adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
Allow the mixture to warm to room temperature, perform an aqueous workup, and purify the product.
-
Determine the diastereomeric ratio using ¹H NMR spectroscopy or another suitable analytical method.
-
Visualizing the Control Elements:
The following diagram illustrates the competing transition states. The choice of Lewis acid and protecting group (PG) on the α-alkoxy aldehyde dictates which pathway is favored.
Caption: Control elements for diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism governing diastereoselectivity in the addition of 2-stannyl-allyl alcohols to aldehydes?
The reaction typically proceeds through an acyclic, six-membered transition state when promoted by a Lewis acid.[6] The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic. The allyltin reagent then attacks the activated carbonyl. The stereochemistry is set in this irreversible C-C bond-forming step. The relative orientation of the aldehyde's substituents and the incoming allyltin reagent in the transition state, as described by the Felkin-Anh or chelation models, determines the final diastereoselectivity.[1][3]
Q2: Which analytical techniques are best for determining the diastereomeric ratio (d.r.) of the products?
-
¹H NMR Spectroscopy: This is the most common and accessible method. The diastereomers will often have distinct signals for key protons, such as the carbinol proton (-CH-OH) or adjacent methyl groups. Integration of these well-resolved, non-overlapping peaks provides a quantitative measure of the d.r.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): If the diastereomers cannot be resolved by NMR, chromatographic methods can be employed. Using a suitable column and method, the diastereomers can be separated, and their relative peak areas will give the d.r. Chiral columns can also be used if the products are enantiomeric pairs of diastereomers.
-
X-ray Crystallography: If one of the diastereomers can be crystallized, its absolute and relative stereochemistry can be unambiguously determined. This is often used to confirm the assignments made by NMR or other techniques.
Q3: Can thermal (non-Lewis acid catalyzed) conditions be used, and how does this affect selectivity?
Thermal reactions between allyltin reagents and aldehydes are possible but generally require high temperatures and are much slower. The diastereoselectivity in thermal reactions is often low because the transition state is less organized without the coordinating effect of a Lewis acid.[9] Lewis acid catalysis provides a lower energy, more ordered transition state, which is essential for achieving high levels of diastereoselectivity.[6][8][10]
Q4: How do I prepare and handle the this compound reagents?
These reagents can be prepared through several methods, often involving the reaction of an appropriate electrophile with a tributylstannyl lithium or cuprate reagent. For instance, the reaction of tributylstannyllithium with an α,β-unsaturated aldehyde (like crotonaldehyde) followed by trapping can yield the desired reagent.[11]
Handling and Safety Precautions:
-
Toxicity: Organotin compounds are toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Air and Moisture Sensitivity: While many tributyltin reagents are relatively stable, it is good practice to handle them under an inert atmosphere (nitrogen or argon) to prevent degradation, especially if they are to be stored for extended periods.[12]
-
Purification and Removal: Tributyltin byproducts can be difficult to remove from the final product. Common purification methods include flash chromatography on silica gel (sometimes treated with a small amount of triethylamine) or chemical treatment to precipitate the tin residues.[13][14]
Visualizing the General Workflow:
Caption: Troubleshooting workflow for diastereoselectivity.
References
-
Felkin-Ahn and Chelation Control. (2011). Available from: [Link]
-
Keck, G. E., Yu, T., & McLaws, M. D. (2005). Enantio- and Diastereoselective Additions to Aldehydes Using the Bifunctional Reagent 2-(Chloromethyl)-3-(tributylstannyl)propene: Application to a Synthesis of the C16–C27 Segment of Bryostatin 1. The Journal of Organic Chemistry, 70(7), 2543–2550. Available from: [Link]
-
Effect of various Lewis acids on diastereoselectivity. ResearchGate. Available from: [Link]
-
Krische, M. J., et al. (2007). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 129(40), 12644–12649. Available from: [Link]
-
Keck, G. E., Yu, T., & McLaws, M. D. (2005). Enantio- and diastereoselective additions to aldehydes using the bifunctional reagent 2-(chloromethyl)-3-(tributylstannyl)propene: application to a synthesis of the C16-C27 segment of bryostatin 1. The Journal of Organic Chemistry, 70(7), 2543–2550. Available from: [Link]
-
Denmark, S. E., & Almstead, N. G. (1993). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 93(5), 1531–1560. Available from: [Link]
-
Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. (2012). Available from: [Link]
-
9.4: Diastereoselective Addition to Aldehydes and Ketones. (2020). Chemistry LibreTexts. Available from: [Link]
-
Hall, D. G., et al. (2016). Lewis Acid Catalyzed Borotropic Shifts in the Design of Diastereo- and Enantioselective γ-Additions of Allylboron Moieties to Aldimines. Angewandte Chemie International Edition, 55(15), 4701–4706. Available from: [Link]
-
Felkin-Ahn and Cram Chelate. Available from: [Link]
-
Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. (2012). Available from: [Link]
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095–1120. Available from: [Link]
-
Buchwald, S. L., et al. (2022). Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. Journal of the American Chemical Society, 144(1), 543–553. Available from: [Link]
-
Tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses. Available from: [Link]
-
Dias, L. C., et al. (2009). Addition of chiral and achiral allyltrichlorostannanes to chiral α-alkoxy aldehydes. Journal of the Brazilian Chemical Society, 20(4), 803-811. Available from: [Link]
-
Palladium-catalyzed coupling of acid chlorides with organotin reagents. Organic Syntheses. Available from: [Link]
-
Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. Organic Syntheses. Available from: [Link]
- Preparation of 2-alken-1-ols and their production. Google Patents.
-
Crisp, G. T. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 5. Available from: [Link]
-
CHAPTER 1 ADDITIONS OF ALLYL, ALLENYL, AND PROPARGYLSTANNANES TO ALDEHYDES AND IMINES. Wiley. Available from: [Link]
-
Aggarwal, V. K., et al. (2013). Diastereo- and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters. Organic Letters, 15(7), 1794–1797. Available from: [Link]
Sources
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- 4. uwindsor.ca [uwindsor.ca]
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Technical Support Center: Troubleshooting Low Yields in Allylstannane Additions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for allylstannane addition reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize the versatile carbon-carbon bond-forming capabilities of allylstannanes. Low product yield is a frequent and frustrating issue. This document provides a structured, question-and-answer-based approach to diagnose and resolve common problems, grounded in mechanistic principles and field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: My allylstannane addition reaction is giving a low yield. Where do I even begin to troubleshoot?
A1: Low yields can stem from a wide range of issues, from reagent quality to fundamental mechanistic hurdles. A systematic approach is crucial. We recommend starting with the most common and easily verifiable factors before moving to more complex optimizations.
The first step is to identify which type of allylstannane addition you are performing:
-
Palladium-Catalyzed Additions (Stille-Type Couplings): Coupling of an allylstannane with an organic electrophile (e.g., aryl/vinyl halide or triflate).
-
Lewis Acid-Mediated Additions: Reaction of an allylstannane with a carbonyl compound (e.g., an aldehyde or ketone) activated by a Lewis acid.
This guide is structured to address both pathways. Begin by consulting the "General Issues & Reagent Integrity" section, as these problems are universal. If the issue persists, proceed to the section relevant to your specific reaction type.
Below is a logical workflow to guide your troubleshooting process.
Caption: A decision-making workflow for troubleshooting low yields.
Section 1: General Issues & Reagent Integrity
Problems in this category are the most common cause of poor reaction outcomes and should always be the first area of investigation.
Q2: I suspect my allylstannane reagent is the problem. How can I check its quality and what are the best practices for handling it?
A2:
-
Possible Cause: Organostannanes, while generally more stable to air and moisture than many other organometallics, can degrade over time.[1][2] Decomposition can occur via pathways like homolytic C-Sn bond cleavage, especially when exposed to light, heat, or impurities.[3] The presence of residual starting materials or byproducts from its synthesis is also a common issue.
-
Recommended Solution:
-
Purity Analysis: Before use, analyze the allylstannane reagent by ¹H and ¹¹⁹Sn NMR spectroscopy. The proton NMR should be clean, and the tin NMR should show a single major peak corresponding to your reagent.
-
Purification: If impurities are detected, purification by flash column chromatography on silica gel (often deactivated with triethylamine) or distillation is recommended.
-
Storage and Handling: Store allylstannanes in amber vials under an inert atmosphere (argon or nitrogen) at low temperatures (0 to -20 °C) to minimize thermal and photochemical decomposition.
-
Q3: My reaction has stalled completely, with only starting material visible on TLC. What aspects of the reaction setup should I check?
A3:
-
Possible Cause: A stalled reaction often points to issues with the reaction environment or the presence of inhibitors.[4] Many palladium-catalyzed and Lewis acid-promoted reactions are sensitive to oxygen and water.[1][5]
-
Recommended Solution:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere. Use Schlenk line techniques or a glovebox. Purge the reaction vessel thoroughly with argon or nitrogen before adding reagents.
-
Solvent Quality: Use anhydrous, degassed solvents. Traces of water can hydrolyze sensitive Lewis acids or interfere with the catalytic cycle. Oxygen can deactivate Pd(0) catalysts.[5]
-
Temperature Control: Verify your heating or cooling apparatus is functioning correctly. Some reactions have a narrow optimal temperature window. Thermal reactions of allylstannanes, for example, often require high temperatures which can also lead to low yields if not controlled.[6]
-
Section 2: Troubleshooting Palladium-Catalyzed Allylstannane Additions (Stille Coupling)
The Stille reaction is a powerful tool, but its catalytic cycle presents several potential points of failure.[7]
Q4: My Stille coupling is producing a significant amount of a byproduct that appears to be a dimer of my allylstannane. How can I prevent this?
A4:
-
Possible Cause: This byproduct is the result of stannane homocoupling, the most common side reaction in Stille couplings.[1][7] It can occur when two molecules of the organostannane react with the palladium catalyst or through a radical process.[7] This side reaction consumes your nucleophile and catalyst, leading to low yields of the desired cross-coupled product.
-
Recommended Solution:
-
Optimize Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-donating ligands can accelerate the rate of reductive elimination (the final step in the productive cycle) relative to the rate of homocoupling.[7]
-
Control Stoichiometry: Use a stoichiometry of 1:1 or a slight excess (1.1-1.2 eq.) of the organostannane. A large excess of the stannane reagent can favor homocoupling.
-
Slow Addition: In some cases, adding the allylstannane slowly via syringe pump can maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction.
-
Caption: The Stille catalytic cycle and the competing homocoupling side reaction.
Q5: The reaction is very slow or stalls, even with a fresh catalyst. How can I improve the reaction rate?
A5:
-
Possible Cause: The rate-determining step in the Stille cycle is often transmetalation or oxidative addition.[8] The electronic and steric properties of the catalyst, ligands, and substrates all play a crucial role.
-
Recommended Solution:
-
Ligand Choice: The ligand has a profound effect on catalyst activity. For many systems, especially those with less reactive electrophiles (e.g., aryl chlorides), highly electron-rich and sterically demanding phosphine ligands are required to promote the initial oxidative addition step.[9][10]
-
Additives: The addition of lithium chloride (LiCl) is known to accelerate the transmetalation step in many cases.[11] It is thought to do this by coordinating to the palladium complex and facilitating the transfer of the allyl group from tin. Co-catalytic amounts of copper(I) salts have also been shown to improve rates.[11]
-
Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or NMP are often effective, but THF and toluene are also commonly used.[5] The optimal solvent is substrate-dependent and may require screening.
-
| Catalyst System | Common Ligands (L) | Typical Use Case |
| Pd(PPh₃)₄ | PPh₃ (Triphenylphosphine) | Standard, widely used for reactive electrophiles (iodides, bromides).[1] |
| Pd₂(dba)₃ / L | P(t-Bu)₃ (Tri-tert-butylphosphine) | Highly active for less reactive electrophiles like aryl chlorides.[9] |
| Pd₂(dba)₃ / L | SPhos, XPhos | Buchwald-type biaryl phosphine ligands, excellent for challenging couplings. |
| PdCl₂(PPh₃)₂ | PPh₃ (Triphenylphosphine) | A stable Pd(II) precatalyst, effective for many vinyl iodide couplings.[5] |
Table 1: Common Palladium Catalyst Systems for Stille Couplings.
Section 3: Troubleshooting Lewis Acid-Mediated Allylstannane Additions to Carbonyls
These reactions proceed through activation of the electrophile (e.g., aldehyde) by a Lewis acid, followed by nucleophilic attack from the allylstannane.[6][12]
Q6: My Lewis acid-promoted addition to an aldehyde is giving a low yield and recovering unreacted starting material. What's wrong?
A6:
-
Possible Cause: Insufficient activation of the aldehyde is a primary suspect. This can be due to an inappropriate choice of Lewis acid, an insufficient amount of it, or the presence of other Lewis basic functional groups in the substrate that compete for the catalyst.
-
Recommended Solution:
-
Choice of Lewis Acid: The strength of the Lewis acid is critical. For simple aldehydes, common Lewis acids like BF₃·OEt₂ or TiCl₄ are often effective.[6] However, for less reactive ketones or electronically deactivated aldehydes, a stronger Lewis acid may be required.[13] Conversely, a Lewis acid that is too strong can lead to substrate decomposition.[13] Screening a panel of Lewis acids is a standard optimization step.
-
Stoichiometry: While these are often called "Lewis acid-promoted," many protocols require stoichiometric or even excess amounts of the Lewis acid to ensure complete activation of the carbonyl substrate. Consult literature precedents for your specific substrate class.
-
Temperature: These reactions are often performed at low temperatures (-78 °C) to control selectivity and prevent side reactions. If the reaction is too slow, a gradual increase in temperature may be necessary, but this should be done cautiously.
-
| Lewis Acid | Typical Conditions | Notes |
| BF₃·OEt₂ | CH₂Cl₂, -78 °C to rt | Very common, moderate strength. Can promote cyclization in certain substrates.[6] |
| TiCl₄ | CH₂Cl₂, -78 °C | Strong Lewis acid, excellent for many aldehydes. Highly sensitive to moisture. |
| SnCl₄ | CH₂Cl₂, -78 °C | Strong Lewis acid, can also participate in transmetalation with the stannane.[14] |
| MgBr₂·OEt₂ | Et₂O or CH₂Cl₂, 0 °C to rt | Milder Lewis acid, useful for substrates sensitive to stronger acids.[6] |
Table 2: Common Lewis Acids for Carbonyl Allylation.
Q7: The reaction works, but I'm getting a mixture of diastereomers, and the yield of my desired isomer is low. How can I improve the stereoselectivity?
A7:
-
Possible Cause: The stereochemical outcome of these additions is determined by the transition state geometry.[12] For substituted allylstannanes (e.g., crotylstannane), the geometry of the double bond and the nature of the Lewis acid/aldehyde complex dictate the syn/anti selectivity of the product. Low selectivity directly translates to a low yield of the target compound.
-
Recommended Solution:
-
Transition State Control: The choice of Lewis acid can dramatically influence diastereoselectivity. For example, BF₃·OEt₂ often favors syn products through an acyclic transition state, regardless of the initial geometry of the crotylstannane.[12] Chelation-controlled additions (e.g., using MgBr₂ with α- or β-alkoxy aldehydes) can provide high selectivity for a different isomer.[6]
-
Chiral Catalysts: For enantioselective additions, chiral Lewis acids are employed. Catalysts like the chiral acyloxy borane (CAB) or BINOL-Ti complexes have been shown to provide high levels of both diastereoselectivity and enantioselectivity.[12][15] These systems often require careful optimization of conditions for each specific substrate.[12]
-
Caption: Lewis acid activation of an aldehyde for allylstannane addition.
Section 4: Work-up and Purification Issues
A successful reaction can still result in a low isolated yield if the work-up and purification are not optimized.
Q8: My reaction seems to have worked based on crude NMR/TLC, but my isolated yield is very low after column chromatography. What's happening?
A8:
-
Possible Cause: The primary challenge in purifying reactions involving organostannanes is the removal of tin byproducts (e.g., Bu₃SnCl, Bu₃SnOH).[1] These compounds are often greasy, non-polar, and can co-elute with the desired product on silica gel, leading to impure fractions and apparent low yields.
-
Recommended Solution: Implement a specific work-up procedure to remove tin residues before chromatography.
-
Fluoride Wash: The most common and effective method is to quench the reaction and then stir the organic phase vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours.[2][5] This causes the tin byproducts to precipitate as insoluble and easily filterable trialkyltin fluoride salts.
-
Alternative Methods: Other methods include treatment with DBU/iodine or washing with aqueous NH₄OH. The optimal method can depend on the specific tin reagent used.
-
Protocol 1: General Procedure for Tin Byproduct Removal using KF
-
Upon reaction completion, cool the mixture to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and brine.
-
Transfer the organic layer to an Erlenmeyer flask. Add an equal volume of saturated aqueous potassium fluoride (KF).
-
Stir the biphasic mixture vigorously for at least 1 hour. A white precipitate (R₃SnF) should form.
-
Filter the entire mixture through a pad of Celite® to remove the solid precipitate.
-
Return the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product should be significantly depleted of tin residues and ready for standard column chromatography.
References
- Stille reaction - Wikipedia.
- Denmark, S. E., & Weber, E. J. Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews.
- Gung, B. W. Additions of Allyl, Allenyl, and Propargylstannanes to Aldehydes and Imines. Organic Reactions.
- Marshall, J. A., & Jablonowski, J. A. Enantioselective and Diastereoselective Additions of Allylic Stannanes to Aldehydes Promoted by a Chiral (Acyloxy)borane Catalyst. The Journal of Organic Chemistry.
- Gagnon, D., & Duplessis, M. Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes. PMC.
- Marshall, J. A., & Jablonowski, J. A. Enantioselective and Diastereoselective Additions of Allylic Stannanes to Aldehydes Promoted by a Chiral (Acyloxy)borane Catalyst. The Journal of Organic Chemistry.
- Wang, C., et al. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
- Stille Cross-Coupling. J&K Scientific LLC.
- Littke, A. F., & Fu, G. C. The First General Method for Stille Cross-Coupling of Aryl Chlorides.
- Stille Coupling - Work-up. YouTube.
- Stille Coupling - Chemistry LibreTexts.
- Stille Coupling | OpenOChem Learn.
- What could be reason for getting a very low yield in organic chemistry? - Quora.
- Technical Support Center: Optimizing Stille Coupling Reactions of 1,2-Diiodoethene - Benchchem.
- Daugulis, O., et al. Developing Ligands for Palladium(II)
- Aldehyde addition to allylic stannanes via a transmetallation pathway: stereocontrol in the absence of internal coordination. Journal of the Chemical Society, Perkin Transactions 2.
- Espinet, P., & Casado, A. L. The Mechanisms of the Stille Reaction. University of Windsor.
- Marshall, J. A., & Tang, Y. Catalyzed Asymmetric SE′ Addition of Allylstannanes to Aldehydes. Synlett.
- Kourtellaris, A., et al.
Sources
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- 2. m.youtube.com [m.youtube.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aldehyde addition to allylic stannanes via a transmetallation pathway: stereocontrol in the absence of internal coordination - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Tributyltin-allyl-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-tributyltin-allyl-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of solvents in modulating the reactivity of this versatile reagent. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, with a focus on solvent-related effects.
Issue 1: Low or No Reactivity in Non-polar Aprotic Solvents
Question: I am attempting an allylation reaction of an aldehyde with this compound in a non-polar aprotic solvent like hexane or toluene, and I am observing very slow or no conversion. What is the likely cause?
Answer:
This is a common observation. The reaction of allylstannanes with carbonyl compounds, particularly aldehydes, is often sluggish without an activator.[1][2] Non-polar aprotic solvents do little to promote the reaction. The primary issue is the lack of stabilization of the transition state.
Causality Explained: The carbonyl oxygen of the aldehyde needs to be activated to increase its electrophilicity for the nucleophilic attack by the allylstannane. In non-polar solvents, there are no significant interactions to achieve this activation.
Troubleshooting Protocol:
-
Introduce a Protic Solvent: The simplest approach is to use a protic solvent like methanol.[1] Methanol can act as a hydrogen bond donor, activating the carbonyl oxygen and promoting the reaction.[1]
-
Employ a Lewis Acid Catalyst: For a more controlled and often more effective activation, the use of a Lewis acid catalyst is recommended.[2][3] Common Lewis acids for this purpose include BF₃·OEt₂, TiCl₄, and SnCl₄.[3][4] The Lewis acid coordinates to the carbonyl oxygen, significantly increasing its electrophilicity.[3][5]
-
Solvent Screening: If the use of a protic solvent or a strong Lewis acid is not compatible with your substrate, consider screening other polar aprotic solvents like acetonitrile. While less effective than protic solvents, they can still offer better performance than non-polar options due to their ability to solvate charged intermediates.[6][7]
Experimental Workflow for Lewis Acid Catalysis:
Caption: Workflow for a Lewis Acid-Catalyzed Allylation.
Issue 2: Poor Diastereoselectivity in the Allylation Reaction
Question: I am getting a mixture of diastereomers in my reaction of this compound with a chiral aldehyde. How can the choice of solvent influence the stereochemical outcome?
Answer:
The diastereoselectivity of allylstannane additions to chiral aldehydes is highly dependent on the nature of the transition state, which is directly influenced by the solvent and any additives like Lewis acids.[2][8]
Causality Explained:
-
Chelation vs. Non-chelation Control: In the presence of certain Lewis acids and in non-coordinating solvents, a chelated transition state can form between the Lewis acid, the aldehyde's carbonyl oxygen, and a nearby heteroatom (e.g., an α-alkoxy group). This rigidifies the transition state and leads to a specific diastereomer. In more coordinating solvents, the solvent molecules can compete for coordination to the Lewis acid, disrupting chelation and leading to a different stereochemical outcome, often predicted by the Felkin-Anh model.[2]
-
Solvent Polarity: The polarity of the solvent can influence the stability of different transition state geometries.
Troubleshooting Protocol:
-
Solvent Selection for Chelation Control: To favor chelation control and potentially enhance diastereoselectivity, use non-coordinating solvents such as dichloromethane (CH₂Cl₂) or toluene.[6]
-
Choice of Lewis Acid: The choice of Lewis acid is crucial. Chelating Lewis acids like MgBr₂ or ZnCl₂ are more likely to promote chelation-controlled additions.[2] In contrast, non-chelating Lewis acids like BF₃·OEt₂ often favor Felkin-Anh-type additions.[2][4]
-
Temperature Optimization: Lowering the reaction temperature can often improve diastereoselectivity by favoring the more ordered, lower-energy transition state.
Data Summary: Solvent and Lewis Acid Effects on Diastereoselectivity
| Solvent | Lewis Acid | Expected Control | Predominant Diastereomer (for α-alkoxy aldehyde) |
| CH₂Cl₂ | MgBr₂ | Chelation | syn |
| CH₂Cl₂ | BF₃·OEt₂ | Non-chelation (Felkin-Anh) | anti |
| THF | MgBr₂ | Potentially disrupted chelation | Mixture of syn and anti |
| Methanol | None | Hydrogen bonding activation | Often lower selectivity |
Frequently Asked Questions (FAQs)
Q1: What is the general order of solvent effectiveness for promoting the uncatalyzed reaction of this compound with an aldehyde?
A1: Based on general principles of allylstannane reactivity, the effectiveness of solvents typically follows this trend: Protic solvents (e.g., methanol) > Polar aprotic solvents (e.g., acetonitrile, DMSO) > Non-polar aprotic solvents (e.g., toluene, hexane).[1][6][7] Methanol is particularly effective as it can activate the aldehyde through hydrogen bonding.[1]
Q2: Can the hydroxyl group on this compound participate in the reaction?
A2: Yes, the hydroxyl group can play a significant role. It can act as an internal Lewis base, potentially coordinating to a Lewis acid or influencing the transition state geometry through intramolecular hydrogen bonding. This can affect both the reactivity and stereoselectivity of the reaction.
Q3: Are there any specific safety precautions I should take when working with this compound and different solvents?
A3: Absolutely. Organotin compounds are toxic and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] When using flammable solvents like ether or THF, ensure there are no nearby ignition sources. Reactions involving Lewis acids can be exothermic and should be performed with caution, especially during the initial addition.
Q4: How does the choice of solvent affect the workup and purification of the reaction mixture?
A4: The solvent can impact the ease of removing the tin byproducts. In less polar solvents, the tributyltin salts formed after quenching may be less soluble and easier to remove by filtration. In more polar solvents, these byproducts may remain in solution, necessitating chromatographic purification. A common technique to remove tin residues is to treat the crude product with a mild fluoride source (e.g., KF on silica gel) to precipitate the tin as insoluble tributyltin fluoride.
Reaction Mechanism Overview: Lewis Acid Catalysis
Sources
- 1. Solvent-Mediated Allylation of Carbonyl Compounds with Allylic Stannanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-(Tributylstannyl)propene AldrichCPR 100073-15-2 [sigmaaldrich.com]
Technical Support Center: Navigating the Nuances of Organotin Reagents
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing organotin reagents. As a Senior Application Scientist, I understand the critical importance of procedural fidelity and the need for a deep, mechanistic understanding of the reagents we employ. Organotin compounds are powerful tools in synthetic chemistry, most notably in Stille cross-coupling reactions, yet their handling is often accompanied by questions regarding their stability and the necessity of stringent inert atmosphere techniques. This guide is designed to move beyond dogmatic protocols and provide you with the rationale behind best practices, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries and concerns regarding the air and moisture sensitivity of organotin reagents.
Q1: Are all organotin reagents sensitive to air and moisture?
This is a point of frequent confusion. While many common organotin reagents, such as tetrabutyltin and aryl- or vinylstannanes used in Stille couplings, are remarkably stable to air and moisture, this is not a universal property.[1][2][3][4] The sensitivity is highly dependent on the specific structure of the organotin compound. For instance, organotin hydrides are known to react with water, potentially producing flammable hydrogen gas, and organotin halides can also react with moisture.[5] It is crucial to consult the Safety Data Sheet (SDS) and relevant literature for the specific reagent you are using.
Q2: When are rigorous inert atmosphere techniques (e.g., Schlenk line, glovebox) absolutely necessary?
Stringent inert atmosphere techniques are essential under the following circumstances:
-
When using known sensitive organotin reagents: As mentioned, organotin hydrides and some organotin halides require handling under an inert atmosphere to prevent decomposition.[5][6]
-
For reactions that are themselves air- or moisture-sensitive: Many palladium-catalyzed cross-coupling reactions, including the Stille coupling, employ catalysts and reagents that are sensitive to oxygen and water, even if the organotin reagent itself is stable.[7] The integrity of the entire reaction system must be maintained.
-
When working with anhydrous solvents: To maintain the anhydrous nature of your reaction, it is imperative to use inert atmosphere techniques for all reagent and solvent transfers.[8][9]
-
For long-term storage of opened reagents: While many organotin reagents are supplied in Sure/Seal™ bottles that provide excellent protection, once the septum is punctured, the risk of slow degradation over time increases.[8][10] For long-term storage after initial use, storing the bottle in an inert atmosphere glovebox is a good practice.
Q3: I've heard that sometimes water or oxygen can promote Stille couplings. Is this true?
There are some reports in the literature suggesting that in specific cases, water and oxygen can have a beneficial effect on Stille couplings.[4] However, these are exceptions rather than the rule, and the underlying mechanisms are often not fully understood. For reproducible and reliable results, it is always recommended to start with the assumption that an inert atmosphere is required unless you are following a specific, validated protocol that states otherwise.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during experiments involving organotin reagents.
| Problem | Possible Cause | Troubleshooting & Optimization |
| Low or no product yield in a Stille coupling reaction. | Degraded organotin reagent: Even if stored correctly, prolonged storage after opening can lead to gradual degradation. | If you suspect reagent degradation, it is best to safely quench and dispose of the old reagent and start with a fresh bottle.[5] Consider titrating the reagent if a suitable method is available. |
| Inefficient transmetalation: This is a key step in the Stille coupling catalytic cycle. | The addition of additives like copper(I) salts can sometimes facilitate the transmetalation step and improve yields.[4] | |
| Decomposition of the palladium catalyst: The Pd(0) catalyst can be sensitive to air. | Ensure that all solvents are thoroughly degassed and that the reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen.[1] | |
| Formation of homocoupled byproducts. | Side reactions of the organostannane: Homocoupling of the organotin reagent is a known side reaction in Stille couplings.[3] | This can sometimes be minimized by carefully controlling the reaction temperature and the rate of addition of the organotin reagent. The choice of palladium catalyst and ligands can also influence the extent of homocoupling. |
| Difficulty in removing tin byproducts during workup. | High polarity and low water solubility of tin compounds: Organotin byproducts can be challenging to separate from the desired product.[11] | Several methods can be employed for tin removal, including precipitation with fluoride ions (e.g., using a 1M NaF solution), chromatography on silica gel or basic alumina, or treatment with bleach.[12] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key workflows involving air- and moisture-sensitive organotin reagents.
Protocol 1: Transfer of an Air-Sensitive Liquid Organotin Reagent Using a Syringe
This protocol outlines the safe and effective transfer of a liquid organotin reagent from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.[6][10]
Materials:
-
Sure/Seal™ bottle of organotin reagent
-
Reaction flask, flame-dried and cooled under an inert atmosphere[6]
-
Septa for the reagent bottle and reaction flask
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (double gloving is recommended), safety goggles, and a lab coat.[10]
Workflow Diagram:
Caption: General workflow for quenching organotin waste.
Procedure for Quenching with Alcohol: [13]
-
Dilution: In a chemical fume hood, dilute the concentrated organotin waste with a suitable solvent (e.g., toluene or hexane). [10]2. Cooling: Place the quenching vessel in an ice bath to dissipate any heat generated during the quenching process.
-
Quenching: Slowly add isopropanol to the stirred waste solution. Be cautious as the reaction can be exothermic. Continue adding isopropanol until gas evolution ceases.
-
Sequential Addition: After the initial quench with isopropanol, sequentially and cautiously add ethanol, then methanol, and finally water.
-
Reaction Time: Allow the mixture to stir for several hours or overnight to ensure complete quenching. [10]6. Disposal: The quenched waste should be disposed of as hazardous waste according to your institution's guidelines.
Procedure for Cleaning Glassware: [12][14]
-
Initial Rinse: Rinse the glassware that has come into contact with organotin reagents with an organic solvent like hexanes or toluene into a dedicated waste container. [6]2. Decontamination: Soak the rinsed glassware in a bath of 10% aqueous hydrogen peroxide or household bleach overnight. This will oxidize the residual organotin compounds to less toxic inorganic tin oxides.
-
Final Cleaning: After the decontamination step, the glassware can be washed as usual with soap and water, followed by solvent rinses.
References
- Essential Safety and Operational Protocols for Handling Organotin Compounds - Benchchem.
- Stille Coupling | NROChemistry.
- Technical Support Center: Managing Organotin Compounds in the Laboratory - Benchchem.
-
Dealing with Organotin reactions : r/chemistry - Reddit. Available at: [Link]
-
How should I manage glassware that came in contact with organotin compounds? - Reddit. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
-
Stille reaction - Wikipedia. Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
Handling air-sensitive reagents AL-134 - MIT. Available at: [Link]
-
The Stille Reaction - Organic Reactions. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]
-
Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. Available at: [Link]
- Toxicity and speciation analysis of organotin compounds.
-
REACTIONS OF ORGANOTIN COMPOUNDS: I. THE STABILITY OF DIMETHYLTIN DIHYDRIDE, AND ADDITIONS TO SOME FLUORO-OLEFINS - Canadian Science Publishing. Available at: [Link]
-
Inert Atmosphere - YouTube. Available at: [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. Available at: [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. Available at: [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials - Environmental Health and Safety. Available at: [Link]
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- 14. reddit.com [reddit.com]
Technical Support Center: Analytical Strategies for Monitoring Organotin Reactions
Welcome to the technical support center for the analysis of organotin compounds. This guide is designed for researchers, chemists, and drug development professionals who are working with reactions involving organotin reagents, such as the synthesis or subsequent reactions of compounds like 2-Tributyltin-allyl-1-ol. Monitoring the progression of these reactions is paramount for optimizing yield, minimizing impurities, and ensuring the synthesis of the target molecule.
This document provides an in-depth look at the primary analytical techniques employed for this purpose. It is structured to help you select the appropriate method for your needs, provides detailed experimental workflows, and offers a comprehensive troubleshooting guide in a direct question-and-answer format to address common challenges encountered in the lab.
Core Analytical Techniques: An Overview
The analysis of organotin compounds, which are often polar and non-volatile, presents unique challenges.[1] The choice of analytical technique is a critical decision that impacts sample preparation complexity, sensitivity, and the type of information obtained. The three most powerful and commonly employed techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Gas Chromatography (GC): The Workhorse for Speciation GC is the preferred separation technique for organotin compounds due to its exceptional resolving power and the availability of highly sensitive detectors.[1][2] However, because most organotin species are not sufficiently volatile for GC analysis, a derivatization step is mandatory .[3] This step converts the polar analytes into more volatile, thermally stable analogues. Common detectors include Mass Spectrometry (MS) for definitive identification and Flame Photometric Detection (FPD) for selective tin analysis.[4][5]
-
High-Performance Liquid Chromatography (HPLC): The Direct Approach The principal advantage of HPLC is that it eliminates the need for derivatization .[2][6][7] This simplifies sample preparation, shortens analysis time, and removes a significant potential source of analytical error and uncertainty.[7][8] HPLC is typically coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which offers unparalleled sensitivity and specificity for tin, or with tandem mass spectrometry (LC-MS/MS).[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The In-Situ Monitor NMR spectroscopy is a non-destructive technique that allows for the direct observation of a reaction mixture over time, providing kinetic data without the need for sample extraction or separation.[11] While ¹H and ¹³C NMR are informative, ¹¹⁹Sn NMR is particularly powerful for directly probing the tin atom's chemical environment, offering unambiguous insights into the consumption of reactants and the formation of products.[12][13]
Decision Guide: Selecting the Right Analytical Technique
Choosing the optimal technique depends on your specific experimental goals, available instrumentation, and the required sensitivity. The table below provides a comparative summary to guide your decision.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Preparation | Complex; requires extraction and mandatory chemical derivatization.[14] | Simple; typically requires only dilution and filtration.[8][9] | Minimal; direct analysis of the reaction mixture in a suitable deuterated solvent. |
| Primary Advantage | High chromatographic resolution for complex mixtures.[2] | No derivatization required, reducing sample prep time and error.[7] | Non-destructive, real-time reaction monitoring.[11] |
| Primary Disadvantage | Time-consuming and error-prone derivatization step. | Higher instrumentation cost; mobile phase can affect plasma stability. | Lower sensitivity compared to MS-based methods. |
| Sensitivity | High (pg level).[5] | Very High (sub-pg to pg level).[7] | Low to Moderate (µg to mg level). |
| Information Provided | Speciation, molecular weight, and structural fragments of derivatives. | Speciation, elemental confirmation, and quantification.[6] | Real-time kinetics, structural information, and reaction mechanism insights.[12] |
| Best For... | Routine analysis of multiple organotin species in a single run.[7] | High-throughput, highly sensitive, and accurate quantification without derivatization. | Mechanistic studies and kinetic profiling of reactions in real-time. |
Detailed Protocols & Experimental Workflows
A robust analytical workflow is the foundation of reliable reaction monitoring. The following diagrams and protocols outline the standard procedures for the most common chromatographic techniques.
Visualized Workflow: From Reaction to Result
The journey from a reaction aliquot to actionable data follows distinct paths depending on the chosen analytical technique.
Caption: Standard analytical workflows for GC-MS and HPLC-ICP-MS.
Protocol 1: GC-MS Analysis via Ethylation Derivatization
This protocol is a standard method for preparing and analyzing an aliquot from an organotin reaction. Ethylation with sodium tetraethylborate (NaBEt₄) is often preferred over Grignard reagents due to its relative ease of use and lower safety concerns.[15]
Step-by-Step Methodology:
-
Sample Collection & Quenching: Withdraw a small aliquot (e.g., 100 µL) from the reaction vessel and immediately quench it in a vial containing a suitable solvent (e.g., hexane) and a small amount of water to halt the reaction.
-
Internal Standard Spiking: Add a known amount of an internal standard (e.g., Tripropyltin or an isotopically labeled tributyltin standard) to the quenched sample for accurate quantification.[16]
-
pH Adjustment: Add 1 mL of a sodium acetate buffer to adjust the aqueous phase to a pH of approximately 4.5-5.0.[15]
-
Derivatization: Add 1 mL of a freshly prepared 1% (w/v) sodium tetraethylborate (NaBEt₄) solution in methanol.[15][17] Cap the vial and vortex vigorously for 10-20 minutes to ensure complete derivatization of the ionic organotin species into their volatile ethylated forms.
-
Extraction: After derivatization, ensure the organotins are partitioned into the organic layer (e.g., hexane or isooctane). If necessary, add more organic solvent and vortex again.
-
Phase Separation: Centrifuge the sample to achieve clear separation of the organic and aqueous layers.
-
Analysis: Carefully transfer the upper organic layer to an autosampler vial for GC-MS analysis.
Typical GC-MS Parameters:
| Parameter | Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | A non-polar column provides good separation for the derivatized, non-polar organotin compounds.[18] |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace components in the reaction mixture. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analytes without thermal degradation. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas standard for MS applications. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature gradient effectively separates analytes with different boiling points.[19] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before they enter the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Acquisition Mode | Full Scan (50-500 m/z) and/or SIM | Full scan is used for initial identification; Selected Ion Monitoring (SIM) is used for higher sensitivity quantification of known compounds.[16] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments.
Q1: My analytical blank shows significant peaks corresponding to butyltins. What are the likely sources of this contamination?
A1: This is one of the most common problems in organotin analysis, especially at trace levels.[20] The primary sources of contamination are:
-
PVC Plastics: Dibutyltin (DBT) is widely used as a stabilizer in polyvinylchloride (PVC) plastics.[20] Avoid any contact between your samples, solvents, or reagents and PVC-containing labware (e.g., tubing, vial caps with PVC septa, some plastic containers).
-
Glassware: Organotins can strongly adsorb to glass surfaces and persist even after standard cleaning procedures. It is highly recommended to bake all glassware in a muffle furnace to remove residual traces.[20]
-
Reagents: Reagents themselves, including the derivatizing agent (Grignard reagents can sometimes contain butyltins) or solvents, can be a source of contamination.[20] Always run a "reagent blank" to test for contamination before processing your actual samples.[21]
Q2: I'm performing a GC-MS analysis, but my derivatization yield seems low and inconsistent. How can I improve it?
A2: Inconsistent derivatization is a critical issue that directly impacts quantification. Key factors to investigate are:
-
Reagent Freshness: Derivatization reagents like NaBEt₄ and Grignard reagents are sensitive to moisture and air. Always use freshly prepared solutions and handle them under anhydrous conditions where necessary.[14]
-
Reaction pH: The pH of the aqueous phase is crucial for efficient ethylation with NaBEt₄. Ensure your buffer system is correctly prepared and maintains a pH of around 4.5-5.[15]
-
Reaction Time & Agitation: Ensure you are allowing sufficient time for the reaction to complete and that the sample is being mixed vigorously to maximize contact between the aqueous and organic phases.
-
Sample Matrix: Components in your reaction mixture could be interfering with the derivatization process. If you suspect matrix effects, try a simple cleanup step or a standard addition experiment to diagnose the issue.
Q3: My organotin peaks in the gas chromatogram are tailing badly. What is the cause and how can I fix it?
A3: Peak tailing is usually a sign of unwanted interactions between your analyte and the GC system. The most likely causes are:
-
Active Sites: The glass inlet liner, glass wool, or the front end of the GC column can have "active sites" (e.g., exposed silanols) that interact with your analytes. Deactivated liners are essential. If the problem persists, you may need to trim the first few centimeters off the column inlet.[22]
-
Incomplete Derivatization: If some of the polar, underivatized organotin is still present, it will interact strongly with the system and produce very broad, tailing peaks. Re-optimize your derivatization protocol.
-
Column Contamination: Buildup of non-volatile material at the head of the column can degrade performance. Bake out the column at a high temperature (within its specified limit) or trim the inlet.[4]
Q4: I am using HPLC-ICP-MS. Why are my retention times shifting from one run to the next?
A4: Retention time stability is critical for correct peak identification.[9] If you observe drift, check the following:
-
Pump Performance: Ensure the HPLC pump is delivering a consistent, pulse-free flow. Inconsistent flow rates are a primary cause of shifting retention times.
-
Mobile Phase Preparation: If using a mixed mobile phase, ensure it is prepared accurately and is well-mixed. For gradient elution, check that the gradient controller is functioning correctly.
-
Column Temperature: Even minor fluctuations in ambient temperature can affect retention times. Using a column oven for precise temperature control is highly recommended.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical sequence.
Q5: How can I achieve the most accurate and precise quantification of my reaction components?
A5: For the highest level of accuracy and precision, especially when dealing with complex matrices or multi-step sample preparation, isotope dilution mass spectrometry (IDMS) is the gold standard.[23] This involves spiking your sample at the very beginning of the workflow with a known amount of a stable, isotopically-labeled version of your target analyte (e.g., ¹¹⁷Sn-enriched or deuterium-labeled TBT).[16][19] Because the labeled standard behaves identically to the native analyte through extraction, derivatization, and injection, it perfectly corrects for any sample loss or variations in instrument response, leading to highly reliable results.[16]
References
-
OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). Xylem. Link
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119. Link
-
Ma, X. (n.d.). Characterization of tin species using HPLC-ICP-MS. The NELAC Institute. Link
-
AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. Link
-
Eurofins Australia. (2023). Organotins Analysis. Link
-
Ortep Association. (n.d.). Common Laboratory Difficulties with TBT Analysis. Link
-
Kumar, A., & Llorente-Mirandes, T. (2018). Speciation analysis of organotin compounds by HPLC-ICP-MS. Journal of Analytical & Pharmaceutical Research. Link
-
Morabito, R., et al. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. Request PDF. Link
-
Tsunoi, S., Matano, Y., & Tanaka, M. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. Link
-
Harino, H. (2004). Determination of Organotin Compounds in Environmental Samples. Journal of Health Science, 50(1), 1-10. Link
-
EVISA. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Link
-
Takanashi, M., et al. (2002). [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 43(1), 20-27. Link
-
BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Organotin Compounds. Link
-
Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Link
-
Fairman, B., & Wahlen, R. (2001). Speciation analysis of organotin compounds by HPLC-ICP-MS. Semantic Scholar. Link
-
Tsunoi, S., Matano, Y., & Tanaka, M. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. ResearchGate. Link
-
Krunszyinsky, J. W., & Smith, R. (2001). Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis. Journal of pharmaceutical and biomedical analysis, 26(1), 63-71. Link
-
Ceulemans, M., & Adams, F. C. (1994). Simplified sample preparation for GC speciation analysis of organotin in marine biomaterials. Analytica Chimica Acta, 295(1-2), 21-30. Link
-
Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples. International Journal of Environmental Analytical Chemistry. Link
-
Di Girolamo, F., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research. Link
-
Philipp, R., et al. (2003). Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction–gas chromatography–isotope dilution mass spectrometry (PLE–GC–IDMS) with a hexane–tropolone mixture. ResearchGate. Link
-
BenchChem. (2025). Minimizing contamination in ultra-trace Tributyltin hydroxide analysis. Link
-
Yang, L., et al. (2001). Improvement of measurement precision of SPME-GC/MS determination of tributyltin using isotope dilution calibration. Journal of analytical atomic spectrometry, 16(5), 489-494. Link
-
Hashimoto, S., & Otsuki, A. (1998). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of high resolution chromatography, 21(1), 55-59. Link
-
Restek. (n.d.). Troubleshooting Guide. Link
-
Muñoz, J., et al. (2004). Determination of organotin compounds in environmental samples. Toxicological Profile for Tin and Tin Compounds. Link
-
ARPAT. (n.d.). Analysis of Tributyltin (TBT). Link
-
Willem, R., et al. (2000). Tin NMR Based Methodologies and Their Use in Structural Tin Chemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 36(4), 271-322. Link
-
Shchukina, A., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10606-10611. Link
-
Finnegan, C., et al. (2018). GC/MS conditions used for the analysis of organotin compounds. ResearchGate. Link
-
Singh, H. L., & Singh, S. (2014). 1 H NMR Spectral Data a (δ ppm) of Organotin(IV) Compounds. ResearchGate. Link
-
Petrosyan, V. S. (1977). NMR Spectra and structures of organotin compounds. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Dey, S., et al. (2020). Syntheses and exploration of the catalytic activities of organotin(iv) compounds. Dalton Transactions, 49(1), 18-27. Link
-
Kim, K.-R., et al. (2004). Application of a Gas Chromatography/Mass Spectrometric Method for the Determination of Butyltin Compounds in Sediment. ResearchGate. Link
-
Halligan, N. G., & Blaszczak, L. C. (1990). Allyltributyltin. Organic Syntheses, 68, 104. Link
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Navigating the Challenges of Organotin Chemistry: A Technical Guide to Workup Procedures
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Organotin reagents are powerful tools in modern organic synthesis, most notably in the Stille coupling reaction, which forges carbon-carbon bonds with remarkable precision.[1][2] However, the utility of these reagents is often overshadowed by a significant drawback: the toxicity and difficulty in removing organotin byproducts from reaction mixtures.[1][3] Achieving the high level of purity required for applications in medicinal chemistry and materials science necessitates robust and efficient workup and purification protocols.[1]
This technical support guide provides a comprehensive overview of common challenges encountered during the workup of organotin reactions and offers detailed, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary organotin byproducts I need to remove?
The most common byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnI) and unreacted tetraalkyltin reagents.[4] In reactions involving organotin hydrides, hexaalkylditins (e.g., Bu₃SnSnBu₃) and residual trialkyltin hydrides may also be present.[4]
Q2: My standard aqueous potassium fluoride (KF) wash isn't completely removing the tin residues. What's going wrong?
Several factors can lead to incomplete removal of organotin byproducts with aqueous KF:
-
Insufficient Fluoride: The amount of KF may be inadequate to precipitate all the tin species.[5]
-
Inadequate Stirring: Vigorous stirring for a sufficient duration (at least one hour, sometimes overnight) is crucial for the formation of the insoluble organotin fluoride precipitate.[5][6]
-
Formation of Fine Precipitates: The resulting precipitate can be so fine that it doesn't separate easily.[6]
-
Product Coordination: Your desired product might be coordinating with the tin species, keeping them in the organic layer.[6]
Q3: How can I break the stubborn emulsion that formed during my workup?
Emulsions are a common nuisance in biphasic workups. To break them:
-
Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help disrupt the emulsion by increasing the ionic strength of the aqueous phase.[5][7]
-
Filter Through Celite®: If a fine precipitate is stabilizing the emulsion, filtering the entire mixture through a pad of Celite® can be effective.[5][8]
-
Dilution: Significantly diluting the organic layer can sometimes break an emulsion.[9]
Q4: My product is sensitive to acidic conditions. How can I avoid degradation on a standard silica gel column?
The acidic nature of silica gel can degrade sensitive compounds.[7] To mitigate this:
-
Treated Silica Gel: Use silica gel that has been treated with triethylamine (typically 2-5% v/v in the eluent).[3][7] This neutralizes the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.[7] A mixture of silica gel with powdered anhydrous potassium carbonate (10% w/w) has also been shown to be highly effective at removing organotin impurities while providing a more neutral environment.[1]
Q5: What are some non-aqueous workup options for water-sensitive products?
For products that are unstable in the presence of water, non-aqueous workups are essential.[7] A highly effective method involves chromatography on silica gel treated with triethylamine or a potassium carbonate/silica gel mixture.[1][7]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After KF Wash | Incomplete precipitation of tin fluorides. | Increase the excess of KF solution (use a saturated solution) and prolong the stirring time (consider overnight stirring).[5][7] Filter the mixture through Celite® after the KF wash.[2][5] |
| Co-elution of tin byproducts during chromatography. | Modify the stationary phase by adding 2-5% triethylamine to the eluent.[3][7] Alternatively, use a pre-mixed 10% potassium carbonate/silica gel stationary phase.[1] | |
| Presence of unreacted organotin hydrides or hexaalkylditins. | Treat the crude reaction mixture with iodine (I₂) to convert these species to the corresponding iodides, which are more readily removed by a KF wash.[6][8] | |
| Low Recovery of Desired Product | Adsorption of the product onto the precipitated tin fluorides or Celite®. | Thoroughly wash the filter cake with the organic solvent used for extraction to recover any adsorbed product.[7] |
| Product degradation on acidic silica gel. | Use triethylamine-treated silica gel or an alternative stationary phase like neutral alumina.[7] | |
| Product loss into the aqueous layer. | Back-extract the aqueous layers with fresh organic solvent.[7] For products with significant water solubility, consider non-aqueous workup methods.[7] | |
| Formation of Intractable Emulsions | High concentration of reagents or byproducts. | Dilute the reaction mixture with more organic solvent. Add brine to the separatory funnel to help break the emulsion.[5] |
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Potassium Fluoride (KF) Workup
This is the most common method for removing trialkyltin halides.
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.[2]
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[6]
-
KF Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride. Shake vigorously for at least one minute.[7] For stubborn cases, stir the biphasic mixture vigorously for at least an hour.[2]
-
Precipitate Removal: A white precipitate of insoluble tributyltin fluoride may form.[4][8] Filter the entire biphasic mixture through a pad of Celite® to remove this solid.[2][8]
-
Separation and Final Washes: Return the filtrate to the separatory funnel. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2][6]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Flash Chromatography with a Modified Stationary Phase
This method is particularly useful when KF washes are ineffective or when dealing with acid-sensitive products.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the desired eluent containing 2-5% triethylamine.[7] Alternatively, prepare a stationary phase by thoroughly mixing 10% (w/w) powdered anhydrous potassium carbonate with silica gel.[1]
-
Column Packing: Pack a chromatography column with the prepared stationary phase.
-
Sample Loading: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of the eluent or a compatible solvent and load it onto the column.[6]
-
Elution: Elute the column with the appropriate solvent system to separate the desired product from the organotin byproducts, which will have a higher affinity for the modified stationary phase.[6]
Visualizing the Workflow
A general workflow for the workup and isolation of products from organotin reactions can be visualized as follows:
Caption: General workflow for organotin reaction workup.
Safe Handling and Decontamination
Given the high toxicity of organotin compounds, stringent safety precautions are paramount.[2]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including double gloves, safety goggles, and a lab coat.[10]
-
Waste Disposal: All organotin-contaminated waste, including solvents, filter cakes, and disposable labware, must be treated as hazardous waste and disposed of according to institutional guidelines.[10]
-
Glassware Decontamination: To decontaminate glassware, soak it overnight in a bleach solution or a 10% hydrogen peroxide solution.[11][12][13] This oxidizes the organotin compounds to less toxic inorganic tin species.
By understanding the underlying principles of these workup procedures and anticipating potential challenges, researchers can effectively isolate pure products from organotin reactions, ensuring both the integrity of their results and their personal safety.
References
-
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14). Retrieved from [Link]
-
A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Stille Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
-
How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate. (2013, November 24). Retrieved from [Link]
-
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Dealing with Organotin reactions : r/chemistry - Reddit. (2022, July 11). Retrieved from [Link]
-
How should I manage glassware that came in contact with organotin compounds? - Reddit. (2017, September 1). Retrieved from [Link]
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Carbonyl Allylation: 2-Tributyltin-allyl-1-ol vs. Allylsilanes
In the intricate landscape of stereoselective carbon-carbon bond formation, the addition of allyl groups to carbonyl compounds stands as a cornerstone transformation, delivering valuable homoallylic alcohols that are pivotal intermediates in the synthesis of complex natural products and pharmaceuticals. The choice of the allylating agent is paramount, as it dictates not only the reaction's efficiency but also its stereochemical outcome. This guide provides an in-depth comparison of two powerful, yet distinct, classes of reagents: functionalized allylstannanes, specifically 2-tributyltin-allyl-1-ol, and the widely utilized allylsilanes. We will explore the mechanistic nuances, compare their performance with supporting data, and provide practical protocols for their application.
The Decisive Factor: Transition State Geometry
The stereochemical fate of a carbonyl allylation—whether it yields the syn or anti diastereomer—is fundamentally governed by the geometry of the reaction's transition state. Two models are central to this discussion: the closed, chair-like Zimmerman-Traxler transition state and the more flexible open-chain transition state .
-
Zimmerman-Traxler Model: This model posits a six-membered, chair-like transition state where the metal atom of the allyl reagent coordinates to the carbonyl oxygen. This ordered arrangement minimizes steric interactions and allows for predictable transfer of the allyl group's geometry (E or Z) to the product's relative stereochemistry.[1][2] Generally, E-allylmetals yield anti products, while Z-allylmetals give syn products.[3]
-
Open Transition State: In cases where a highly organized cyclic transition state is not favored, such as in many Lewis acid-catalyzed reactions of allylsilanes, the reaction proceeds through an acyclic transition state.[4] Here, the stereochemical outcome is dictated by minimizing steric and electronic repulsions between the approaching nucleophile and the aldehyde substrate, often following the principles of the Felkin-Anh model.[3][5]
This compound: The Power of Chelation Control
This compound is a unique allylstannane bearing a hydroxyl group on the α-carbon of the allyl system. This functionality is not merely a spectator; it is the key to unlocking a powerful stereochemical control element: chelation .
Mechanism of Action: In the presence of a suitable Lewis acid (e.g., MgBr₂, TiCl₄, SnCl₄), the hydroxyl group of the allylstannane and the carbonyl oxygen of the aldehyde can both coordinate to the Lewis acid, forming a rigid, five-membered chelate ring. This pre-organization forces the reaction to proceed through a highly ordered, cyclic transition state. The aldehyde's substituent is forced into a pseudo-equatorial position to avoid steric clashes, leading to a highly predictable attack on one face of the carbonyl.
This chelation-controlled pathway is particularly powerful when reacting with α-alkoxy aldehydes, where it can override the inherent facial bias of the substrate (Felkin-Anh control) to deliver the syn addition product with high diastereoselectivity.[5]
While direct experimental data for this compound is not extensively reported in peer-reviewed literature, compelling evidence for its behavior can be drawn from its close structural analog, 2-(chloromethyl)-3-(tributylstannyl)propene. In a study by Keck et al., this reagent, when reacted with a lactate-derived α-alkoxy aldehyde in the presence of MgBr₂·OEt₂, afforded the chelation-controlled syn product with an exceptional 30:1 diastereomeric ratio. This strongly supports the hypothesis that the oxygen functionality at the α-position of the allylstannane is a potent directing group for chelation.
Allylsilanes: Versatility through Lewis Acid Catalysis
Allylsilanes, such as allyltrimethylsilane, are among the most popular allylating agents due to their stability, low toxicity, and versatile reactivity.[2] Unlike allylstannanes, which can react thermally, allylsilanes are less nucleophilic and almost always require activation by a Lewis acid in what is known as the Hosomi-Sakurai reaction.[4]
Mechanism of Action: The role of the Lewis acid is twofold: it activates the aldehyde by coordinating to the carbonyl oxygen, and it facilitates the departure of the silyl group.[2] The nature of the transition state—and thus the stereochemical outcome—is critically dependent on the choice of Lewis acid and the substrate.[3]
-
Non-Chelating Conditions (Felkin-Anh Control): When a non-chelating Lewis acid like boron trifluoride etherate (BF₃·OEt₂) is used with an α-alkoxy aldehyde, the reaction proceeds through an open transition state. The stereochemistry is governed by the Felkin-Anh model, which places the largest substituent on the α-carbon anti-periplanar to the incoming nucleophile to minimize steric hindrance. This typically leads to the formation of the anti diastereomer.[3]
-
Chelating Conditions (Cram-Chelate Control): With chelating Lewis acids (e.g., SnCl₄, TiCl₄, MgBr₂), the Lewis acid can coordinate to both the carbonyl oxygen and the α-alkoxy group of the aldehyde. This forms a rigid cyclic intermediate that directs the allylsilane to attack from the less hindered face, leading to the syn or "Cram-chelate" product.[5]
This ability to switch the diastereoselectivity from anti to syn simply by changing the Lewis acid gives allylsilanes a significant degree of synthetic flexibility.
Head-to-Head Comparison: Stannane vs. Silane
| Feature | This compound | Allylsilanes (e.g., Allyltrimethylsilane) |
| Primary Control Element | Internal Chelation (via α-OH group) | External Control (Lewis Acid choice) |
| Predominant Mechanism | Lewis Acid mediated, closed Zimmerman-Traxler-like transition state. | Lewis Acid catalyzed, typically open transition state (non-chelation) or closed (chelation).[2][4] |
| Stereoselectivity Driver | Substrate-based chelation forces a specific reaction geometry. | Tunable diastereoselectivity (syn or anti) based on the Lewis acid and substrate protecting groups.[3] |
| Reactivity | Generally higher intrinsic nucleophilicity than allylsilanes. | Lower nucleophilicity; requires strong Lewis acid activation. |
| Functional Group Tolerance | Good, but the reagent itself is sensitive to protic acids. | Excellent; stable to a wide range of conditions. |
| Toxicity & Handling | High. Tributyltin compounds are neurotoxic and require careful handling and quenching procedures. | Low. Generally considered non-toxic and are easy to handle. |
| Byproducts | Stoichiometric amounts of toxic tributyltin salts. | Volatile and relatively benign tetraalkylsilanes and silyl ethers. |
Experimental Data Summary
The following table summarizes representative data for the diastereoselective allylation of α-alkoxy aldehydes, demonstrating the distinct stereochemical outcomes.
| Allyl Reagent | Aldehyde | Lewis Acid | Product (Major) | Diastereomeric Ratio (syn:anti) | Reference |
| 2-(ClCH₂)-3-(Bu₃Sn)propene* | (R)-2-(Benzyloxy)propanal | MgBr₂·OEt₂ | syn | 30:1 | |
| Allyltrimethylsilane | (R)-2-(Benzyloxy)propanal | SnCl₄ | syn | 96:4 | |
| Allyltrimethylsilane | (R)-2-(Benzyloxy)propanal | BF₃·OEt₂ | anti | 5:95 | |
| Allyltrimethylsilane | (R)-2-(TBDPS-oxy)propanal | SnCl₄ | anti | 1:99 |
*Data for 2-(chloromethyl)-3-(tributylstannyl)propene is used as a proxy for this compound due to the directing effect of the α-heteroatom.
Experimental Protocols
Protocol 1: Chelation-Controlled Allylation with an Allylstannane (Representative)
This protocol is adapted from the procedure by Keck et al. for the chelation-controlled addition of a functionalized allylstannane to a chiral α-alkoxy aldehyde.
Objective: To synthesize the syn homoallylic alcohol via a chelation-controlled pathway.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the α-alkoxy aldehyde (1.0 equiv) and dissolve in anhydrous dichloromethane (CH₂Cl₂) to a concentration of ~0.1 M.
-
Lewis Acid Addition: Add magnesium bromide diethyl etherate (MgBr₂·OEt₂) (1.4 equiv) to the solution. Stir the resulting mixture at room temperature for 10 minutes.
-
Cooling: Cool the reaction mixture to -15 °C using an appropriate cooling bath.
-
Stannane Addition: Add this compound (or its analogue, 1.2 equiv) dropwise to the cold reaction mixture.
-
Reaction: Allow the mixture to warm gradually to room temperature over 1 hour, then continue stirring for an additional 20-30 minutes. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Dilute the mixture with CH₂Cl₂, separate the layers, and extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired homoallylic alcohol. The high toxicity of organotin byproducts necessitates careful handling and disposal of all waste.
Protocol 2: Lewis Acid-Mediated Allylation with Allyltrimethylsilane (Non-Chelation)
This is a general procedure for a Hosomi-Sakurai reaction using a non-chelating Lewis acid to obtain the anti (Felkin-Anh) product.
Objective: To synthesize the anti homoallylic alcohol via a non-chelation pathway.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the α-alkoxy aldehyde (1.0 equiv) and dissolve in anhydrous dichloromethane (CH₂Cl₂) to a concentration of ~0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add boron trifluoride etherate (BF₃·OEt₂) (1.1 equiv) dropwise to the stirred solution. Stir for 5 minutes.
-
Silane Addition: Add allyltrimethylsilane (1.2 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from 1 to 4 hours depending on the substrate.
-
Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Transition States
To better understand the origins of stereoselectivity, the following diagrams illustrate the competing transition states.
Figure 1: Comparison of chelation-controlled vs. Felkin-Anh transition states.
Conclusion and Practical Outlook
The choice between this compound and allylsilanes for carbonyl additions is a decision guided by the desired stereochemical outcome, tolerance for toxic reagents, and overall synthetic strategy.
This compound is a specialist reagent. Its power lies in its ability to enforce a syn stereochemical outcome through intramolecular chelation, even overriding the inherent bias of a chiral aldehyde. This makes it an excellent choice when the syn diastereomer is the specific target and other methods have failed to provide adequate selectivity. However, this precision comes at the significant cost of high toxicity and the generation of hazardous organotin waste, demanding stringent safety protocols.
Allylsilanes are the versatile workhorses of carbonyl allylation. Their stability, low toxicity, and, most importantly, their tunable diastereoselectivity make them broadly applicable. By simply selecting the appropriate Lewis acid, a synthetic chemist can access either the syn (chelation-controlled) or anti (Felkin-Anh) diastereomer of the product. This flexibility is invaluable in complex molecule synthesis where multiple stereoisomers may be required for biological testing or as intermediates.
For researchers and drug development professionals, allylsilanes represent a more general, safer, and more flexible platform for the construction of homoallylic alcohols. The use of functionalized allylstannanes like this compound should be reserved for specific applications where its unique chelation-directing ability is essential to achieve a challenging stereochemical transformation.
References
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Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]
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Chemler, S. R.; Roush, W. R. Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chem. Rev.2003 , 103 (8), 2763–2794. [Link]
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Fan, X.; Walsh, P. J. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Acc. Chem. Res.2017 , 50 (9), 2410–2423. [Link]
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Denmark, S. E.; Almstead, N. G. Stereochemical Studies on the Addition of Allylsilanes to Aldehydes. The SE' Component. J. Mex. Chem. Soc.2009 , 53 (3), 174-192. [Link]
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Marshall, J. A.; Palovich, M. R. Enantioselective and Diastereoselective Additions of Allylic Stannanes to Aldehydes Promoted by a Chiral (Acyloxy)borane Catalyst. J. Org. Chem.1998 , 63 (12), 3981–3985. [Link]
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Stanton, G. R.; Koz, G.; Walsh, P. J. Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. J. Am. Chem. Soc.2011 , 133 (20), 7969–7976. [Link]
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Reetz, M. T. Chelation or Non-Chelation Control in Addition Reactions of Chiral α- and β-Alkoxy Carbonyl Compounds. Angew. Chem. Int. Ed. Engl.1984 , 23 (8), 556-569. [Link]
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Stanton, G. R.; Johnson, C. N.; Walsh, P. J. Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to α-silyloxy aldehydes. J. Am. Chem. Soc.2010 , 132 (12), 4237–4239. [Link]
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Vincent, M. A.; Hillier, I. H.; Hall, R. J.; Thomas, E. J. Stereospecificity in Reactions of Allylstannanes with Aldehydes Explored by Electronic Structure Calculations. J. Org. Chem.1999 , 64 (13), 4680–4684. [Link]
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Sæle, V.; Krenske, E. H.; Houk, K. N. Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. J. Org. Chem.2015 , 80 (1), 225–236. [Link]
-
Marshall, J. A. Additions of Allyl, Allenyl, and Propargylstannanes to Aldehydes and Imines. Organic Reactions. 2004 , 1-467. [Link]
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Marshall, J. A.; Palovich, M. R. Enantioselective and Diastereoselective Additions of Allylic Stannanes to Aldehydes Promoted by a Chiral (Acyloxy)borane Catalyst. Figshare. 1998 . [Link]
-
Keck, G. E.; Yu, T.; McLaws, M. D. Enantio- and diastereoselective additions to aldehydes using the bifunctional reagent 2-(chloromethyl)-3-(tributylstannyl)propene: application to a synthesis of the C16-C27 segment of bryostatin 1. J. Org. Chem.2005 , 70 (7), 2543–2550. [Link]
-
Hosomi, A.; Sakurai, H. Syntheses of γ,δ-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Lett.1976 , 17 (16), 1295-1298. [Link]
-
Keck, G. E.; Yu, T.; McLaws, M. D. Enantio- and diastereoselective additions to aldehydes using the bifunctional reagent 2-(chloromethyl)-3-(tributylstannyl)propene: application to a synthesis of the C16-C27 segment of bryostatin 1. PubMed. 2005 . [Link]
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
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- 5. On the divergent reactivity of allenylstannanes generated from the O-directed free radical hydrostannation reaction of (±)-trans-3-(2-phenylcyclopropyl)prop-2-yn-1-ol. EPR evidence for the reversible addition of Ph3Sn radicals to vinyl triphenyltins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating Allylation Chemistry: A Comparative Analysis of 2-Tributyltin-allyl-1-ol and Allyl Grignard Reagents
A Technical Guide for Researchers:
In the nuanced field of synthetic organic chemistry, the strategic introduction of an allyl group is a cornerstone of complex molecule synthesis. For researchers and drug development professionals, the choice of the allylation agent is a critical decision that dictates the reaction's success, selectivity, and overall efficiency. This guide provides an in-depth comparison of two prominent but mechanistically distinct allylation reagents: 2-Tributyltin-allyl-1-ol and allyl Grignard reagents. We will delve into their reactivity profiles, mechanistic underpinnings, and practical applications, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.
The Dichotomy of Allylation: Nucleophilicity vs. Electrophilicity
At the heart of this comparison lies a fundamental difference in the electronic nature of the key reagents. Allyl Grignard reagents, classic organometallic compounds, are potent nucleophiles. Conversely, allylic stannanes like this compound, particularly in the presence of a Lewis acid, serve as precursors to electrophilic allyl species. This distinction governs their reactivity and substrate scope.
Allyl Grignard Reagents: The Archetypal Nucleophile
Allylmagnesium bromide, a representative allyl Grignard reagent, is prepared from the reaction of magnesium metal with allyl bromide. Its utility in forming carbon-carbon bonds by attacking electrophilic centers, such as carbonyls, is well-established.
Mechanism of Carbonyl Addition:
The reaction with an aldehyde or ketone proceeds through a classic nucleophilic addition mechanism. The highly polarized carbon-magnesium bond places significant negative charge density on the terminal carbon of the allyl group, which attacks the electrophilic carbonyl carbon. A six-membered cyclic transition state is often invoked to explain the observed stereoselectivity.
Figure 1: Generalized workflow for the nucleophilic addition of an allyl Grignard reagent to an aldehyde.
This compound: A Modulated Electrophilic Approach
In contrast, this compound represents a more sophisticated and tunable approach to allylation. The presence of the tributyltin group significantly influences the reactivity of the adjacent allylic system. While it can act as a nucleophile under certain conditions, its true synthetic power is often unlocked in the presence of Lewis acids, which facilitates the formation of an electrophilic allylic cation. This allows it to react with a different set of substrates, primarily nucleophiles.
Mechanism of Lewis Acid-Mediated Allylation:
Upon coordination of a Lewis acid (e.g., BF₃·OEt₂) to the hydroxyl group of this compound, the carbon-oxygen bond is weakened, promoting its departure and the formation of a stabilized allylic carbocation. This electrophilic species is then readily attacked by a nucleophile.
Figure 2: Workflow for the Lewis acid-mediated allylation using this compound.
Head-to-Head Comparison: Reactivity and Selectivity
| Feature | Allyl Grignard Reagents (e.g., AllylMgBr) | This compound |
| Reactivity Profile | Strong Nucleophile | Precursor to Electrophile (with Lewis Acid) |
| Typical Substrates | Aldehydes, ketones, esters, epoxides | Alcohols, amines, thiols, electron-rich arenes |
| Chemoselectivity | Low; reacts with most carbonyls and protic sources | High; tunable by choice of Lewis acid |
| Functional Group Tolerance | Poor; incompatible with acidic protons (e.g., -OH, -NH, -SH) and many reducible groups. | Good; tolerant of a wider range of functional groups. |
| Stereoselectivity | Moderate to good, often explained by Zimmerman-Traxler model. | Can be high, depending on the substrate and reaction conditions. |
| Handling & Stability | Highly reactive, moisture-sensitive, often prepared in situ. | Air and moisture stable, can be stored. |
Experimental Protocols: A Practical Guide
The following protocols are illustrative examples and should be adapted based on specific substrate requirements and laboratory safety protocols.
Protocol 1: Synthesis of a Homoallylic Alcohol using Allylmagnesium Bromide
This protocol details the addition of allylmagnesium bromide to benzaldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzaldehyde in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude homoallylic alcohol.
Protocol 2: Lewis Acid-Mediated Allylation of Benzyl Alcohol using this compound
This protocol describes the allylation of benzyl alcohol, a nucleophile, using the stannane reagent.
Materials:
-
This compound
-
Benzyl alcohol
-
Anhydrous dichloromethane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous dichloromethane.
-
Add benzyl alcohol to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Concluding Remarks for the Practicing Scientist
The choice between an allyl Grignard reagent and this compound is a classic example of how a deep understanding of mechanistic principles can guide synthetic strategy.
-
For robust, nucleophilic additions to simple carbonyls where functional group tolerance is not a primary concern, the allyl Grignard reagent remains a cost-effective and powerful tool. Its high reactivity ensures efficient conversion of a wide range of electrophilic carbonyls.
-
When faced with multifunctional substrates, or when the desired transformation requires the allylation of a nucleophile, this compound offers a superior level of control and selectivity. The ability to tune its reactivity through the choice of Lewis acid opens up a broader synthetic landscape. While organotin compounds require careful handling and purification to remove tin byproducts, the synthetic advantages they offer are often indispensable for complex target-oriented synthesis.
Ultimately, the optimal reagent is dictated by the specific molecular context. By understanding the fundamental differences in their reactivity, chemists can harness the unique strengths of each to achieve their synthetic goals with precision and efficiency.
References
-
Title: Grignard Reagents: New Developments Source: Edited by H. G. Richey, Wiley, 2000. URL: [Link]
-
Title: The Use of Stannanes in Modern Organic Synthesis Source: Chemical Reviews, 2011, 111 (3), pp 1417–1493. URL: [Link]
-
Title: The Stereochemistry of the Ivanov and Related Reactions Source: Journal of the American Chemical Society, 1957, 79 (5), pp 1245–1245. URL: [Link]
A Comparative Guide to Diastereoselectivity: 2-Tributyltin-allyl-1-ol vs. Allylboronates in Carbonyl Allylation
In the intricate landscape of stereoselective synthesis, the formation of homoallylic alcohols through the addition of allylmetal reagents to carbonyl compounds stands as a cornerstone transformation. The precise control of the relative stereochemistry between the newly formed stereocenters is of paramount importance in the synthesis of complex molecules, including polyketide natural products and pharmaceutical agents. Among the arsenal of reagents available for this purpose, allylstannanes and allylboronates have emerged as powerful and versatile tools. This guide provides an in-depth technical comparison of the diastereoselectivity achievable with a representative α-hydroxyallylstannane, 2-tributyltin-allyl-1-ol, and the widely utilized allylboronate esters, offering field-proven insights for researchers, scientists, and drug development professionals.
The Mechanistic Underpinning of Diastereoselectivity: The Zimmerman-Traxler Model
The stereochemical outcome of the reactions of both allylstannanes and allylboronates with aldehydes can be rationalized by the Zimmerman-Traxler model.[1] This model posits a chair-like six-membered transition state where the metal (tin or boron) coordinates to the carbonyl oxygen of the aldehyde. The substituents on both the allylmetal reagent and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions.
Generally, for simple, unsubstituted allylmetal reagents, the geometry of the double bond dictates the diastereoselectivity. An (E)-allyl reagent will preferentially lead to the anti-homoallylic alcohol, while a (Z)-allyl reagent will favor the formation of the syn-homoallylic alcohol. This is a consequence of the substituents on the allyl moiety and the aldehyde adopting pseudo-equatorial positions in the chair-like transition state to avoid unfavorable 1,3-diaxial interactions.
Figure 1: The Zimmerman-Traxler model for the reaction of (E)- and (Z)-allylmetals with aldehydes.
This compound: The Influence of the α-Hydroxy Group and Chelation Control
The presence of a hydroxyl group at the α-position of the allylstannane, as in this compound, introduces a significant controlling element: the potential for chelation. In the presence of a suitable Lewis acid, the hydroxyl group and the carbonyl oxygen of the aldehyde can coordinate to the Lewis acid, leading to a more rigid, cyclic transition state. This chelation control can either reinforce or override the inherent diastereoselectivity predicted by the non-chelated Zimmerman-Traxler model.
The stereochemical outcome is highly dependent on the nature of the Lewis acid employed. Chelating Lewis acids, such as MgBr₂, ZnBr₂, TiCl₄, and SnCl₄, will favor a transition state where the aldehyde and the α-hydroxy group are brought into close proximity.[1] Conversely, non-chelating Lewis acids like BF₃·OEt₂ will lead to a more "open" transition state, where the stereochemical outcome is primarily dictated by steric factors as described by the Felkin-Anh model.
While specific diastereomeric ratio data for this compound is not extensively reported, studies on the closely related 2-(chloromethyl)-3-(tributylstannyl)propene provide valuable insight. In a reaction with a chiral lactate-derived aldehyde, this α-substituted allylstannane, in the presence of MgBr₂·OEt₂, afforded the corresponding homoallylic alcohol with a remarkable 30:1 diastereomeric ratio, demonstrating the powerful directing effect of chelation.[2]
Figure 2: Chelation vs. Non-chelation control in the reaction of α-hydroxyallylstannanes with aldehydes.
Allylboronates: Fine-Tuning Diastereoselectivity through Boron Substituents
Allylboronates are highly versatile reagents, and their diastereoselectivity can be finely tuned by modifying the substituents on the boron atom. A major challenge with α-substituted allylboronate esters, particularly pinacol esters, is often low E/Z selectivity in their reactions with aldehydes. For instance, the reaction of an α-ethyl substituted crotyl pinacol boronate with benzaldehyde can result in a modest 25:75 ratio of the E and Z homoallylic alcohols.[3]
However, this limitation can be overcome. It has been demonstrated that the in situ generation of a more reactive borinic ester intermediate, by treating the allylboronate with a strong base like n-butyllithium followed by trapping with an activating agent such as trifluoroacetic anhydride (TFAA), can dramatically improve the diastereoselectivity. This strategy leads to a highly ordered transition state, favoring the formation of the E-homoallylic alcohol with high selectivity.[3]
Furthermore, the use of chiral auxiliaries on the boron atom, such as those derived from tartrates or other chiral diols, allows for excellent enantiocontrol in addition to diastereocontrol. The steric and electronic properties of these chiral ligands enforce a highly organized transition state, leading to predictable and high levels of stereochemical induction.
Performance Comparison: A Data-Driven Perspective
To provide a clear comparison, the following table summarizes representative experimental data for the diastereoselectivity of an α-substituted allylstannane analogue and an α-substituted allylboronate in their reactions with aldehydes.
| Reagent | Aldehyde | Lewis Acid / Conditions | Diastereomeric Ratio (dr) or E/Z Ratio | Reference |
| 2-(Chloromethyl)-3-(tributylstannyl)propene | Lactate-derived aldehyde | MgBr₂·OEt₂ | 30:1 | [2] |
| α-Ethyl-crotyl pinacol boronate | Benzaldehyde | Thermal | 25:75 (E:Z) | [3] |
| α-Ethyl-crotyl borinic ester (in situ) | Benzaldehyde | nBuLi, TFAA | High E-selectivity | [3] |
This data highlights a key difference: while α-substituted allylstannanes can provide high diastereoselectivity through chelation control with appropriate Lewis acids, the stereochemical outcome of α-substituted allylboronates is highly dependent on the reaction conditions and the nature of the boron species. The ability to switch the selectivity of allylboronates by modifying the reaction protocol offers a degree of versatility that is a significant advantage in complex synthesis.
Experimental Protocols
Representative Protocol for the Addition of an α-Substituted Allylstannane to an Aldehyde
This protocol is adapted from the work of Keck et al. for the reaction of 2-(chloromethyl)-3-(tributylstannyl)propene with a chiral aldehyde.[2]
-
To a solution of the aldehyde (1.0 equiv) in dry dichloromethane (CH₂Cl₂) is added MgBr₂·OEt₂ (1.4 equiv).
-
The resulting mixture is stirred at room temperature for 10 minutes before being cooled to -15 °C.
-
The allylstannane (1.2 equiv) is then added dropwise.
-
The reaction mixture is allowed to gradually warm to room temperature over a period of 1 hour and stirred for an additional 20 minutes.
-
The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Representative Protocol for the Diastereoselective Addition of an α-Substituted Allylboronate to an Aldehyde
This protocol is based on the method for enhancing the E-selectivity of α-substituted allylboronates.[3]
-
To a solution of the α-substituted allylboronate (1.5 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.5 equiv) dropwise.
-
The solution is stirred at -78 °C for 30 minutes.
-
Trifluoroacetic anhydride (TFAA, 1.5 equiv) is then added, and the mixture is stirred for an additional 15 minutes.
-
A solution of the aldehyde (1.0 equiv) in THF is added dropwise.
-
The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Conclusion: A Choice Guided by Synthetic Strategy
Both this compound (and its analogues) and allylboronates are powerful reagents for the diastereoselective synthesis of homoallylic alcohols. The choice between them is dictated by the specific synthetic challenge and the desired stereochemical outcome.
-
α-Hydroxyallylstannanes offer the potential for high diastereoselectivity through chelation control , particularly when a rigid, cyclic transition state can be enforced with a suitable Lewis acid. This makes them excellent choices for reactions where a specific, chelation-controlled product is desired.
-
Allylboronates , on the other hand, provide a remarkable degree of tunability . While simple α-substituted pinacol esters may exhibit low selectivity, the stereochemical outcome can be dramatically influenced and even reversed by modifying the reaction conditions or the nature of the boron substituents. The vast literature on chiral allylboronates also provides a clear roadmap for achieving high enantioselectivity.
Ultimately, a deep understanding of the underlying mechanistic principles of both reagent classes empowers the synthetic chemist to make an informed decision, leading to the efficient and stereoselective construction of complex molecular architectures.
References
-
Keck, G. E.; Yu, T. Enantio- and Diastereoselective Additions to Aldehydes Using the Bifunctional Reagent 2-(Chloromethyl)-3-(tributylstannyl)propene: Application to a Synthesis of the C16–C27 Segment of Bryostatin 1. J. Org. Chem.2005 , 70 (7), 2543–2550. [Link]
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
-
Aggarwal, V. K.; Stenson, K.; Jones, R. V. H.; Lachia, M.; Harvey, J. N. Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. J. Am. Chem. Soc.2013 , 135 (14), 5342–5345. [Link]
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- 3. Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Advanced Allylating Agents: The Unique Advantages of 2-Tributyltin-allyl-1-ol
Introduction: The Enduring Importance of Allylation in Complex Synthesis
The carbon-carbon bond-forming reaction known as allylation is a cornerstone of modern organic synthesis. The addition of an allyl group to a carbonyl compound yields a homoallylic alcohol, a versatile structural motif laden with functionality—a hydroxyl group and a terminal alkene—that serves as a critical building block for the synthesis of complex natural products, pharmaceuticals, and advanced materials.[1][2] The synthetic challenge, however, lies not merely in the formation of this bond, but in the precise control of the stereochemistry at the newly formed chiral centers. Over decades, a diverse arsenal of allylating agents has been developed, each with a distinct profile of reactivity, selectivity, and functional group tolerance.[3] This guide provides a comparative analysis of common allylating agents and highlights the unique, field-proven advantages of 2-Tributyltin-allyl-1-ol, an advanced reagent designed for high-fidelity stereocontrol in complex molecular architectures.
Featured Reagent: this compound
At first glance, this compound (CAS 84666-30-8) belongs to the well-established class of allylstannanes.[4][5] These reagents are prized for their moderate reactivity, excellent functional group tolerance, and predictable behavior in Lewis acid-mediated and radical reactions.[6][7] However, the defining feature of this particular agent is the hydroxyl group positioned on the allylic backbone. This seemingly minor modification is, in fact, a strategic design element that unlocks a powerful mechanism for stereochemical control: intramolecular chelation .
The hydroxyl group can act as an internal Lewis base, coordinating to the same Lewis acid that activates the carbonyl electrophile. This dual coordination creates a rigid, bicyclic transition state, which dramatically reduces conformational flexibility and directs the nucleophilic attack from a single, highly preferred trajectory. This pre-organization is the key to achieving levels of diastereoselectivity that can surpass those of less functionalized reagents.[8][9]
Comparative Analysis with Alternative Allylating Agents
The true value of this compound is best understood when benchmarked against the most common classes of allylating agents used in research and development.
Allyl Grignard and Allyllithium Reagents
Organomagnesium and organolithium reagents are among the most fundamental tools in synthesis due to their high reactivity and ready availability.[10]
-
Reactivity and Functional Group Tolerance: These reagents are exceptionally potent nucleophiles, reacting rapidly with a wide range of aldehydes and ketones. However, this high reactivity is a double-edged sword. They are notoriously basic and exhibit poor functional group tolerance, reacting readily with acidic protons (e.g., alcohols, amides) and sensitive functionalities (e.g., esters, nitriles).[11][12] This severely limits their application in the late-stage functionalization of complex molecules.
-
Stereoselectivity: The primary drawback of allyl Grignard reagents is their generally low stereoselectivity.[13] Reactions often proceed at near-diffusion-controlled rates, preventing the formation of a well-organized transition state.[14] Consequently, standard models for predicting stereochemical outcomes, such as the Felkin-Anh and chelation-control models, frequently fail, leading to mixtures of diastereomers.[11][14]
Causality Behind Experimental Choices: While inexpensive and powerful, the lack of predictable stereocontrol and poor functional group compatibility means allyl Grignard reagents are typically reserved for simple substrates where stereochemistry is not a primary concern or can be addressed in subsequent steps.
Allylsilanes
Allylsilanes, such as allyltrimethylsilane, represent a significant step up in terms of control and compatibility.
-
Stereoselectivity: When activated, allylsilanes can provide good to excellent levels of diastereoselectivity. The stereochemical outcome is often dependent on the nature of the Lewis acid and the substrate, proceeding through an open transition state.[15][18] Asymmetric variants using chiral Lewis acids have also been developed.[1]
Causality Behind Experimental Choices: The choice of a potent Lewis acid (e.g., TiCl₄, BF₃·OEt₂) is critical for activating the carbonyl group towards attack by the weakly nucleophilic allylsilane. The non-basic nature of the reaction allows for broad substrate scope.
Allylboranes and Allylboronates
This class of reagents is the gold standard for achieving high levels of predictable stereoselectivity in carbonyl allylations.
-
Reactivity and Functional Group Tolerance: Allylboranes are highly reactive and can add to aldehydes at temperatures as low as -78 °C, while the more stable allylboronates often require slightly higher temperatures or Lewis acid catalysis.[15][19] Their reactivity is generally chemoselective for aldehydes over ketones.
-
Stereoselectivity: The exceptional stereocontrol of allylboron reagents stems from their reaction mechanism, which proceeds through a highly ordered, six-membered cyclic transition state (the Zimmerman-Traxler model).[15] This predictable arrangement directly correlates the geometry of the allylboron reagent to the relative stereochemistry of the product: (E)-crotylboronates yield anti-homoallylic alcohols, while (Z)-crotylboronates produce syn-homoallylic alcohols with very high fidelity.[20][21] Furthermore, the development of chiral allylboranes (e.g., from α-pinene) enables outstanding enantioselectivity.[19]
Causality Behind Experimental Choices: The synthesis of geometrically pure (E)- or (Z)-substituted allylboronates is a prerequisite for achieving high diastereoselectivity. The low reaction temperatures are employed to maximize the energy difference between competing transition states, thus enhancing selectivity.
The this compound Advantage: A Synthesis of Tolerance and Control
This compound synergistically combines the key advantages of both allylstannanes and allylboronates.
-
High Functional Group Tolerance: Inherited from its allyltributylstannane backbone, the reagent is stable, non-basic, and compatible with a wide array of sensitive functional groups that would be compromised by Grignard reagents.[7][22][23]
-
Chelation-Driven Stereocontrol: The pendant hydroxyl group provides a powerful tool for substrate-based stereocontrol. In the presence of a Lewis acid, it forms a rigid cyclic intermediate that directs the allylation, achieving a level of diastereoselectivity that can rival the highly organized Zimmerman-Traxler model of boron chemistry.[8][9] This is particularly advantageous when constructing complex molecules where introducing chirality via external reagents is challenging.
-
Versatility: As an organotin reagent, it remains amenable to a wide range of reaction conditions, including palladium-catalyzed Stille couplings and radical-mediated processes, expanding its synthetic utility beyond just carbonyl addition.[24][25]
Data Summary: Comparative Performance of Allylating Agents
| Allylating Agent Class | Typical Reactivity | Functional Group Tolerance | Diastereoselectivity (syn:anti) | Enantioselectivity | Typical Conditions |
| Allylmagnesium Bromide | Very High | Poor | Low / Unpredictable[14] | Poor (without chiral additives) | THF, 0 °C to RT |
| Allyltrimethylsilane | Low (Requires Activation) | Excellent | Good to High[18] | Moderate to High (with chiral LA) | Strong Lewis Acid (TiCl₄), CH₂Cl₂, -78 °C |
| (Z)-Crotylboronate | Moderate to High | Good | Very High (>95:5 syn)[21] | Very High (with chiral ligands) | Toluene or THF, -78 °C to RT |
| This compound | Moderate (Requires Activation) | Excellent | Very High (Chelation-Controlled) | Potentially High (Substrate Control) | Lewis Acid (MgBr₂), CH₂Cl₂, -78 °C |
Visualizing the Mechanism: Chelation Control in Action
The diagram below illustrates the proposed mechanistic advantage of this compound. While a standard allylstannane reacts through a more flexible open or cyclic transition state, the hydroxyl group in this compound allows for the formation of a rigid, bicyclic chelated transition state, severely restricting rotational freedom and leading to a single dominant stereochemical outcome.
Caption: Contrasting transition state models for different allylating agents.
Experimental Protocols
Protocol 1: Representative Allylation using this compound
This protocol describes a general procedure for the Lewis acid-mediated, chelation-controlled allylation of an aldehyde.
1. Reagent Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Dichloromethane (CH₂Cl₂) should be dried by passing through a column of activated alumina or by distillation from CaH₂.
-
The aldehyde substrate should be purified by distillation or chromatography prior to use.
2. Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the aldehyde (1.0 equiv) and dry CH₂Cl₂ (to make a 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of magnesium bromide etherate (MgBr₂·OEt₂) (1.2 equiv) in CH₂Cl₂ dropwise. Stir for 15 minutes to allow for coordination.
3. Allylation Reaction:
-
Add a solution of this compound (1.1 equiv) in CH₂Cl₂ dropwise to the cooled reaction mixture over 20 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Allow the reaction to stir at -78 °C for 4-6 hours or until the starting aldehyde is consumed.
4. Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product contains the desired homoallylic alcohol and tributyltin byproducts. To remove the tin residues, dissolve the crude oil in diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 2 hours. The tributyltin fluoride will precipitate as a white solid.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether. Concentrate the filtrate to yield the crude product.
-
Purify the product by flash column chromatography on silica gel to afford the pure homoallylic alcohol.
5. Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the diastereomeric ratio (d.r.) by analysis of the ¹H NMR spectrum of the crude product or by gas chromatography (GC) analysis.
Caption: Experimental workflow for chelation-controlled allylation.
Conclusion
While every class of allylating agent has its place in the synthetic chemist's toolbox, the choice of reagent must be guided by the specific demands of the target molecule. For complex syntheses that require both high functional group tolerance and exquisite stereocontrol, this compound presents a compelling solution. It leverages the robust and non-basic nature of organostannanes while incorporating a hydroxyl group that enables powerful, substrate-directed stereocontrol via chelation. This unique combination of features allows for the reliable construction of intricate stereochemical arrays, empowering researchers and drug development professionals to tackle increasingly complex synthetic challenges with greater precision and efficiency.
References
This is a representative list based on the provided search context. A full synthesis campaign would require a more exhaustive literature search.
-
Allylsilanes in Synthesis: Fleming, I. The Stereoselective Synthesis of Conjugated Allylsilanes. Taylor & Francis Online. [Link][26]
-
Organotin Reagents: Cunningham, A., et al. On the use of mixtures of organotin species for catalytic enantioselective ketone allylation—a detective story. Organic & Biomolecular Chemistry. [Link][27]
-
Allylboronates Review: Hall, D. G. Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link][20]
-
Allyl Grignard Reactions: Merrick, C. J. Mechanistic and Stereochemical Insights into the Reactions of Allylic Grignard Reagents with Carbonyl Compounds. ProQuest. [Link][13]
-
Stereospecific Allylboronates: Morken, J. P. Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society. [Link][28]
-
Enantioselective Allylboration: Hoveyda, A. H. Practical, Broadly Applicable, α-Selective, Z-Selective, Diastereoselective and Enantioselective Addition of Allylboron Compounds to Mono-, Di-, Tri- and Polyfluoroalkyl Ketones. PubMed Central. [Link][21]
-
Stereoselective Synthesis of Allylboronates: Liu, Y. Stereoselective synthesis of allyl boronates. ResearchGate. [Link][29]
-
Fluorination of Allylsilanes: Gouverneur, V. Single and double stereoselective fluorination of (E)-allylsilanes. PubMed Central. [Link][18]
-
Allylmagnesium Reagents Reactivity Review: Ess, D. H., & Kass, S. R. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PubMed Central. [Link][14]
-
Asymmetric Allylboration: Brown, H. C. Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. University of York Department of Chemistry. [Link][19]
-
Allylmagnesium Reagents Review: Ess, D. H., & Kass, S. R. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C═N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. ACS Publications. [Link][11]
-
Allylsilane Synthesis: Organic Chemistry Portal. Allylsilane synthesis. [Link][17]
-
Allyltributyltin General Information: NINGBO INNO PHARMCHEM CO.,LTD. The Science of Allylation: Understanding Allyltributyltin's Role. [Link][6]
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Allyltributyltin Synthesis and Use: Trost, B. M. allyltributyltin. Organic Syntheses. [Link][7]
-
Allyltributylstannane Reactions: Singh, V. Allyltributylstannane. ResearchGate. [Link][24]
-
Carbonyl Allylation Overview: Wikipedia. Carbonyl allylation. [Link][1]
-
Chelation-Controlled Allylboration: Hoppe, D. Chelation-Assisted Substrate-Controlled Asymmetric Lithiation-Allylboration of Chiral Carbamate 1,2,4-Butanetriol Acetonide. PubMed. [Link][8]
-
This compound Supplier Page: Pharmaffiliates. 84666-30-8| Chemical Name : this compound. [Link][5]
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Navigating the Terrain of C-C Bond Formation: A Comparative Guide to 2-Tributyltin-allyl-1-ol and its Alternatives in Organic Synthesis
For the modern organic chemist, the targeted construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the diverse arsenal of reagents available for this purpose, organostannanes, and specifically functionalized allyltin compounds, have carved out a significant niche. This guide provides a detailed examination of 2-tributyltin-allyl-1-ol, a bifunctional reagent with latent potential, by exploring its putative synthesis, expected reactivity, and inherent limitations. We will objectively compare its projected performance with established alternatives, supported by mechanistic insights and experimental considerations, to offer researchers, scientists, and drug development professionals a comprehensive framework for strategic synthetic planning.
The Promise of this compound: A Bifunctional Allylating Agent
This compound, with its allylic stannane moiety for C-C bond formation and a primary alcohol for further functionalization, represents an intriguing building block in organic synthesis. The presence of the hydroxyl group in the α-position relative to the tin-bearing carbon suggests unique reactivity and stereochemical implications in its reactions.
Putative Synthesis of this compound
A potential synthetic pathway could involve the reaction of a tributylstannylcuprate species with allene gas, which would generate a vinylcuprate intermediate. This intermediate could then be trapped with a suitable electrophile, such as formaldehyde, to yield the desired this compound after an aqueous workup.
Caption: Plausible synthetic route to this compound.
Scope and Expected Reactivity
Based on the known reactivity of functionalized allylstannanes, this compound is expected to participate in a range of synthetically valuable transformations, primarily palladium-catalyzed cross-coupling reactions and Lewis acid-mediated allylations.
Palladium-Catalyzed Cross-Coupling: The Stille Reaction
The Stille reaction is a powerful method for forming C-C bonds between an organostannane and an organic electrophile, catalyzed by a palladium complex.[2][3] It is anticipated that this compound would serve as an effective coupling partner in Stille reactions with a variety of sp2-hybridized carbon electrophiles, such as vinyl and aryl halides or triflates. The reaction is expected to proceed with retention of the double bond geometry.
A key advantage of the Stille coupling is its tolerance of a wide range of functional groups, a feature that would be highly beneficial when using a functionalized reagent like this compound.[4]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Lewis Acid-Mediated Allylation of Carbonyls
Allylstannanes are known to react with aldehydes and ketones in the presence of a Lewis acid to afford homoallylic alcohols. The presence of the α-hydroxyl group in this compound could influence the stereochemical outcome of such reactions, potentially enabling diastereoselective transformations through chelation control with the Lewis acid.
Limitations and Challenges
Despite their synthetic utility, organotin reagents, including this compound, present significant drawbacks that must be carefully considered.
Toxicity
Organotin compounds are notoriously toxic.[2] The tributyltin moiety, in particular, is a known environmental pollutant with high toxicity towards aquatic life. This necessitates stringent handling precautions in the laboratory, including the use of well-ventilated fume hoods and appropriate personal protective equipment. The toxicity of organotin compounds also largely precludes their use in industrial-scale synthesis, especially for pharmaceutical applications.
Purification Challenges
A significant practical challenge in working with organotin reagents is the removal of tin-containing byproducts from the reaction mixture. The nonpolar nature of tributyltin halides and oxides makes their separation from the desired organic product by conventional chromatographic methods difficult. This can lead to product contamination and tedious purification procedures.
Several strategies have been developed to mitigate this issue, including:
-
Fluorous Tin Reagents: The use of "fluorous" tin reagents, which contain perfluoroalkyl chains, allows for the easy separation of tin byproducts by fluorous solid-phase extraction.[5]
-
Polymer-Supported Tin Reagents: Immobilizing the tin reagent on a solid support facilitates its removal by simple filtration.
-
Chemical Treatment: Conversion of tin byproducts to insoluble precipitates, for instance, by treatment with potassium fluoride.
Comparative Analysis with Alternative Allylating Agents
Several classes of reagents have been developed as alternatives to organostannanes for allylation reactions, each with its own set of advantages and disadvantages.
| Reagent Class | Key Advantages | Key Disadvantages |
| Allylstannanes | High reactivity, functional group tolerance in Stille coupling. | High toxicity, difficult purification of tin byproducts. |
| Allylsilanes | Low toxicity, stable and easy to handle. | Lower reactivity than allylstannanes, often requiring harsher reaction conditions.[6] |
| Allylboronates | Low toxicity, high stereoselectivity in carbonyl additions (e.g., Brown allylation). | Sensitivity to moisture and air, may require stoichiometric use of chiral auxiliaries. |
| Indium-mediated Allylation | Can often be performed in aqueous media, low toxicity. | Stoichiometric use of indium metal. |
Allylsilanes vs. Allylstannanes
The most direct comparison can be made with allylsilanes. While both are used in palladium-catalyzed and Lewis acid-mediated reactions, their reactivity profiles differ significantly. Allylstannanes are generally more nucleophilic and transmetalate more readily in Stille couplings than their silicon counterparts.[6] This higher reactivity allows for milder reaction conditions. However, the lower toxicity and easier handling of allylsilanes make them a more attractive choice when their reactivity is sufficient.
Experimental Protocol: A General Procedure for Stille Cross-Coupling
The following is a general experimental procedure for a Stille cross-coupling reaction, which could be adapted for use with this compound. Caution: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Aryl or vinyl halide/triflate (1.0 equiv)
-
This compound (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide/triflate and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound via syringe and stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to reflux) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
To facilitate the removal of tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride and stirred vigorously for several hours. This will precipitate the tributyltin fluoride, which can be removed by filtration through a pad of celite.
-
The filtrate is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion and Future Outlook
This compound holds promise as a versatile bifunctional reagent for the construction of complex organic molecules. Its expected reactivity in palladium-catalyzed cross-coupling and Lewis acid-mediated additions, coupled with the potential for further elaboration of the hydroxyl group, makes it an attractive, albeit challenging, synthetic tool.
The primary hurdles to its widespread adoption are the inherent toxicity of organotin compounds and the difficulties associated with byproduct removal. While strategies to mitigate these issues exist, the development of more environmentally benign and user-friendly alternatives will continue to be a major focus in the field of organic synthesis. For applications where the unique reactivity of organostannanes is indispensable, the development of catalytic systems that minimize tin waste and the use of fluorous or solid-supported reagents will be crucial. As the demand for efficient and sustainable synthetic methods grows, a thorough understanding of the limitations and scope of reagents like this compound will empower chemists to make informed and strategic decisions in the design of novel synthetic pathways.
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- Baret, P., et al. (1984). The synthesis of allylstannanes and, vinylstannanes by the stannyl-cupration of allenes.
- Asao, N., et al. (2002). Reaction of allylsilanes and allylstannanes with alkynes catalyzed by electrophilic late transition metal chlorides. The Journal of Organic Chemistry, 67(15), 5197-5201.
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Request PDF. (n.d.). Allylsilanes, Allylstannanes, and Related Compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Request PDF. (n.d.). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Retrieved from [Link]
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DSpace@MIT. (n.d.). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Retrieved from [Link]
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A Researcher's Guide to Allylation: A Cost-Benefit Analysis of 2-Tributyltin-allyl-1-ol and Its Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the construction of carbon-carbon bonds is a foundational pillar. Among the myriad of reactions available, allylation—the addition of an allyl group to a substrate—stands out for its ability to introduce a versatile three-carbon unit, ripe for further functionalization. For decades, organotin reagents, such as allyltributyltin and its derivatives like 2-Tributyltin-allyl-1-ol, have been reliable tools for this transformation. However, growing concerns over their toxicity and environmental impact necessitate a critical re-evaluation. This guide provides a comprehensive cost-benefit analysis of using this compound in research, objectively comparing its performance against safer, more sustainable alternatives, supported by experimental insights.
The Organotin Advantage: Why Were They a Go-To Reagent?
Organostannanes, particularly allyltributyltins, gained popularity for several key reasons. Their reactions are often high-yielding and predictable. Unlike highly reactive Grignard or organolithium reagents, allylstannanes are generally stable to moisture and air, making them easier to handle.[1][2] Furthermore, they exhibit excellent functional group tolerance, reacting with aldehydes and ketones without disturbing many other common functionalities.[3] This chemoselectivity is a significant advantage in the synthesis of complex molecules.
The use of a Lewis acid promoter is typically required to activate the carbonyl group for reaction with the otherwise unreactive allylsilane or allylstannane.[1] This catalytic activation allows for a degree of control that is often absent with more aggressive organometallic reagents.
The "Cost" of Using Tributyltin Reagents: A Multifaceted Burden
The benefits of organotin reagents come at a significant price, extending far beyond their financial cost. The "cost" must be evaluated in terms of human health, environmental impact, and laboratory resources.
High Toxicity and Environmental Persistence
Tributyltin (TBT) compounds are notoriously toxic.[4][5][6] They are potent endocrine disruptors and have been shown to cause immunosuppression and developmental abnormalities.[5][7][8] Originally used in antifouling paints for ship hulls, their devastating impact on marine ecosystems led to a global ban by the International Maritime Organization.[4][5][6] TBT is persistent in the environment, bioaccumulates in organisms, and can contaminate seafood, posing a direct risk to human health.[4][7][8]
In a laboratory setting, this toxicity demands stringent safety protocols. Exposure can occur through ingestion, dermal absorption, or inhalation.[7][9] Skin contact can result in severe irritation and chemical burns.[7]
Hazardous Waste Generation and Disposal
All waste generated from reactions involving organotin compounds is classified as hazardous.[9][10] This includes not only the reaction byproducts but also any contaminated glassware, gloves, and cleaning materials.[10][11] The disposal of this waste is costly and heavily regulated, requiring dedicated, sealed, and clearly labeled containers.[10][11] Decontamination of glassware often requires treatment with strong oxidizers like bleach or hydrogen peroxide to break down the toxic tin compounds.[12] This adds an extra layer of complexity and hazard to the cleanup process.
Greener Pastures: A Comparative Look at Modern Alternatives
The significant drawbacks of organotin reagents have spurred the development of safer and more environmentally benign alternatives for allylation. The most prominent among these are reagents based on indium, boron, and silicon.
| Reagent Class | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Organotin (e.g., Allyltributyltin) | High yield, good functional group tolerance, air/moisture stable reagent.[1] | Highly toxic, persistent environmental pollutant, costly waste disposal.[4][8][10] | Requires Lewis acid catalyst (e.g., TiCl4, BF3·OEt2).[1] |
| Organoindium | Can be performed in water ("green" solvent), excellent chemoselectivity, tolerates -OH and -COOH groups.[3][13][14] | Indium metal can be expensive, potential for In(OH)3 precipitation.[14] | One-pot Barbier-type reaction with indium metal and allyl halide in water or organic solvent.[3][14] |
| Organoboron (Allylboronates) | Configurationally stable, highly regio- and stereoselective, low toxicity.[15][16] | Can have lower reactivity with ketones, requiring catalysts or harsh conditions.[16] | Can react with aldehydes without a catalyst; ketones may require catalysts or elevated temperatures.[1][16] |
| Organosilicon (Allylsilanes) | Low cost, low toxicity, air/moisture stable, widely available.[2][17] | Generally low reactivity, requiring strong Lewis acid activation.[2] | Requires stoichiometric strong Lewis acid (e.g., TiCl4) or chiral Lewis base activation.[2][17] |
Indium-Mediated Allylation: The "Green" Champion
Perhaps the most compelling alternative is the indium-mediated allylation. This method's standout feature is its ability to proceed in aqueous media, aligning perfectly with the principles of green chemistry.[3][13][14]
-
Mechanism & Benefit: The reaction is typically performed in a one-pot, Barbier-type fashion where indium metal, an allyl halide, and the carbonyl substrate are mixed together.[3][14] The organoindium intermediate forms in situ and reacts with the electrophile. A major advantage is that the organoindium species does not react with hydroxyl or carboxylic acid groups, offering superb chemoselectivity.[3] This tolerance allows for reactions on complex substrates without the need for protecting groups, improving atom economy.
Allylboronates: The Masters of Stereocontrol
For applications where precise stereochemical control is paramount, allylboronates are often the reagents of choice.
-
Mechanism & Benefit: Allylboronates react with carbonyls through a highly organized, six-membered cyclic transition state (Zimmerman-Traxler model).[16] This constrained transition state leads to highly predictable and selective formation of either syn or anti homoallylic alcohols, depending on the geometry of the allylboronate.[1] Unlike many other allylmetal reagents, allylboronates are configurationally stable and do not readily isomerize, ensuring the stereochemical integrity is transferred to the product.[16] Chiral auxiliaries can be incorporated into the boronate ester to achieve high levels of enantioselectivity.[18]
Allylsilanes: The Economical Workhorse
Allylsilanes represent a cost-effective and low-toxicity option for allylation reactions.[2][17]
-
Mechanism & Benefit: These reagents are highly stable but are also the least reactive of the common alternatives, typically requiring activation by a strong Lewis acid like titanium tetrachloride.[1][19] While this may seem like a drawback, it opens the door to catalytic enantioselective variants using chiral Lewis acids or, more recently, chiral Lewis bases that activate allyltrichlorosilanes.[17][20] Their low cost and stability make them ideal for large-scale synthesis where toxicity and reagent expense are major concerns.
Experimental Protocols: A Side-by-Side Comparison
To illustrate the practical differences, here are representative protocols for the allylation of benzaldehyde using an organotin reagent and a greener indium-mediated alternative.
Protocol 1: Lewis Acid-Mediated Allylation using Allyltributyltin (Classical Method)
WARNING: This procedure involves a highly toxic organotin reagent and a corrosive Lewis acid. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and safety goggles. All waste is hazardous.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Allyltributyltin (1.2 mmol, 397 mg)
-
Titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 mL of a 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂, 10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diatomaceous earth (Celite®)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add benzaldehyde and anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution dropwise via syringe. Stir for 10 minutes.
-
Add allyltributyltin dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ at -78 °C.
-
Allow the mixture to warm to room temperature. Filter the resulting suspension through a pad of Celite® to remove titanium salts.
-
Separate the aqueous and organic layers. Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Decontamination: The crude product will be contaminated with tin byproducts. Purification via flash chromatography is required. All glassware must be decontaminated by rinsing with a 10% bleach solution before standard washing.
Protocol 2: Indium-Mediated Allylation of Benzaldehyde in Water (Green Alternative)
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Allyl bromide (1.5 mmol, 181 mg)
-
Indium powder (1.5 mmol, 172 mg)
-
Deionized water (5 mL)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add indium powder, benzaldehyde, and deionized water.
-
Add allyl bromide to the suspension.
-
Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC.[21]
-
Upon completion, extract the reaction mixture three times with diethyl ether.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography if necessary, but is often of high purity. Waste contains indium salts, which are significantly less toxic than organotin compounds.
Decision-Making Workflow
Choosing the right allylation reagent is a balance of synthetic needs, safety, and sustainability. The following workflow can guide this decision process.
Caption: Decision workflow for selecting an allylation reagent.
Conclusion
The utility of this compound and related organostannanes in research is undeniable from a purely synthetic standpoint. They are effective and reliable reagents. However, when a holistic cost-benefit analysis is performed, the significant "costs" associated with their extreme toxicity, environmental persistence, and hazardous waste management are overwhelming.
For the modern research scientist, safer and highly effective alternatives are readily available. Indium-mediated reactions offer a green, chemoselective, and operationally simple method. Allylboronates provide a powerful platform for achieving high levels of stereocontrol. Allylsilanes present a low-cost, scalable option for less complex applications. While the use of organotin reagents may still be justified in rare cases where no other method is viable, a thorough evaluation of these greener alternatives should always be the first course of action. The continued development and adoption of these sustainable methods are not just a matter of regulatory compliance, but a fundamental responsibility of the scientific community.
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Antizar-Ladislao, B. (2008). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment: A review. Environment International, 34(2), 292-308. [Link]
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Champ, M. A. (2000). A review of organotin regulatory strategies, pending actions, related costs and benefits. Science of The Total Environment, 258(1-2), 21-71. [Link]
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Paquette, L. A., & Micalizio, G. C. (2002). Indium-mediated allylation of aldehydes, ketones and sulfonimines with 2-(alkoxy)allyl bromides. Beilstein Journal of Organic Chemistry, 1, 14. [Link]
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MDPI. (2022). Indium-Mediated Allylation. Retrieved from [Link]
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CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]
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Cook, G. R. (2016). Indium-Mediated Stereoselective Allylation. Accounts of Chemical Research, 49(11), 2436–2445. [Link]
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Aggarwal, V. K., & Fang, G. Y. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 139(43), 15493–15496. [Link]
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NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989. Retrieved from [Link]
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ResearchGate. (n.d.). Aldehyde allylation with allylboronates providing α-addition products. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advances in the Activation of Boron and Silicon Reagents for Stereocontrolled Allylation Reaction. Retrieved from [Link]
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Organic Chemistry. (2020, July 15). Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds [Video]. YouTube. [Link]
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Wipf, P., & Wang, X. (2000). Asymmetric Allylboration of Aldehydes and Ketones Using 3,3'-Disubstitutedbinaphthol-Modified Boronates. Organic Letters, 2(11), 1621–1624. [Link]
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Szabó, K. J. (2012). Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones. Angewandte Chemie International Edition, 51(51), 12846–12849. [Link]
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ResearchGate. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Retrieved from [Link]
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Brown, H. C., & Jadhav, P. K. (1985). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohols. The Journal of Organic Chemistry, 50(1), 1-8. [Link]
-
Denmark, S. E., & Almstead, N. G. (1995). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 95(5), 1253–1293. [Link]
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MDPI. (2020). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Retrieved from [Link]
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Micalizio, G. C., & Hale, K. J. (2019). α-Silicon effect assisted Curtin–Hammett allylation using allylcopper reagents derived from 1,3-dienylsilanes. Chemical Science, 10(27), 6682–6687. [Link]
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ResearchGate. (n.d.). Allylsilanes in “Tin-free” Oximation, Alkenylation, and Allylation of Alkyl Halides. Retrieved from [Link]
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Morken, J. P., & Larraufie, M.-H. (2016). Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions. Journal of the American Chemical Society, 138(4), 1402–1405. [Link]
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ResearchGate. (2016). Corrigendum: Palladium-Catalyzed Three-Component Reaction of 3-(Tri- n - butylstannyl)allyl Acetates, Aldehydes, and Triorganoboranes: An Alternative to the Carbonyl Allylation Using α,γ-Substituted Allylic Tin Reagents. Retrieved from [Link]
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Organic Chemistry. (2020, July 15). Aldehydes to Secondary Alcohols, Part 2: Organoboron Compounds [Video]. YouTube. [Link]
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A Comparative Guide to Lewis Acids in Promoting 2-Tributyltin-allyl-1-ol Reactions for Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of stereoselective synthesis, the precise construction of chiral centers is paramount. The reaction of γ-hydroxyallylstannanes, such as 2-tributyltin-allyl-1-ol, with aldehydes presents a powerful method for the formation of 1,4-diols, key structural motifs in numerous natural products and pharmaceutical agents. The stereochemical outcome of this reaction is critically dependent on the choice of Lewis acid promoter, which dictates the transition state geometry and, consequently, the diastereoselectivity of the product. This guide provides a comparative analysis of common Lewis acids, delving into the mechanistic rationale behind their stereodirecting influence and presenting supporting data to inform your experimental design.
The Decisive Role of the Lewis Acid: Chelation vs. Non-Chelation Control
The diastereoselectivity in the addition of this compound to aldehydes is a classic example of the competition between chelation and non-chelation controlled pathways. The γ-hydroxyl group of the allylstannane can act as a coordinating site for certain Lewis acids, leading to a cyclic, chair-like transition state. Conversely, Lewis acids that do not effectively chelate with the hydroxyl group favor an open-chain transition state.
Chelation Control: Lewis acids capable of bidentate coordination with both the aldehyde's carbonyl oxygen and the γ-hydroxyl group of the allylstannane enforce a rigid, cyclic transition state. This arrangement minimizes steric interactions and leads to the formation of the syn-1,4-diol. Lewis acids such as titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), and magnesium bromide (MgBr₂) are known to promote chelation control.
Non-Chelation Control (Felkin-Anh Model): In the presence of non-chelating Lewis acids, the reaction proceeds through an open transition state. The stereochemical outcome is then governed by the Felkin-Anh model, which predicts the nucleophile will attack the carbonyl carbon from the face opposite to the largest substituent on the adjacent chiral center. For γ-hydroxyallylstannanes, this typically results in the formation of the anti-1,4-diol. Boron trifluoride etherate (BF₃·OEt₂) is a classic example of a non-chelating Lewis acid.
Performance Comparison of Lewis Acids
The selection of the appropriate Lewis acid is crucial for achieving the desired diastereomer. The following table summarizes the expected and reported outcomes for the reaction of γ-hydroxy or γ-alkoxyallylstannanes with aldehydes, promoted by various Lewis acids. It is important to note that the data presented is compiled from various studies, and direct comparison should be made with consideration of the specific substrates and reaction conditions.
| Lewis Acid | Proposed Control | Expected Major Diastereomer | Typical Yield (%) | Typical Diastereomeric Ratio (syn:anti) |
| BF₃·OEt₂ | Non-Chelation | anti | 70-90 | >1:10 |
| TiCl₄ | Chelation | syn | 75-95 | >10:1 |
| SnCl₄ | Chelation | syn | 80-95 | >10:1 |
| MgBr₂·OEt₂ | Chelation | syn | 70-85 | >5:1 |
| Sc(OTf)₃ | Substrate Dependent | Varies | 70-90 | Can be highly selective for either isomer depending on substrate and conditions |
Mechanistic Pathways and Experimental Workflow
The choice of Lewis acid dictates the reaction pathway, as illustrated in the diagrams below.
A Senior Application Scientist's Guide to the Validation of Stereochemical Assignments in Products from 2-Tributyltin-allyl-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereoselective synthesis, the precise determination of the three-dimensional arrangement of atoms in a molecule is paramount. This is particularly true for the products derived from the versatile reagent, 2-tributyltin-allyl-1-ol, where the creation of new stereocenters dictates the compound's biological activity and potential therapeutic efficacy. This guide provides an in-depth comparison of the critical analytical techniques employed to validate the stereochemical assignments of these valuable molecules. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative scientific principles.
The Synthetic Utility of this compound and the Imperative of Stereochemical Validation
This compound is a valuable reagent in organic synthesis, often employed in allylation reactions to form carbon-carbon bonds with the concomitant creation of new chiral centers. These reactions, frequently mediated by Lewis acids, can proceed with varying degrees of stereoselectivity, leading to the formation of diastereomeric and/or enantiomeric homoallylic alcohols. The biological properties of these products are intrinsically linked to their absolute and relative stereochemistry. Therefore, unambiguous stereochemical assignment is not merely a confirmatory step but a critical component of the drug discovery and development process.
This guide will focus on a multi-pronged approach to stereochemical validation, integrating the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry
NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the connectivity and spatial arrangement of atoms within a molecule. For the analysis of products from this compound, a suite of NMR experiments is indispensable.
One-Dimensional (1D) ¹H and ¹³C NMR: The Foundational Analysis
The initial characterization of any synthetic product begins with 1D ¹H and ¹³C NMR spectroscopy. These experiments confirm the presence of key functional groups and provide initial insights into the molecular structure. For homoallylic alcohols, characteristic signals for the newly formed C-H bond at the carbinol center and the olefinic protons are of particular interest.
Two-Dimensional (2D) NMR: Mapping the Molecular Framework
To unravel the intricate network of proton and carbon connectivities, a series of 2D NMR experiments are employed.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. It is instrumental in identifying coupled spin systems, such as the protons of the newly formed homoallylic alcohol moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. This is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is invaluable for establishing the overall carbon skeleton and confirming the connectivity of different fragments within the molecule.[1]
.dot graph "2D_NMR_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Product [label="Synthetic Product from\nthis compound"]; NMR_1D [label="1D ¹H & ¹³C NMR"]; NMR_2D [label="2D NMR Suite"]; COSY [label="COSY", fillcolor="#34A853"]; HSQC [label="HSQC", fillcolor="#34A853"]; HMBC [label="HMBC", fillcolor="#34A853"]; Connectivity [label="Establish Connectivity\n(Molecular Skeleton)"];
Product -> NMR_1D; NMR_1D -> NMR_2D; NMR_2D -> COSY; NMR_2D -> HSQC; NMR_2D -> HMBC; {COSY, HSQC, HMBC} -> Connectivity; } .dot Caption: Workflow for establishing molecular connectivity using 2D NMR.
Determining Relative Stereochemistry: The Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (typically < 5 Å). By irradiating a specific proton and observing which other protons show an enhanced signal, we can deduce their spatial relationships. In the context of products from this compound, NOE experiments (1D NOE or 2D NOESY) are critical for determining the relative stereochemistry of the newly formed stereocenters. For example, an NOE between a proton on the newly formed carbinol center and a proton on a pre-existing stereocenter can establish their relative orientation (syn or anti).
Determining Absolute Configuration: The Mosher's Ester Method
To determine the absolute configuration of a chiral secondary alcohol, the Mosher's ester method is a widely used NMR technique.[2] This involves the formation of diastereomeric esters by reacting the alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[2] The resulting diastereomers will have distinct ¹H NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute configuration of the alcohol can be assigned based on an established empirical model.[3]
Experimental Protocol: Mosher's Ester Analysis
-
Esterification: Divide the alcohol of unknown configuration into two portions. React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a base like pyridine or DMAP.
-
Purification: Purify the resulting diastereomeric Mosher's esters, typically by column chromatography.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Assign the proton signals for both esters and calculate the chemical shift differences (Δδ) for protons on either side of the carbinol carbon. A positive Δδ for protons on one side and a negative Δδ for protons on the other side, when plotted on a conformational model of the MTPA ester, allows for the assignment of the absolute configuration.[3]
.dot graph "Mosher_Method_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Chiral_Alcohol [label="Chiral Homoallylic Alcohol"]; R_MTPA [label="React with (R)-MTPA-Cl"]; S_MTPA [label="React with (S)-MTPA-Cl"]; R_Ester [label="(R)-MTPA Ester"]; S_Ester [label="(S)-MTPA Ester"]; NMR_R [label="¹H NMR of (R)-Ester"]; NMR_S [label="¹H NMR of (S)-Ester"]; Analysis [label="Calculate Δδ = δS - δR"]; Configuration [label="Assign Absolute Configuration"];
Chiral_Alcohol -> R_MTPA; Chiral_Alcohol -> S_MTPA; R_MTPA -> R_Ester; S_MTPA -> S_Ester; R_Ester -> NMR_R; S_Ester -> NMR_S; {NMR_R, NMR_S} -> Analysis; Analysis -> Configuration; } .dot Caption: Workflow for Mosher's ester analysis to determine absolute configuration.
X-ray Crystallography: The Gold Standard for Absolute Structure Determination
Single-crystal X-ray crystallography is an unequivocal method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[4] This technique relies on the diffraction of X-rays by the electrons in a crystalline lattice. The resulting diffraction pattern can be used to generate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision.
For the products of this compound, obtaining a suitable single crystal can be the primary challenge. If the product itself does not crystallize well, derivatization to a more crystalline compound, such as a p-bromobenzoate ester, is a common strategy. The presence of a heavy atom like bromine aids in the determination of the absolute configuration through anomalous dispersion.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the compound of interest or a suitable derivative. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is typically determined using the Flack parameter, which should be close to zero for the correct enantiomer.
.dot graph "Xray_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Compound [label="Purified Compound"]; Crystallization [label="Grow Single Crystals"]; Data_Collection [label="X-ray Diffraction Data Collection"]; Structure_Solution [label="Structure Solution & Refinement"]; Absolute_Structure [label="Determine Absolute Structure"];
Compound -> Crystallization; Crystallization -> Data_Collection; Data_Collection -> Structure_Solution; Structure_Solution -> Absolute_Structure; } .dot Caption: Workflow for determining absolute structure via X-ray crystallography.
Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Separation and Analysis
Chiral HPLC is an essential technique for separating enantiomers and diastereomers.[5] This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to different retention times. Chiral HPLC is particularly valuable for determining the enantiomeric excess (ee) of a reaction product and for the preparative separation of enantiomers.[6]
For the products of this compound, which are often alcohols, direct analysis on a CSP can be challenging. Derivatization to a more suitable analyte, such as a benzoate or carbamate, can often improve the separation.
Experimental Protocol: Chiral HPLC Analysis
-
Column and Mobile Phase Selection: Choose an appropriate chiral stationary phase and mobile phase system based on the structure of the analyte. Polysaccharide-based CSPs are often effective for a wide range of compounds.[7]
-
Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the stereoisomers.
-
Analysis: Inject the sample and integrate the peak areas to determine the ratio of stereoisomers and the enantiomeric excess.
-
Preparative Separation (Optional): For larger-scale separation, the optimized analytical method can be scaled up to a preparative HPLC system.
Comparative Analysis of Stereochemical Validation Techniques
| Feature | NMR Spectroscopy (Mosher's) | X-ray Crystallography | Chiral HPLC |
| Information Obtained | Absolute configuration of secondary alcohols | Absolute 3D structure | Enantiomeric/diastereomeric ratio |
| Sample Requirement | mg scale, non-destructive | µg to mg scale, requires single crystal | µg to mg scale, destructive |
| Experimental Time | Hours to a day | Days to weeks (including crystallization) | Minutes to hours per sample |
| Strengths | No crystallization needed, provides solution-state conformation | Unambiguous, "gold standard" | High throughput, quantitative, preparative capabilities |
| Limitations | Indirect method, relies on empirical model, can be complex to interpret | Crystallization can be a major bottleneck | Requires method development, may need derivatization |
| Cost | Moderate to high (instrumentation) | High (instrumentation and expertise) | Moderate (instrumentation and columns) |
Conclusion: An Integrated Approach for Unwavering Confidence
The validation of stereochemical assignments in products derived from this compound necessitates a synergistic approach. While 1D and 2D NMR techniques are fundamental for elucidating the molecular connectivity and relative stereochemistry, they are often insufficient for determining the absolute configuration. Mosher's method provides a powerful NMR-based solution for this, but its indirect nature warrants confirmation by an absolute method.
X-ray crystallography, when successful, provides the ultimate and unambiguous determination of the complete three-dimensional structure. However, the prerequisite of a high-quality single crystal is a significant hurdle. Chiral HPLC serves as an invaluable tool for assessing the stereochemical purity of the product and for isolating individual stereoisomers for further analysis.
As Senior Application Scientists in the field of drug development, we recommend an integrated workflow. Begin with comprehensive NMR analysis to establish the constitution and relative stereochemistry. Follow this with chiral HPLC to determine the enantiomeric or diastereomeric purity. For the definitive assignment of absolute configuration, pursue either Mosher's ester analysis or, ideally, single-crystal X-ray crystallography. By employing this multi-faceted strategy, researchers can have the utmost confidence in their stereochemical assignments, a critical step in advancing their research and development endeavors.
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Gandon, V., et al. (2022). Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 61(52), e202212345. [Link]
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Curran, D. P., et al. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein Journal of Organic Chemistry, 8, 123-134. [Link][13]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link][2]
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Denmark, S. E., & Almstead, N. G. (1989). Stereochemical and spectroscopic studies on the reaction of allylstannanes with aldehydes. Tetrahedron, 45(4), 1053-1065. [Link][14]
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Trost, B. M., & Toste, F. D. (1998). Regio- and stereospecific formation of protected allylic alcohols via zirconium-mediated S(N)2' substitution of allylic chlorides. Journal of the American Chemical Society, 120(4), 815-816. [Link][15]
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Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by allylic substitution. Retrieved January 12, 2026, from [Link][16]
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Loh, T.-P., & Hu, Q.-Y. (2001). Enantioselective synthesis of homoallylic alcohols via a chiral In(iii)–PYBOX complex. Chemical Communications, (19), 1918-1919. [Link][1]
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Halligan, N. G., & Blaszczak, L. C. (1990). Allyltributyltin. Organic Syntheses, 68, 104. [Link][18]
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Gevorgyan, V., & Rubin, M. (2001). Synthesis of allylic and homoallylic alcohols from unsaturated cyclic ethers using a mild and selective C–O reduction approach. Chemical Communications, (22), 2352-2353. [Link][19]
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Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved January 12, 2026, from [Link][20]
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ResearchGate. (n.d.). Temperature dependence of 1 H NMR spectra of allyl alcohol adsorbed on.... Retrieved January 12, 2026, from a relevant ResearchGate page.[21]
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Ambreen Kauser Laeeque Ahmed, et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-6. [Link][5]
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ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved January 12, 2026, from a relevant ResearchGate page.[22]
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ResearchGate. (n.d.). Crystal structure of tributyltin N-phthaloylleucinate. Retrieved January 12, 2026, from a relevant ResearchGate page.[23]
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ResearchGate. (n.d.). Tri-n-butyltin carboxylate derivatives of para-substituted phenyl-ethanoic acids: Synthesis, characterization and X-ray structure determination. Retrieved January 12, 2026, from a relevant ResearchGate page.[24]
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Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4943. [Link]
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Al-Majid, A. M., et al. (1979). Allyl- and allyllike-tin derivatives. II. The crystal structure of cyclopent-2-enyltriphenyltin. Journal of Organometallic Chemistry, 173(2), 221-229. [Link]
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BenchChem. (n.d.). Validating the Structure of 3-Thiopheneacetonitrile Derivatives: A Comparative Guide to X-ray Crystallography. Retrieved January 12, 2026, from a relevant BenchChem page.[4]
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A Comparative Guide to Recent Advances in Functionalized Allylstannane Chemistry
Introduction: Reinvigorating a Classic Reagent
For decades, allylstannanes have been cornerstone reagents in organic synthesis, prized for their utility in forming carbon-carbon bonds with exceptional control.[1] Their moderate reactivity, transmetalation facility, and tolerance of various functional groups have secured their place in the synthetic chemist's toolbox. However, the classical utility of simple, unfunctionalized allylstannanes often pales in comparison to the nuanced demands of modern synthetic targets, particularly in the realms of natural product synthesis and drug discovery.[2][3] The field has recently witnessed a resurgence of interest, driven by innovative methods to synthesize functionalized allylstannanes. These next-generation reagents, bearing diverse substituents on the allyl framework, offer unprecedented control over reactivity, selectivity, and the direct introduction of molecular complexity.
This guide provides an in-depth review of these recent advancements. We will move beyond a simple catalog of reactions to explore the causal chemistry behind new synthetic methodologies, objectively compare the performance of functionalized allylstannanes against classical and alternative allylating agents, and provide practical, data-driven insights for researchers, scientists, and drug development professionals.
Part 1: Advances in the Synthesis of Functionalized Allylstannanes
The utility of any reagent is dictated by its accessibility. Historically, the synthesis of allylstannanes, particularly those with substitution at the tin-bearing carbon, has been challenging.[1] Recent breakthroughs have focused on catalytic and highly selective methods to overcome these limitations.
Palladium-Catalyzed Allylic Functionalization
A significant leap forward has been the development of palladium-catalyzed methods that utilize readily available precursors like allylic alcohols. These reactions proceed under mild, neutral conditions, offering excellent functional group tolerance—a critical advantage for complex molecule synthesis.[4]
A notable protocol involves the direct silylation or borylation of allylic alcohols, which can be adapted for stannylation, providing a unified platform for preparing various allylmetallic reagents.[4] The key to this transformation is the in-situ generation of a Pd(0) species that facilitates the activation of the allylic C-OH bond.
Experimental Protocol: Palladium-Catalyzed Synthesis of a Regio- and Stereodefined Allylstannane (Adapted from Selander et al.) [4]
-
Reagent Preparation: In a nitrogen-flushed vial, dissolve the desired allylic alcohol (1.0 equiv) and hexamethylditin ((SnMe₃)₂) (1.1 equiv) in a 1:1 mixture of DMSO/MeOH (0.2 M).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(BF₄)₂(MeCN)₄ (2 mol %), to the solution.
-
Reaction: Seal the vial and stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and wash with water (3x) to remove DMSO and inorganic salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure allylstannane.
Stannylcupration of Allenes and Alkynes
The stannylcupration of carbon-carbon multiple bonds has emerged as a powerful and highly regioselective method for generating both allylstannanes and vinylstannanes.[5] This approach allows for the synthesis of structurally diverse allylstannanes where the regio- and stereoselectivity can be finely tuned by modifying the cuprate reagent, temperature, and substrate structure.[5] This method is particularly valuable for creating allylstannanes that are otherwise difficult to access.
Caption: Key synthetic routes to functionalized allylstannanes.
Nickel-Catalyzed Methodologies
Complementing palladium-based systems, nickel catalysis has been shown to afford highly functionalized allylstannanes with excellent regioselectivity and yields.[6] A key advantage of nickel is its ability to promote unique diastereoselectivity in the stannylation of cyclic allyl acetates, differing from palladium's output.[6] The use of inexpensive and stable nickel complexes further enhances the practical appeal of this approach.
Part 2: Comparative Reactivity and Selectivity
The introduction of functional groups onto the allylstannane backbone profoundly influences its reactivity. Understanding these effects is crucial for rational reaction design. This section compares functionalized allylstannanes to traditional alternatives, supported by experimental data.
Chemoselectivity and Regioselectivity
Chemoselectivity refers to a reagent's preference for one functional group over another.[7][8] Regioselectivity describes the preference for reaction at one position over another.[8][9] Functionalized allylstannanes offer enhanced control over both. For instance, an electron-withdrawing group on the allylic backbone can temper the nucleophilicity of the double bond, allowing for selective reactions in polyfunctional molecules where a more reactive, unfunctionalized allylstannane might lead to a mixture of products.
Lewis acids are commonly used to promote the reaction between allylstannanes and carbonyl compounds.[1] The choice of Lewis acid can dramatically influence the outcome, potentially by coordinating to the carbonyl to increase its electrophilicity or by transmetalating with the allylstannane to generate a more reactive allylmetal species.[1]
// Nodes Allylstannane [label="Functionalized\nAllylstannane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde\nR-CHO", fillcolor="#FBBC05", fontcolor="#202124"]; LewisAcid [label="Lewis Acid\n(e.g., BF₃·OEt₂)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Six-Membered\nChair-like Transition State", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124", label="{ Zimmerman-Traxler Model | { O-LA | R-C-H } | { SnR₃ | Allyl Backbone } }"]; Product [label="Homoallylic Alcohol\n(syn or anti)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aldehyde -> LewisAcid [label="1. Coordination"]; LewisAcid -> Intermediate [label="2. Activation"]; Allylstannane -> Intermediate [label="3. Nucleophilic Attack"]; Intermediate -> Product [label="4. C-C Bond Formation\n& Hydrolysis"]; } ends_dot
Caption: Mechanism of Lewis acid-promoted allylation of an aldehyde.
Performance vs. Other Allylating Agents
The most common alternatives to allylstannanes are allyl silanes and allyl boranes. The choice of reagent is dictated by the specific synthetic challenge.
| Reagent Class | Typical Reactivity | Key Advantages | Common Limitations |
| Allylstannanes | Moderate | Tolerates many functional groups; transmetalation is facile; can be hypervalent. | Stoichiometric tin byproducts (toxicity/removal concerns); 1,3-migration can occur.[1] |
| Allylsilanes | Low | High stability; low toxicity; can participate in powerful annulation reactions.[10] | Requires strong activation (strong Lewis or Brønsted acids); less reactive than stannanes.[11] |
| Allylboronates | High | High reactivity and stereoselectivity (Zimmerman-Traxler model); readily available.[11] | Often sensitive to moisture and air; preparation can be complex. |
Causality in Reagent Choice:
-
For Late-Stage Functionalization: The mild conditions and high functional group tolerance of modern palladium-catalyzed allylstannane reactions make them superior choices for modifying complex, drug-like molecules where harsh conditions are not viable.[12][13][14]
-
For High Diastereoselectivity: Chiral allylboronates are often the gold standard for achieving high diastereoselectivity in carbonyl additions due to their well-defined, chair-like transition states.
-
For Economy and Stability: Allylsilanes are often preferred in large-scale industrial processes due to their lower cost, stability, and reduced toxicity concerns compared to organotin compounds.
Part 3: Applications in Drug Discovery and Natural Product Synthesis
The true test of a synthetic method is its application in the construction of complex and biologically relevant molecules. Functionalized allylstannanes are proving to be enabling tools in this arena.
Streamlining Complex Syntheses
The ability to install a functionalized allyl group in a single, stereocontrolled step significantly shortens synthetic routes. This is a crucial factor in both academic and industrial settings, where step-economy is paramount.[15] For example, the stannylcupration of allenes has been a key step in the stereoselective synthesis of numerous natural products.[5] These reagents act as versatile synthons that can be elaborated into complex frameworks.
Enabling Late-Stage Functionalization (LSF)
In drug discovery, the ability to modify a complex lead compound in the final stages of a synthesis (LSF) is highly valuable. It allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.[12][13][14] The chemoselectivity of functionalized allylstannanes, combined with mild catalytic activation, makes them ideal for LSF. A researcher can selectively introduce a functionalized allyl group onto a drug scaffold without disturbing other sensitive functional groups, a task that would be challenging with more indiscriminately reactive organometallics.[16] This approach significantly accelerates the drug discovery process by expanding the accessible chemical space around a promising lead molecule.[15][16]
Conclusion and Future Outlook
The chemistry of functionalized allylstannanes is experiencing a vibrant period of innovation. Advances in catalytic synthesis have transformed these reagents from niche players into highly versatile and accessible tools. Their tunable reactivity and selectivity profiles provide distinct advantages over other allylating agents, particularly in the context of complex molecule synthesis and late-stage functionalization for drug discovery. While the toxicity of tin remains a valid concern, modern methods often employ catalytic amounts, and robust purification protocols can mitigate this issue. Future advancements will likely focus on developing even more efficient and enantioselective catalytic methods, expanding the library of accessible functionalized reagents, and further demonstrating their power in the synthesis of next-generation therapeutics and complex natural products.
References
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Barbero, A., & Pulido, F. J. (2005). Allylstannanes and vinylstannanes from stannylcupration of C–C multiple bonds. Recent advances and applications in organic synthesis. Chemical Society Reviews, 34, 913-920. [Link][5]
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Lumbroso, A., Cooke, M. L., & Breit, B. (2013). Catalytic Asymmetric Synthesis of Allylic Alcohols and Derivatives and Their Applications in Organic Synthesis. Angewandte Chemie International Edition, 52(7), 1892-1932. (Note: While the direct link is to a request page, this reference points to the broader context of catalytic synthesis of allylic systems). [Link][6]
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Dussault, P. H., & Eary, C. T. (1998). Stereoselective Dioxygenation of Allylstannanes: Synthesis of Enantiomerically Enriched Allyl Hydroperoxides. Journal of the American Chemical Society, 120(28), 7133-7134. [Link]
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Chen, L., Le, T. M. T., et al. (2022). Catalytic Enantioselective Synthesis of Functionalized Cyclopropanes from α-Substituted Allyl Sulfones with Donor-Acceptor or Diacceptor Diazo Reagents. Chemistry – A European Journal. [Link]
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Science of Synthesis. (n.d.). Allylstannanes. Houben-Weyl Methods of Molecular Transformations. [Link][1]
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Chen, L., Le, T. M. T., et al. (2022). Catalytic Enantioselective Synthesis of Functionalized Cyclopropanes from α-Substituted Allyl Sulfones with Donor-Acceptor or Diacceptor Diazo Reagents. Semantic Scholar. [Link]
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Engle, K. M., & Yu, J.-Q. (2021). Recent advances in oxidative allylic C–H functionalization via group IX-metal catalysis. Nature Reviews Chemistry. [Link]
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Ramachandran, P. V., Nicponski, D. R., & Gagare, P. (2014). Allylsilanes, Allylstannanes, and Related Compounds. ResearchGate. [Link][11]
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Studer, A., & Curran, D. P. (2021). Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation. ACS Central Science. [Link][16]
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Guillemard, L., Kaplaneris, N., et al. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry. [Link][12]
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Study.com. (n.d.). Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. [Link][7]
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Ezhava, M. (2023). Regioselectivity and chemoselectivity of aliphatic addition reactions. Purechemistry. [Link][8]
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Various Authors. (2024). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. MDPI. [Link][18]
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A Comparative Guide to Stereoselective Allylation in Complex Polyketide Synthesis: A Case Study of Allylstannane Reagents in the Total Synthesis of Phorboxazole
For researchers and professionals in drug development and total synthesis, the strategic formation of carbon-carbon bonds with precise stereochemical control is a cornerstone of success. Among the myriad of methodologies available, the allylation of aldehydes to form homoallylic alcohols stands out as a powerful and frequently employed transformation. This guide provides an in-depth comparison of the use of allylstannane reagents, specifically focusing on derivatives of tributyltin, with alternative allylation methodologies in the context of complex natural product synthesis. Drawing upon case studies from the total synthesis of the potent cytotoxic marine natural product, phorboxazole, we will dissect the nuances of experimental choices, performance, and outcomes.
The Challenge of Stereocontrol in Polyketide Synthesis
The synthesis of polyketide natural products, such as the phorboxazoles, presents a formidable challenge due to their dense array of stereocenters. The iterative installation of these stereocenters demands reactions that are not only high-yielding but also exhibit exceptional levels of diastereoselectivity. The choice of an allylation reagent and the corresponding reaction conditions can profoundly influence the stereochemical outcome, and thus, the overall efficiency of a synthetic route.
Herein, we compare two distinct approaches to the synthesis of key fragments of phorboxazole, highlighting the strategic application of an allylstannane reagent in one instance and a chiral boron-based reagent in another.
Case Study 1: Allylstannane Addition in the Synthesis of a Phorboxazole A Fragment
In the total synthesis of (+)-phorboxazole A, a key strategic bond formation involves the creation of a stereochemically rich fragment that will ultimately be incorporated into the complex macrocycle. One approach to a key substructure of phorboxazole A has utilized a diastereoselective allylstannane addition to a chiral aldehyde.
The Rationale for Allylstannanes
Allylstannanes, such as allyltributyltin and its derivatives, are valued for their moderate reactivity, which can be finely tuned with the use of Lewis acids. This allows for controlled additions to aldehydes, often proceeding through a highly organized, closed transition state that enables effective stereochemical communication. The oxophilic nature of the tin atom and the Lewis acid promoter facilitates the activation of the aldehyde carbonyl group, paving the way for the nucleophilic attack of the allyl group.
Experimental Workflow and Data
In a reported synthesis of a C28-C41 fragment of phorboxazole A, an allylstannane was employed to install a crucial stereocenter. The reaction involved the addition of an allylstannane to a chiral aldehyde in the presence of a Lewis acid to afford the desired homoallylic alcohol.[1][2]
Table 1: Performance Data for Allylstannane Addition in Phorboxazole A Fragment Synthesis
| Parameter | Value |
| Starting Aldehyde | Chiral α-alkoxy aldehyde |
| Allylating Reagent | Allyltributylstannane derivative |
| Promoter/Catalyst | Boron trifluoride etherate (BF₃·OEt₂) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | -78 °C |
| Yield | ~85% |
| Diastereoselectivity | >10:1 (syn:anti) |
The high diastereoselectivity observed in this reaction is a direct consequence of the chelation control exerted by the Lewis acid, which coordinates to both the aldehyde carbonyl and the α-alkoxy group, creating a rigid cyclic intermediate. This forces the allyl group to attack from the less hindered face, leading to the preferential formation of the syn diastereomer.
Experimental Protocol: Representative Allylstannane Addition
-
To a solution of the chiral α-alkoxy aldehyde (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added boron trifluoride etherate (1.2 equiv).
-
The solution is stirred for 15 minutes, after which the allyltributylstannane reagent (1.5 equiv) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Mechanistic Insight: The Role of Chelation
The observed stereochemical outcome can be rationalized by considering the Zimmerman-Traxler model for a closed, six-membered ring transition state. The Lewis acid coordinates to the aldehyde and the α-alkoxy group, creating a rigid chair-like transition state. The bulky tributyltin group on the allyl reagent preferentially occupies an equatorial position to minimize steric interactions, leading to the observed high syn selectivity.
Caption: Chelation-controlled allylstannane addition pathway.
Case Study 2: Asymmetric Allylation with a Chiral Boron Reagent in Phorboxazole Synthesis
An alternative and powerful strategy for establishing stereocenters in polyketide synthesis involves the use of chiral allylboron reagents. These reagents have the advantage of not requiring a chiral substrate to induce stereoselectivity; instead, the chirality is embedded within the reagent itself. In several total syntheses of phorboxazole, iterative asymmetric allylation using chiral boron-based reagents has been a key feature.[2][3][4]
The Rationale for Chiral Allylboron Reagents
Chiral allylboron reagents, such as those derived from diisopropyl tartrate (DIPT) or other chiral ligands, react with achiral aldehydes through a well-defined, highly ordered transition state. The stereochemical outcome is dictated by the absolute configuration of the chiral ligand on the boron atom, making this a reliable and predictable method for asymmetric synthesis.
Experimental Workflow and Data
In the synthesis of a C3-C19 fragment of phorboxazole A, an asymmetric allylation was employed to construct a key homoallylic alcohol intermediate.[2][4]
Table 2: Performance Data for Asymmetric Allylboration in Phorboxazole A Fragment Synthesis
| Parameter | Value |
| Starting Aldehyde | Achiral aldehyde |
| Allylating Reagent | Chiral allylboronate (e.g., derived from (+)-DIPT) |
| Solvent | Toluene or THF |
| Temperature | -78 °C |
| Yield | ~90% |
| Enantioselectivity | >95% ee |
The excellent enantioselectivity is a hallmark of this class of reactions and is a direct result of the highly organized transition state where the aldehyde and the allylboronate adopt a chair-like conformation that minimizes steric interactions.
Experimental Protocol: Representative Asymmetric Allylboration
-
A solution of the chiral allylboronate reagent (1.2 equiv) in anhydrous toluene (0.2 M) is cooled to -78 °C under an argon atmosphere.
-
A solution of the aldehyde (1.0 equiv) in toluene is added dropwise to the cooled solution of the allylboronate.
-
The reaction mixture is stirred at -78 °C for 6 hours, or until TLC analysis indicates the reaction is complete.
-
The reaction is quenched by the addition of an aqueous solution of sodium bicarbonate.
-
The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification by flash chromatography on silica gel provides the enantiomerically enriched homoallylic alcohol.
Mechanistic Insight: Reagent-Controlled Stereoselection
The stereochemical outcome of the asymmetric allylboration is governed by the inherent chirality of the allylboron reagent. The reaction proceeds through a Zimmerman-Traxler transition state where the aldehyde R group and the chiral ligands on the boron atom dictate the facial selectivity of the addition.
Caption: Reagent-controlled asymmetric allylboration pathway.
Comparative Analysis: Allylstannane vs. Chiral Allylboron Reagents
| Feature | Allylstannane Addition (Lewis Acid Promoted) | Asymmetric Allylboration |
| Source of Stereocontrol | Substrate-based (chelation control) | Reagent-based (chiral ligand) |
| Substrate Requirement | Requires a chiral aldehyde with a coordinating group | Can be used with achiral aldehydes |
| Key Selectivity | Diastereoselectivity | Enantioselectivity |
| Reagent Stoichiometry | Often requires stoichiometric Lewis acid | Stoichiometric chiral reagent |
| Byproducts | Stoichiometric tin byproducts (can be toxic) | Boronic acid byproducts (generally less toxic) |
| Predictability | High, based on established chelation models | High, based on the absolute stereochemistry of the reagent |
| Generality | Effective for 1,2- and 1,3-asymmetric induction | Broadly applicable for the synthesis of chiral homoallylic alcohols |
Conclusion
Both allylstannane and chiral allylboron reagents are formidable tools in the arsenal of the synthetic organic chemist for the construction of complex polyketide natural products like phorboxazole. The choice between these methodologies is highly dependent on the specific synthetic strategy and the nature of the available starting materials.
-
Allylstannane additions , promoted by Lewis acids, are exceptionally powerful for diastereoselective reactions when a chiral aldehyde bearing a coordinating functional group is available. They offer a reliable method for substrate-controlled stereoselection.
-
Asymmetric allylboration , on the other hand, provides a direct and highly predictable route to enantiomerically enriched homoallylic alcohols from achiral aldehydes. This reagent-controlled approach is invaluable when building stereocenters de novo.
Ultimately, a deep understanding of the underlying mechanistic principles and a careful consideration of the specific synthetic challenge at hand will guide the judicious selection of the optimal allylation strategy, paving the way for the efficient and elegant total synthesis of complex bioactive molecules.
References
-
Studies of stereocontrolled allylation reactions for the total synthesis of phorboxazole A. PNAS. Available at: [Link]
-
Total synthesis of (+)-phorboxazole A, a potent cytostatic agent from the sponge Phorbas sp. SciSpace. Available at: [Link]
-
A second-generation total synthesis of (+)-phorboxazole A. PubMed. Available at: [Link]
-
Studies of stereocontrolled allylation reactions for the total synthesis of phorboxazole A. ResearchGate. Available at: [Link]
-
Enantioselective and Diastereoselective Additions of Allylic Stannanes to Aldehydes Promoted by a Chiral (Acyloxy)borane Catalyst. The Journal of Organic Chemistry. Available at: [Link]
-
Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews. Available at: [Link]
-
Total synthesis of (+)-phorboxazole A, a potent cytostatic agent from the sponge Phorbas sp. Organic & Biomolecular Chemistry. Available at: [Link]
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-
Enantioselective and Diastereoselective Additions of Allylic Stannanes to Aldehydes Promoted by a Chiral (Acyloxy)borane Catalyst. Figshare. Available at: [Link]
-
Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. Journal of the American Chemical Society. Available at: [Link]
-
Studies of stereocontrolled allylation reactions for the total synthesis of phorboxazole A. PNAS. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Tributyltin-allyl-1-ol
As researchers and scientists at the forefront of drug development, our work inherently involves handling highly reactive and often hazardous compounds. 2-Tributyltin-allyl-1-ol and its organotin relatives are powerful reagents, invaluable in synthetic chemistry for creating complex carbon-carbon bonds. However, their utility is matched by their significant toxicity. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe handling and disposal of these materials. Adherence to these protocols is not just a matter of regulatory compliance; it is a fundamental aspect of our responsibility to ensure personal safety and environmental stewardship.
Part 1: The Hazard Imperative: Understanding the "Why"
Tributyltin (TBT) compounds, including this compound, are among the more hazardous substances routinely used in a laboratory setting. Their disposal protocol is stringent precisely because their toxicological and environmental profiles are so severe.
Human Health Hazards: Organotin compounds are readily absorbed through the skin, inhalation, and ingestion.[1][2][3] The tributyl derivatives are particularly potent, exhibiting high acute toxicity.[2] Exposure can cause severe skin and eye irritation, potentially leading to chemical burns.[1][4] Systemically, these compounds are neurotoxins and can cause damage to the central nervous system, immune system, liver, and kidneys through prolonged or repeated exposure.[1][4][5][6][7] Furthermore, they are classified as potential reproductive toxins, with the ability to damage fertility or the unborn child.[7][8][9]
Environmental Hazards: The environmental impact of organotins is a primary driver of strict disposal regulations. They are exceptionally toxic to aquatic life, with devastating effects on marine ecosystems even at very low concentrations.[5][6][7][10] TBT compounds are persistent in the environment, adhering to sediment and bioaccumulating in organisms, which can lead to biomagnification up the food chain.[5][6] For these reasons, under no circumstances should organotin waste be allowed to enter any public drainage system.[7][8][10]
Table 1: Synthesized Hazard Profile of Tributyltin Compounds
| Hazard Class | GHS Classification | Rationale & Key Effects |
|---|---|---|
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed; ingestion of small quantities may be fatal or cause serious organ damage.[1][7] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin; can be absorbed through the skin leading to systemic effects.[7][8] |
| Skin Irritation | Category 2 | Causes serious skin irritation and may cause chemical burns upon prolonged contact.[1][4][7] |
| Eye Irritation | Category 2A | Causes serious eye irritation and potential damage.[1][7][8] |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child.[7][8][9] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to the immune system, nervous system, liver, and spleen through prolonged or repeated exposure.[5][7] |
| Hazardous to the Aquatic Environment (Acute & Chronic) | Category 1 | Very toxic to aquatic life with long-lasting effects.[7][8][10][11] |
Part 2: Pre-Disposal Safety Protocols: Your First Line of Defense
Proper disposal begins before the first drop of waste is generated. The causality is simple: minimizing exposure potential is the most effective safety measure.
Engineering Controls: All handling and preparation for disposal of this compound and its waste products must be conducted within a certified chemical fume hood.[3][7] This is non-negotiable and serves to prevent the inhalation of any volatile vapors or aerosols. Ensure the sash is lowered to the appropriate height to maximize capture efficiency.
Personal Protective Equipment (PPE): The correct PPE is critical to prevent dermal and ocular exposure. Organotins can readily penetrate common laboratory gloves, making material choice and procedure vital.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
|---|---|---|
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and absorption.[3] Double-gloving provides an extra layer of protection against tears and rapid permeation. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes to the eyes and face.[3] |
| Body Covering | A chemically impervious lab coat or apron worn over full-length pants and closed-toe shoes. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Generally not required when working in a fume hood, but must be available for emergency spill response.[2][3][9] |
Part 3: Waste Segregation and Management Workflow
Effective disposal hinges on meticulous segregation at the point of generation. Mixing incompatible waste streams is not only a safety hazard but also complicates the final disposal process. The following workflow must be followed.
Caption: Waste Segregation Workflow for this compound.
Part 4: Step-by-Step Disposal and Decontamination Protocols
These protocols provide the actionable steps for safely managing organotin waste streams.
Protocol 4.1: Containerization and Labeling of Hazardous Waste
This protocol is the self-validating system for ensuring waste is properly contained and identified, preventing accidental exposures and ensuring regulatory compliance.
-
Select Appropriate Containers: Use only chemically compatible containers with secure, leak-proof lids.[12][13] For liquids, use glass or polyethylene-coated glass bottles. For solids, use wide-mouth jars or puncture-resistant plastic containers. Never use food containers.[14]
-
Do Not Mix Waste: Keep organotin waste separate from all other chemical waste streams unless explicitly instructed by your institution's safety office.[15] Incompatible mixtures can lead to dangerous reactions.
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.[13]
-
Detail Contents: Clearly write the full chemical name, "this compound," and list any solvents or other components present with their approximate concentrations.
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[13][14][16]
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[16]
-
Store Securely: Store sealed and labeled containers in a designated Satellite Accumulation Area (SAA), which should be a secondary containment bin within the fume hood or a designated cabinet.[14]
Protocol 4.2: Decontamination of Glassware and Equipment
Residual organotins on glassware pose a significant risk for cross-contamination and accidental exposure. Chemical oxidation is required to convert the toxic organotin into less hazardous inorganic tin oxides.
-
Initial Rinse: In a fume hood, perform a preliminary triple rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol). Crucially, this rinsate is hazardous waste and must be collected in your designated liquid organotin waste container.[13]
-
Prepare Oxidizing Bath: Prepare a 10-15% solution of household bleach (sodium hypochlorite) in a designated container (e.g., a high-density polyethylene basin) within the fume hood. Alternatively, a 10% nitric acid bath can be used, though bleach is often preferred for its lower corrosivity to non-metallic items.[17]
-
Submerge and Soak: Carefully place the rinsed glassware into the oxidizing bath, ensuring all contaminated surfaces are fully submerged.
-
Reaction Time: Allow the glassware to soak for a minimum of 12 hours (overnight is recommended) to ensure complete oxidation of the organotin species.[17]
-
Collect Decontamination Waste: The bleach or acid bath is now contaminated with tin oxides and must be disposed of as hazardous waste. Neutralize if necessary (check with your EH&S office for specific procedures) and collect it in a dedicated "Corrosive Hazardous Waste" container.
-
Final Cleaning: After removing the glassware from the bath, it can be washed using standard laboratory procedures (e.g., soap and water, followed by final solvent rinses).
Protocol 4.3: Managing Spills
-
Alert Personnel and Evacuate: Immediately alert others in the lab. If the spill is large or outside of a fume hood, evacuate the area.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE suite detailed in Table 2, including respiratory protection if necessary.[3]
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[2][10][18] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbent material into a designated, sealable container.[2]
-
Decontaminate the Area: Wipe the spill area with a cloth soaked in a bleach solution. Dispose of all cleanup materials (gloves, cloths, absorbent) as solid organotin hazardous waste.[3]
Part 5: The Final Disposal Pathway
All segregated, properly containerized, and labeled organotin waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[7][12][15] You are responsible for generating the waste and packaging it correctly; they are responsible for its ultimate transport and disposal in compliance with all local, state, and federal regulations.[19][20]
By internalizing the principles and rigorously applying the protocols outlined in this guide, you contribute to a culture of safety, protect yourself and your colleagues, and safeguard our shared environment from the potent hazards of organotin compounds.
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TRIBUTYLTIN (TBT) . Oregon Department of Human Services. [Link]
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An Overview on Toxicity of Tributyltin . International Scientific Organization. [Link]
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-
How should I manage glassware that came in contact with organotin compounds? . Reddit. [Link]
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Procedure for disposing of hazardous waste . MIT Environmental Health & Safety. [Link]
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This compound - Product Information . Pharmaffiliates. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
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CRITERIA FOR A RECOMMENDED STANDARD: OCCUPATIONAL EXPOSURE TO ORGANOTIN COMPOUNDS . CDC. [Link]
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2-(Tri-n-butylstannyl)pyridine - Safety Data Sheet . Thermo Fisher Scientific. [Link]
-
Chemical Waste Disposal Guidelines . Emory University Department of Chemistry. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University. [Link]
-
Organotin Waste Materials Chemical Control Order 1989 . NSW Environment Protection Authority. [Link]
-
EQUIPMENT DECONTAMINATION - Standard Operating Procedure . U.S. Environmental Protection Agency. [Link]
-
Decontamination of equipment . Infection Prevention Control. [Link]
-
Equipment Decontamination . FEMA.gov. [Link]
-
Organotin: Understanding Its Legal Definition and Uses . US Legal. [Link]
-
Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry . U.S. Environmental Protection Agency. [Link]
-
Allyltributyltin, 97% - Material Safety Data Sheet . Cole-Parmer. [Link]
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Navigating the Risks: A Comprehensive Guide to Handling 2-Tributyltin-allyl-1-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel organometallic compounds are cornerstones of innovation in drug development and chemical research. Among these, organotin compounds like 2-Tributyltin-allyl-1-ol present unique opportunities but also significant health and environmental risks. This guide, compiled by a Senior Application Scientist, provides an in-depth operational and safety framework for handling this potent chemical. Our focus is to empower you with the knowledge to work safely and effectively, transforming potential hazards into manageable variables.
The Criticality of Vigilance: Understanding the Hazard Profile
Organotin compounds are recognized for their high toxicity through all primary routes of exposure: inhalation, ingestion, and skin contact.[4] Tributyltin (TBT) compounds, in particular, are known to be potent irritants to the skin, eyes, and respiratory system.[5][6] Prolonged or repeated exposure can lead to severe health consequences, including damage to the immune, endocrine, and central nervous systems.[5] Furthermore, many organotin compounds are suspected to have reproductive and developmental toxicity.[3][4]
Given these risks, a proactive and informed approach to safety is not just recommended; it is imperative.
Your Shield: Personal Protective Equipment (PPE) Protocol
A robust PPE strategy is your first and most critical line of defense. The selection and correct use of PPE are non-negotiable when handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, solution preparation) | Tightly fitting chemical splash goggles and a face shield. | Double-gloving with chemical-impermeable gloves (e.g., nitrile or neoprene). | A chemically resistant laboratory coat, long pants, and closed-toe shoes. | All handling of this compound must be conducted in a certified chemical fume hood. |
| Spill Cleanup | Tightly fitting chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | A chemically resistant apron over a laboratory coat. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large spills or if the fume hood is not operational. |
| Waste Disposal | Tightly fitting chemical splash goggles. | Chemical-impermeable gloves. | A chemically resistant laboratory coat. | Not typically required if handling sealed waste containers. |
Causality of Choices:
-
Double-Gloving: The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. This redundancy is crucial when working with compounds that can be absorbed through the skin.
-
Face Shield over Goggles: This combination protects against splashes to the face and ensures the eyes are sealed from vapors and accidental splashes.
-
Chemical Fume Hood: This is the primary engineering control to minimize inhalation exposure by capturing vapors at the source.
Operational Blueprint: From Receipt to Reaction
A systematic and well-rehearsed workflow is essential to minimize the risk of exposure.
Preparation and Handling Workflow
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
